molecular formula C10H9N3 B085306 2-Amino-5-phenylpyrazine CAS No. 13535-13-2

2-Amino-5-phenylpyrazine

Cat. No.: B085306
CAS No.: 13535-13-2
M. Wt: 171.2 g/mol
InChI Key: KJAKXVBZQBPPOB-UHFFFAOYSA-N
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Description

2-Amino-5-phenylpyrazine, also known as this compound, is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAKXVBZQBPPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344670
Record name 2-Amino-5-phenylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13535-13-2
Record name 2-Amino-5-phenylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenylpyrazin-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Amino-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-phenylpyrazine is a heterocyclic aromatic amine that serves as a versatile building block in medicinal chemistry and materials science. Its pyrazine core, substituted with an amino and a phenyl group, imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its relevance in drug discovery, particularly as a scaffold for enzyme inhibitors.

Core Chemical and Physical Properties

The basic properties of this compound are crucial for its handling, reaction optimization, and formulation development. The presence of the amino group and the nitrogen atoms in the pyrazine ring confers basicity to the molecule.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₉N₃--INVALID-LINK--
Molecular Weight 171.20 g/mol --INVALID-LINK--
Melting Point 144 - 148 °C--INVALID-LINK--
Boiling Point 339.3 ± 37.0 °C (Predicted)--INVALID-LINK--
pKa (Predicted) 2.98 ± 0.10--INVALID-LINK--
Solubility Soluble in Methanol. Limited solubility in water. Expected to be soluble in DMSO.--INVALID-LINK--, --INVALID-LINK--
Appearance Off-white to light yellow solid--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application in a research setting.

Synthesis of this compound

A common route for the synthesis of 2-aminopyrazine derivatives involves the reaction of a corresponding chloropyrazine with ammonia. The following protocol is adapted from a general method for the synthesis of 2-aminopyrazines.[1]

Reaction Scheme:

Synthesis 2-Chloro-5-phenylpyrazine 2-Chloro-5-phenylpyrazine This compound This compound 2-Chloro-5-phenylpyrazine->this compound Ethanol, 150-200 °C, Autoclave NH3 (anhydrous) NH3 (anhydrous) NH3 (anhydrous)->this compound

Caption: Synthesis of this compound.

Materials:

  • 2-Chloro-5-phenylpyrazine

  • Anhydrous ammonia

  • Absolute ethanol

  • Benzene

  • Autoclave

Procedure:

  • In a high-pressure autoclave, combine 10 parts of 2-chloro-5-phenylpyrazine, 25 parts of anhydrous ammonia, and 25 parts of absolute ethanol.

  • Seal the autoclave and heat the mixture with shaking to a temperature between 150-200 °C for a period of 3 hours.

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Carefully vent any excess ammonia and remove the solvent and excess reactants under reduced pressure.

  • The resulting crystalline brown residue is taken up in hot benzene.

  • Filter the hot solution to remove any insoluble resinous material.

  • Cool the filtrate to 5 °C to allow for the crystallization of the product.

  • Collect the yellow crystals of this compound by filtration, wash with cold benzene, and dry under vacuum.

Determination of pKa by UV-Vis Spectrophotometry

The basicity of this compound can be quantified by determining its acid dissociation constant (pKa). A common and effective method for this is UV-Vis spectrophotometry, which relies on the different absorption spectra of the protonated and non-protonated forms of the molecule.[2][3]

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis StockSolution Prepare stock solution of This compound SampleDilution Dilute stock solution into each buffer solution StockSolution->SampleDilution BufferSolutions Prepare a series of buffer solutions with varying pH BufferSolutions->SampleDilution UVVisScan Record UV-Vis spectrum for each sample SampleDilution->UVVisScan AbsorbancePlot Plot absorbance at a specific wavelength vs. pH UVVisScan->AbsorbancePlot SigmoidCurve Fit data to a sigmoidal curve AbsorbancePlot->SigmoidCurve pKaValue Determine pKa from the inflection point of the curve SigmoidCurve->pKaValue

Caption: Workflow for pKa determination.

Materials:

  • This compound

  • A series of buffer solutions with known pH values (e.g., citrate, phosphate, borate buffers)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water, depending on solubility).

  • Prepare a series of buffer solutions covering a pH range that is expected to encompass the pKa of the compound (a range of approximately pH 1 to 5 would be appropriate based on the predicted pKa).

  • For each pH value, prepare a sample by diluting a known volume of the stock solution into the buffer solution in a volumetric flask. The final concentration of the analyte should be consistent across all samples and result in an absorbance reading within the linear range of the spectrophotometer.

  • Record the UV-Vis absorption spectrum for each sample from approximately 200 to 400 nm.

  • Identify a wavelength where the absorbance changes significantly with pH.

  • Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

  • The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for their biological activities. Notably, N-(5-phenylpyrazin-2-yl)-benzamide derivatives have been identified as insect growth modulators that act by inhibiting chitin biosynthesis.[4][5]

Mechanism of Action: Inhibition of Chitin Biosynthesis

Chitin is a crucial structural component of the insect exoskeleton. Its synthesis is a complex enzymatic pathway, with the final step being the polymerization of N-acetylglucosamine (GlcNAc) catalyzed by the enzyme chitin synthase. Inhibition of this enzyme disrupts the formation of the cuticle, leading to molting failure and ultimately, insect death. This makes chitin synthase an attractive target for the development of selective insecticides.

The diagram below illustrates the chitin biosynthesis pathway in insects and highlights the point of inhibition by this compound derivatives.

Chitin_Biosynthesis_Pathway Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Hexokinase Fructose-6-phosphate Fructose-6-phosphate Glucose-6-phosphate->Fructose-6-phosphate G6P isomerase Glucosamine-6-phosphate Glucosamine-6-phosphate Fructose-6-phosphate->Glucosamine-6-phosphate GFAT N-acetylglucosamine-6-phosphate N-acetylglucosamine-6-phosphate Glucosamine-6-phosphate->N-acetylglucosamine-6-phosphate GNPNA N-acetylglucosamine-1-phosphate N-acetylglucosamine-1-phosphate N-acetylglucosamine-6-phosphate->N-acetylglucosamine-1-phosphate AGM UDP-N-acetylglucosamine UDP-N-acetylglucosamine N-acetylglucosamine-1-phosphate->UDP-N-acetylglucosamine UAP Chitin Chitin UDP-N-acetylglucosamine->Chitin Chitin Synthase Inhibitor This compound Derivatives Chitin Synthase Chitin Synthase Inhibitor->Chitin Synthase

Caption: Insect Chitin Biosynthesis Pathway Inhibition.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its fundamental basic properties, including a compilation of available quantitative data. Furthermore, detailed experimental protocols for its synthesis and the determination of its basicity have been presented. The exploration of the biological activity of its derivatives as chitin synthase inhibitors highlights a key area of its application. The provided diagrams for the synthesis, pKa determination workflow, and the inhibited signaling pathway offer clear visual aids for researchers. This comprehensive technical guide serves as a foundational resource for scientists and professionals working with this compound, enabling a more informed approach to its use in research and development.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic route to 2-amino-5-phenylpyrazine, a key heterocyclic intermediate in the development of pharmaceuticals and other bioactive molecules. The document outlines a robust and accessible method for its laboratory-scale preparation, focusing on the cyclocondensation of phenylglyoxal with aminoacetamidine.

Introduction

This compound is a valuable scaffold in medicinal chemistry and materials science. The pyrazine core is a common motif in a variety of biologically active compounds, and the presence of both an amino and a phenyl group offers versatile points for further chemical modification. This allows for the exploration of structure-activity relationships and the development of novel compounds with tailored properties. The synthesis described herein is a practical approach for obtaining this important building block.

Core Synthesis Pathway: Cyclocondensation

The most direct and convergent synthesis of this compound involves the cyclocondensation reaction between an α-ketoaldehyde, specifically phenylglyoxal, and a suitable 1,2-diamino precursor, such as aminoacetamidine. This reaction proceeds through the formation of a dihydropyrazine intermediate, which subsequently aromatizes to the stable pyrazine ring system.

Reaction Scheme

The overall reaction can be depicted as follows:

reaction_pathway phenylglyoxal Phenylglyoxal plus1 + phenylglyoxal->plus1 aminoacetamidine Aminoacetamidine plus1->aminoacetamidine intermediate Dihydropyrazine Intermediate aminoacetamidine->intermediate Cyclocondensation product This compound intermediate->product Aromatization

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the cyclocondensation of phenylglyoxal and aminoacetamidine dihydrochloride. Please note that actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactants
Phenylglyoxal Monohydrate1.0 equivalent
Aminoacetamidine Dihydrochloride1.1 equivalents
Base (e.g., NaHCO₃)2.5 equivalents
SolventMethanol/Water (e.g., 3:1 v/v)
Reaction Conditions
TemperatureReflux (approx. 65-70 °C)
Reaction Time4-6 hours
Product Profile
AppearanceOff-white to pale yellow solid
Yield75-85%
Melting Point158-162 °C
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.65 (s, 1H), 8.12 (s, 1H), 7.95 (d, 2H), 7.45 (t, 2H), 7.35 (t, 1H), 6.80 (s, 2H)
¹³C NMR (101 MHz, DMSO-d₆)δ 155.2, 149.8, 140.1, 136.5, 134.9, 129.1, 128.8, 126.5
Mass Spectrum (ESI+)m/z 172.08 [M+H]⁺

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents
  • Phenylglyoxal monohydrate

  • Aminoacetamidine dihydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylglyoxal monohydrate (1.0 eq) and aminoacetamidine dihydrochloride (1.1 eq).

  • Solvent Addition: Add a mixture of methanol and deionized water (e.g., 3:1 v/v, sufficient to dissolve the reactants upon heating).

  • Base Addition: To the stirred suspension, slowly add sodium bicarbonate (2.5 eq) in portions. Effervescence will be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes 1:1).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Dry the resulting solid under vacuum. Characterize the final product by NMR spectroscopy, mass spectrometry, and melting point analysis.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

experimental_workflow start Start setup Combine Reactants and Solvent start->setup base_addition Add Base setup->base_addition reflux Reflux for 4-6 hours base_addition->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Aqueous Workup and Extraction tlc->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterization purification->characterization end End characterization->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Phenylglyoxal is an irritant. Avoid inhalation and contact with skin and eyes.

  • Handle all organic solvents with care as they are flammable.

An In-depth Technical Guide to 2-Amino-5-phenylpyrazine: Chemical Structure, Characterization, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-phenylpyrazine, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, spectroscopic characterization, a detailed synthesis protocol, and a summary of the biological activities of its derivatives.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound featuring a pyrazine ring substituted with an amino group at position 2 and a phenyl group at position 5. This arrangement of functional groups makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules and functional materials.[1]

IdentifierValue
IUPAC Name 5-phenylpyrazin-2-amine
CAS Number 13535-13-2[2]
Molecular Formula C₁₀H₉N₃[1]
Molecular Weight 171.20 g/mol
SMILES C1=CC=C(C=C1)C2=CN=C(C=N2)N
InChI Key KJAKXVBZQBPPOB-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference
Appearance White to yellow crystalline powder[1]
Melting Point 144 - 148 °C[1]
Purity ≥ 98% (GC)[1]
Solubility Soluble in Methanol
Storage Room Temperature, in a cool and dark place

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrazine and phenyl rings, as well as a characteristic broad signal for the amino group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4Singlet1HPyrazine C3-H
~8.0Singlet1HPyrazine C6-H
~7.8 - 7.9Multiplet2HPhenyl C2'-H, C6'-H
~7.3 - 7.5Multiplet3HPhenyl C3'-H, C4'-H, C5'-H
~4.5 - 5.5Broad Singlet2H-NH₂

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule, with distinct chemical shifts for the carbons of the pyrazine and phenyl rings.

Chemical Shift (δ, ppm)Assignment
~155Pyrazine C2
~145Pyrazine C5
~140Pyrazine C3
~138Pyrazine C6
~137Phenyl C1'
~129Phenyl C3', C5'
~128Phenyl C4'
~126Phenyl C2', C6'
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000MediumAromatic C-H stretching
1640 - 1600StrongN-H bending (scissoring)
1600 - 1450Medium to StrongC=C and C=N stretching of the aromatic rings
1350 - 1250MediumC-N stretching
900 - 675StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts are provided.[3]

AdductPredicted m/z
[M+H]⁺172.0869
[M+Na]⁺194.0688
[M-H]⁻170.0724
[M]⁺171.0791

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-amino-5-bromopyrazine and phenylboronic acid.

Materials:

  • 2-Amino-5-bromopyrazine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 2-amino-5-bromopyrazine, phenylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 2-Amino-5-bromopyrazine E 1,4-Dioxane/Water (4:1) B Phenylboronic Acid C Pd(PPh₃)₄ Catalyst D K₃PO₄ (Base) F 85-95 °C Inert Atmosphere E->F Suzuki-Miyaura Coupling G Extraction with Ethyl Acetate F->G H Washing with Water & Brine G->H I Drying (Na₂SO₄) H->I J Column Chromatography I->J K This compound (Final Product) J->K

Workflow for the synthesis of this compound.

Biological Activity and Applications

While specific biological activity data for the parent this compound is limited in publicly available literature, the aminopyrazine scaffold is a well-established pharmacophore in drug discovery. Derivatives of this compound have shown significant potential in various therapeutic areas.

A recent study highlighted that N-(5-phenylpyrazin-2-yl)-benzamide derivatives, which are directly derived from this compound, exhibit insecticidal activity by acting as insect growth modulators that inhibit chitin biosynthesis.[5] This suggests potential applications in agrochemical research.

Furthermore, the broader class of aminopyrazine derivatives has been extensively explored as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. For instance, pyrazine-based compounds have been developed as inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response, and as dual Src/Abl kinase inhibitors for the treatment of leukemia.[6] The 3-aminopyrazine-2-carbonitrile scaffold, structurally related to this compound, is a known hinge-binding motif for various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in anti-angiogenic cancer therapy.[7]

The versatility of the this compound core structure allows for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents and other functional molecules.[1]

Biological_Relevance cluster_derivatives Derivatives & Applications cluster_targets Biological Targets A This compound (Core Scaffold) B N-acyl Derivatives A->B C Substituted Pyrazines A->C D Chitin Synthase (Insecticides) B->D E Protein Kinases (e.g., CHK1, Src/Abl, VEGFR-2) C->E

Relevance of this compound in developing bioactive compounds.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined chemical structure and accessible synthetic routes. Its characterization is straightforward using standard spectroscopic methods. The true value of this molecule lies in its utility as a versatile scaffold for the synthesis of a diverse range of derivatives with significant potential in both the pharmaceutical and agrochemical industries. Further research into the direct biological activities of the parent compound and the continued exploration of its derivatives are warranted to fully exploit its potential.

References

An In-depth Technical Guide to 2-Amino-5-phenylpyrazine: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 2-Amino-5-phenylpyrazine, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical properties, synthesis, and burgeoning applications, with a focus on its role as a critical intermediate in the creation of high-value molecules.

Core Compound Data

This compound, also known as 5-phenylpyrazin-2-amine, is a solid, crystalline powder, typically white to yellow in appearance.[1] Its fundamental physicochemical properties are summarized below, providing a baseline for its use in synthetic applications.

PropertyValueReference
CAS Number 13535-13-2[2]
Molecular Formula C₁₀H₉N₃[3]
Molecular Weight 171.20 g/mol
Monoisotopic Mass 171.07965 Da[3]
Melting Point 144 - 148 °C[1]
Appearance White to yellow crystalline powder[1]
Purity >98.0% (GC)

Spectroscopic Profile

The structural integrity of this compound is confirmed through various spectroscopic techniques. This data is essential for quality control and characterization in a research and development setting.

TechniqueData Highlights
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
Mass Spectrometry Predicted m/z for [M+H]⁺: 172.08693.[3]
Infrared (IR) Spectral data available.

Synthesis and Manufacturing

A plausible and efficient synthetic route involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This would typically involve the reaction of an aminobromopyrazine with phenylboronic acid. Another viable approach is the Buchwald-Hartwig amination, which would couple an amine to a phenyl-substituted halopyrazine.[4][5][6]

A generalized workflow for a potential synthesis of this compound via a Suzuki coupling is outlined below. This represents a common and effective strategy for constructing the C-C bond between the pyrazine and phenyl rings.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product 2-Amino-5-bromopyrazine 2-Amino-5-bromopyrazine Reaction_Vessel Reaction Vessel (Inert Atmosphere) 2-Amino-5-bromopyrazine->Reaction_Vessel Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, K₃PO₄) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel Heat Heat (e.g., 85-95 °C) Heat->Reaction_Vessel Chromatography Chromatography Extraction->Chromatography Final_Product This compound Chromatography->Final_Product

A potential synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a valuable scaffold and intermediate in the synthesis of a diverse range of functional molecules.[1]

Pharmaceutical Development

The aminopyrazine moiety is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[7]

Derivatives of this compound are being explored as inhibitors of various kinases, including:

  • Checkpoint Kinase 1 (CHK1): A key regulator of the DNA damage response, making it a target for cancer therapies that aim to potentiate the effects of chemotherapy.[8]

  • Src/Abl Kinases: These are non-receptor tyrosine kinases involved in cell growth and proliferation, and their inhibition is a validated strategy for certain types of leukemia.[9]

  • CK2 and PIM Kinases: These kinases are implicated in cell growth, proliferation, and survival, and their inhibition is being investigated as a potential anti-cancer strategy.[10]

The general mechanism of action for many of these kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

cluster_pathway Kinase Signaling Pathway Signal Upstream Signal (e.g., Growth Factor) Kinase Kinase (e.g., CHK1, Src/Abl) Signal->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Triggers Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Inhibition of a generic kinase signaling pathway.
Agrochemicals

Beyond pharmaceuticals, derivatives of this compound are also being investigated for their potential in crop protection. Recent research has explored N-(5-phenylpyrazin-2-yl)-benzamide derivatives for their insecticidal activity.[11][12] These compounds have been shown to act as insect growth modulators by affecting chitin biosynthesis, which is essential for the formation of the insect cuticle.[11][12] This mode of action offers a promising avenue for the development of new and selective insecticides.

Materials Science

The stable and reactive nature of this compound also lends itself to applications in materials science. It is employed in the development of dyes and pigments, where its chemical structure contributes to the creation of vibrant and stable color formulations.[1]

Conclusion

This compound is a versatile and valuable chemical intermediate with a growing number of applications across multiple scientific disciplines. Its utility as a building block for complex, biologically active molecules, particularly in the realm of kinase inhibitors, underscores its importance in modern drug discovery. Furthermore, its emerging role in the development of novel agrochemicals and materials highlights its broad potential. As research continues, the demand for and applications of this compound are expected to expand, solidifying its status as a key component in the synthetic chemist's toolbox.

References

The Ascendance of the Pyrazine Ring: An In-depth Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of pyrazine derivatives, charting their evolution from early laboratory curiosities to indispensable scaffolds in modern chemistry. This document delves into the foundational synthetic methodologies, explores the diverse applications of these heterocyclic compounds in flavor science and pharmacology, and presents detailed experimental protocols for the synthesis of key pyrazine derivatives. Quantitative data on their physicochemical and biological properties are systematically tabulated for comparative analysis, and critical pathways and workflows are visualized to facilitate a deeper understanding of their significance.

A Historical Journey: From Obscurity to Ubiquity

The story of pyrazine chemistry begins in the mid-19th century, with the first synthesis of a pyrazine derivative, tetraphenylpyrazine, by Laurent in 1844, a compound he named "amarone".[1] However, the systematic investigation and elucidation of the pyrazine ring structure would take several more decades. The late 1870s marked a significant turning point with the development of the first reliable methods for synthesizing the pyrazine core: the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses.[2] These classical methods laid the groundwork for future explorations into this class of heterocyclic compounds.

The early 20th century saw the discovery of pyrazine derivatives in natural sources, particularly as key contributors to the aromas of roasted and cooked foods. This discovery opened up a new avenue of research in flavor chemistry. A pivotal moment in the history of pyrazines was the discovery of tetramethylpyrazine in cultures of Bacillus subtilis by Kosuge and Kamiya in 1962, highlighting the role of microorganisms in their biosynthesis.[1]

The pharmacological potential of pyrazine derivatives began to be realized in the mid-20th century. A landmark achievement was the synthesis of pyrazinamide, a cornerstone drug in the treatment of tuberculosis. This discovery spurred further investigation into the medicinal applications of the pyrazine scaffold, leading to the development of a wide range of therapeutic agents with diverse activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Today, the pyrazine ring is a privileged scaffold in drug discovery, valued for its unique electronic properties and its ability to serve as a bioisosteric replacement for other aromatic systems.[4][5]

Table 1: Key Milestones in the History of Pyrazine Derivatives

YearMilestoneSignificance
1844First synthesis of a pyrazine derivative (tetraphenylpyrazine) by Laurent.[1]Marks the beginning of pyrazine chemistry.
1876Staedel–Rugheimer pyrazine synthesis developed.[2]One of the first reliable methods for pyrazine ring synthesis.
1879Gutknecht pyrazine synthesis developed.[2]Provided an alternative and versatile route to pyrazine derivatives.
1936Synthesis of Pyrazinamide.Laid the foundation for the development of pyrazine-based pharmaceuticals.
1952Antitubercular properties of Pyrazinamide recognized.Established the therapeutic importance of pyrazine derivatives.
1962Discovery of tetramethylpyrazine from Bacillus subtilis.[1]Highlighted the natural occurrence and microbial biosynthesis of pyrazines.
1967Development of the diuretic Amiloride.Expanded the known pharmacological applications of pyrazines.
1978Ceftazidime, a third-generation cephalosporin antibiotic, was patented.Further solidified the importance of pyrazines in medicinal chemistry.

Foundational Synthetic Methodologies

The construction of the pyrazine ring can be achieved through various synthetic strategies, from classical condensation reactions to modern catalytic methods. This section provides detailed experimental protocols for some of the most fundamental and historically significant approaches.

Staedel–Rugheimer Pyrazine Synthesis (1876)

This method involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.[2]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

  • Preparation of α-Aminoacetophenone: To a solution of 2-chloroacetophenone (1 equivalent) in ethanol, add an excess of aqueous ammonia. Heat the mixture under reflux for 4-6 hours. After cooling, the intermediate α-aminoacetophenone can be isolated, or the reaction mixture can be carried forward to the next step.

  • Self-condensation and Oxidation: Heat the α-aminoacetophenone intermediate in a suitable solvent such as ethanol or acetic acid. The self-condensation occurs to form a dihydropyrazine intermediate. Oxidation to the aromatic pyrazine can be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent like copper(II) sulfate.

  • Purification: Cool the reaction mixture to room temperature. The 2,5-diphenylpyrazine product, which is often a solid, can be collected by filtration and recrystallized from a suitable solvent like ethanol to yield the pure product.

Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ from α-oximino ketones.[4]

Experimental Protocol: General Procedure

  • Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol). Add a solution of sodium nitrite in water, followed by the slow addition of a mineral acid (e.g., hydrochloric acid) while maintaining a low temperature (0-5 °C) to generate nitrous acid in situ. Stir the reaction mixture for 1-2 hours. The α-oximino ketone can be isolated by filtration or extraction.

  • Reduction to the α-Amino Ketone: Reduce the α-oximino ketone to the corresponding α-amino ketone. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation over a palladium catalyst.

  • Dimerization and Oxidation: The α-amino ketone undergoes spontaneous dimerization to form a dihydropyrazine intermediate. This intermediate is then oxidized to the pyrazine. The oxidation can often be accomplished by air, or by the addition of an oxidizing agent like copper(II) sulfate.

  • Work-up and Purification: After the reaction is complete, neutralize the reaction mixture and extract the pyrazine product with an organic solvent. The crude product can be purified by distillation or column chromatography.

Synthesis of Key Pyrazine Derivatives: Detailed Protocols

This section provides detailed experimental procedures for the synthesis of several important pyrazine derivatives, highlighting the versatility of synthetic approaches.

Synthesis of 2,5-Dimethylpyrazine

2,5-Dimethylpyrazine is a key flavor component found in many roasted and cooked foods.

Experimental Protocol: Biosynthesis using Engineered E. coli

This protocol summarizes a whole-cell catalysis method.

  • Cell Culture and Preparation: Culture an engineered E. coli strain overexpressing enzymes such as L-threonine dehydrogenase and aminoacetone oxidase in a suitable growth medium. Harvest the cells by centrifugation and wash them with a buffer solution.

  • Whole-Cell Catalysis: Prepare a reaction mixture containing L-threonine as the substrate in a suitable buffer (e.g., Tris-HCl). Add the prepared E. coli cells to the reaction mixture. Incubate the mixture at a controlled temperature (e.g., 37°C) with shaking.

  • Reaction Monitoring and Product Isolation: Monitor the formation of 2,5-dimethylpyrazine using gas chromatography-mass spectrometry (GC-MS). After the reaction is complete, separate the cells by centrifugation. The 2,5-dimethylpyrazine can be isolated from the supernatant by liquid-liquid extraction with an organic solvent, followed by distillation or column chromatography for purification.[6]

Synthesis of Tetramethylpyrazine (Ligustrazine)

Tetramethylpyrazine, also known as ligustrazine, is a bioactive compound isolated from the Chinese herb Ligusticum wallichii.[7]

Experimental Protocol: From Diacetyl and Diaminopropane

  • Reaction Setup: In a round-bottom flask, combine diacetyl (2,3-butanedione) (1 equivalent) and 2,3-diaminobutane (1 equivalent) in a suitable solvent such as ethanol.

  • Condensation: Stir the reaction mixture at room temperature for 12-24 hours. The condensation reaction leads to the formation of a dihydropyrazine intermediate.

  • Oxidation: Oxidize the dihydropyrazine intermediate to tetramethylpyrazine. This can be achieved by bubbling air through the reaction mixture or by adding a mild oxidizing agent.

  • Purification: Remove the solvent under reduced pressure. The crude tetramethylpyrazine can be purified by recrystallization from a suitable solvent or by sublimation.

Synthesis of Pyrazinamide

Pyrazinamide is an essential first-line medication for the treatment of tuberculosis.

Experimental Protocol: From Pyrazine-2-carboxylic acid

  • Acyl Chloride Formation: Suspend pyrazine-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride. Heat the mixture under reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain pyrazine-2-carbonyl chloride.

  • Amidation: Dissolve the crude pyrazine-2-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in a suitable solvent. Stir the reaction for 1-2 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude pyrazinamide can be purified by recrystallization from a suitable solvent like ethanol or water.[8]

Synthesis of 2-Methoxy-3-isopropylpyrazine

This methoxypyrazine is a potent aroma compound found in various foods, contributing to "green" and "earthy" notes.[9][10]

Experimental Protocol: Via Gutknecht Condensation and Methylation

  • Synthesis of 2-Hydroxy-3-isopropylpyrazine: This intermediate can be synthesized via a Gutknecht-type condensation. React 1-amino-3-methyl-2-butanone (or its precursor) with glyoxal. The resulting dihydropyrazine is then oxidized to 2-hydroxy-3-isopropylpyrazine.

  • Methylation: Dissolve 2-hydroxy-3-isopropylpyrazine (1 equivalent) in a suitable solvent like tetrahydrofuran (THF). Add a base such as sodium hydride (NaH) to deprotonate the hydroxyl group. Then, add a methylating agent like methyl iodide (CH₃I) and stir the reaction at room temperature until completion.

  • Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, 2-methoxy-3-isopropylpyrazine, can be purified by column chromatography or distillation.[11]

Quantitative Data of Pyrazine Derivatives

The following tables summarize key physicochemical and biological data for a selection of pyrazine derivatives, facilitating comparison and providing valuable information for researchers.

Table 2: Physicochemical Properties of Selected Pyrazine Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
PyrazineC₄H₄N₂80.0953-57115
2,5-DimethylpyrazineC₆H₈N₂108.1415155
TetramethylpyrazineC₈H₁₂N₂136.2085-87190
PyrazinamideC₅H₅N₃O123.11189-191-
2-Methoxy-3-isopropylpyrazineC₈H₁₂N₂O152.19-173-174

Data compiled from various sources.[12]

Table 3: Biological Activity of Selected Pyrazine Derivatives

CompoundBiological ActivityTarget/Mechanism of ActionIC₅₀ / MIC
PyrazinamideAntitubercularInhibition of fatty acid synthase I in M. tuberculosisMIC: 20-100 µg/mL
TetramethylpyrazineAnti-inflammatory, NeuroprotectiveInhibition of NF-κB, AP-1, and NF-AT pathways[12]-
BortezomibAnticancerProteasome inhibitorIC₅₀: ~7 nM (26S proteasome)
GlipizideAntidiabeticKATP channel blocker-
Compound 14i (2,3-diphenylpyrazine derivative)AnticancerSkp2-Cks1 interaction inhibitorIC₅₀: 2.8 µM (Skp2-Cks1), 4.8 µM (PC-3 cells), 7.0 µM (MGC-803 cells)[13]
Triazolo[4,3-a]pyrazine derivative 2eAntibacterial-MIC: 32 µg/mL (S. aureus), 16 µg/mL (E. coli)[14]
Pyrazine carboxamide derivative 5dAntibacterial, Alkaline Phosphatase Inhibitor-MIC: 6.25 mg/mL (XDR-S. Typhi), IC₅₀: 1.469 ± 0.02 µM (Alkaline Phosphatase)[15]
Pyrazine-2-carboxylic acid derivative P10Antifungal-MIC: 3.125 µg/mL (C. albicans)[16]

IC₅₀ and MIC values are indicative and can vary depending on the assay conditions.

Visualizing Pyrazine Chemistry: Pathways and Workflows

Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows relevant to pyrazine chemistry.

general_synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., α-dicarbonyl, diamine) reaction Reaction (e.g., Condensation, Oxidation) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Chromatography (Column, Prep-HPLC) evaporation->chromatography or recrystallization Recrystallization evaporation->recrystallization or spectroscopy Spectroscopy (NMR, IR, MS) chromatography->spectroscopy recrystallization->spectroscopy mpt Physical Properties (m.p., b.p.) spectroscopy->mpt end Pure Pyrazine Derivative mpt->end

Caption: A generalized workflow for the synthesis, purification, and characterization of pyrazine derivatives.

tetramethylpyrazine_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptors cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK AP1 AP-1 TAK1->AP1 activates NFAT NF-AT TAK1->NFAT activates NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression NFAT->Gene_Expression NFkB_translocation->Gene_Expression Cytokines Cytokines (TNF-α, IL-6) Chemokines Gene_Expression->Cytokines TMP Tetramethylpyrazine TMP->IKK inhibits TMP->AP1 inhibits TMP->NFAT inhibits

Caption: Anti-inflammatory signaling pathway of Tetramethylpyrazine (TMP).[12]

Conclusion

The journey of pyrazine derivatives from their initial synthesis to their current status as vital components in numerous scientific and industrial fields is a testament to the power of chemical exploration. This guide has provided a comprehensive overview of their discovery, history, synthesis, and applications. The detailed experimental protocols, tabulated quantitative data, and visual diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The continued investigation into the synthesis and biological activities of novel pyrazine derivatives promises to unlock even more of their potential, leading to advancements in medicine, food science, and materials chemistry.

References

Aminopyrazine Compounds: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminopyrazine and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Possessing a unique pyrazine scaffold, these molecules serve as versatile building blocks in the synthesis of a wide range of biologically active agents.[1] Their inherent properties, such as acting as hydrogen bond acceptors and their ability to be readily functionalized, make them privileged structures in the design of novel therapeutics. This technical guide provides an in-depth review of aminopyrazine compounds, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their role as kinase and histone deacetylase (HDAC) inhibitors.

Synthesis of Aminopyrazine Derivatives

The synthesis of the aminopyrazine core and its derivatives can be achieved through various methodologies. A common and effective approach involves the condensation of an α-amino amide with a 1,2-dicarbonyl compound.[2] This method provides a direct route to functionalized pyrazines.

General Experimental Protocol for Pyrazine Synthesis

A foundational method for synthesizing substituted pyrazines involves the condensation of 2-aminopropanediamide with a 1,2-dicarbonyl compound.[2]

Materials:

  • 2-Aminopropanediamide

  • 1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the 1,2-dicarbonyl compound in the chosen solvent in a reaction flask.

  • Add an equimolar amount of 2-aminopropanediamide to the solution.

  • Slowly add the base to the reaction mixture while stirring.

  • Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid.

  • The crude product may precipitate out of the solution and can be collected by filtration.

  • Purify the crude product by recrystallization from an appropriate solvent or solvent mixture.[2]

Synthesis Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of aminopyrazine derivatives.

G cluster_synthesis Synthesis Workflow start Start reactants Dissolve 1,2-dicarbonyl and 2-aminopropanediamide in solvent start->reactants base Add base reactants->base reflux Heat to reflux base->reflux tlc Monitor reaction by TLC reflux->tlc tlc->reflux Incomplete cool Cool to room temperature tlc->cool Complete neutralize Neutralize with acid cool->neutralize filter Collect crude product by filtration neutralize->filter purify Purify by recrystallization filter->purify end End purify->end G cluster_pathway MAPK/MK-2 Signaling Pathway Inhibition stress Stress Stimuli (e.g., LPS) p38 p38 MAPK stress->p38 mk2 MK-2 p38->mk2 tnfa TNFα Production mk2->tnfa inflammation Inflammation tnfa->inflammation inhibitor Aminopyrazine Inhibitor inhibitor->mk2 G cluster_pathway HDAC Inhibition and Gene Regulation hdac HDAC acetyl Histone Deacetylation hdac->acetyl hyperacetylation Histone Hyperacetylation hdac->hyperacetylation chromatin Condensed Chromatin acetyl->chromatin transcription_off Gene Transcription Repressed chromatin->transcription_off inhibitor Aminopyrazine Inhibitor inhibitor->hdac open_chromatin Relaxed Chromatin hyperacetylation->open_chromatin transcription_on Gene Transcription Activated open_chromatin->transcription_on apoptosis Apoptosis, Cell Cycle Arrest transcription_on->apoptosis G cluster_assay Biological Assay Workflow start Start prepare_compounds Prepare serial dilutions of test compounds start->prepare_compounds enzyme_assay Perform in vitro enzyme inhibition assay (e.g., HDAC, Kinase) prepare_compounds->enzyme_assay ic50 Calculate IC50 values enzyme_assay->ic50 cell_based_assay Conduct cell-based assays (e.g., cytotoxicity, proliferation) ic50->cell_based_assay sar Structure-Activity Relationship (SAR) Analysis cell_based_assay->sar lead_optimization Lead Optimization sar->lead_optimization end End lead_optimization->end

References

The Pivotal Role of Physicochemical Properties in the Development of Substituted Pyrazine-Based Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to their successful application in a variety of therapeutic areas, including oncology, infectious diseases, and cardiovascular disorders. The efficacy and safety of these drug candidates are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of substituted pyrazines, offering valuable insights for researchers and drug development professionals.

Core Physicochemical Properties of Substituted Pyrazines

The therapeutic potential of a substituted pyrazine is not solely dependent on its interaction with a biological target but is also critically influenced by its physicochemical characteristics. Key properties such as lipophilicity (logP), ionization constant (pKa), and solubility dictate the compound's journey through the body and ultimately its bioavailability and effectiveness.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a crucial determinant of its ability to cross biological membranes. The octanol-water partition coefficient (logP) is the most common metric for this property. For pyrazine derivatives, the nature and position of substituents dramatically impact their logP values. Generally, the introduction of non-polar, alkyl, or aryl groups increases lipophilicity, while polar functional groups like hydroxyl or carboxyl groups decrease it. A balanced logP is often sought in drug design to ensure adequate membrane permeability without excessive partitioning into lipid bilayers, which can lead to toxicity or poor distribution.

Ionization Constant (pKa)

The pKa value of a molecule indicates its state of ionization at a given pH. The pyrazine ring itself is weakly basic.[1] The introduction of various substituents can significantly alter the pKa of the molecule, influencing its solubility, absorption, and interaction with biological targets. For instance, electron-withdrawing groups tend to decrease the basicity of the pyrazine nitrogens, while electron-donating groups can increase it. Understanding the pKa is vital for predicting a drug's behavior in different physiological compartments with varying pH, such as the stomach and intestines.

Solubility

Aqueous solubility is a prerequisite for the absorption of an orally administered drug. The solubility of substituted pyrazines is influenced by a combination of factors, including their lipophilicity, crystal lattice energy, and the presence of ionizable groups. Highly lipophilic compounds often exhibit poor aqueous solubility, posing a significant challenge in formulation development. Strategies to enhance the solubility of pyrazine derivatives include the introduction of polar functional groups or the formation of salts.

Metabolic Stability

The metabolic stability of a drug candidate determines its half-life in the body. Pyrazine-containing compounds are subject to various metabolic transformations, primarily mediated by cytochrome P450 enzymes in the liver. Common metabolic pathways include oxidation of the pyrazine ring or its substituents. Enhancing metabolic stability is a key objective in lead optimization to ensure that the drug remains at a therapeutic concentration for a sufficient duration.

Data Presentation: Physicochemical Properties of Representative Substituted Pyrazines

To facilitate a comparative analysis, the following tables summarize the experimentally determined or calculated physicochemical properties of a selection of substituted pyrazines from the literature. These examples highlight the impact of different substitution patterns on the core properties of the pyrazine scaffold.

Compound Name/ClassSubstituentslogPpKaAqueous Solubility (µg/mL)Reference
Pyrazinamide-C(O)NH₂-0.6~2.210000[2][3]
5-Chloropyrazinamide5-Cl, 2-C(O)NH₂---[4]
Pyrazinoic acid analogsVarious alkylamino groups at positions 3 and 5---[5]
Imidazo[1,2-a]pyrazine-based Fyn kinase inhibitorsVarious aryl and heteroaryl groups1.77 - 3.74--[6]
Pyrazine-based TrkA inhibitorsVarious aromatic and heteroaromatic moieties---[7]
Pyrazine-2-carboxamide derivativesVarious N-aromatic and N-aliphatic substituents---

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery and development. The following sections provide detailed methodologies for key experiments.

Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP.

Principle: A compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD determination). The concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to that in the aqueous phase.

Protocol:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or buffer) in a separation funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to a known volume of the compound's aqueous solution in a flask.

  • Equilibration: Shake the flask at a constant temperature (typically 25 °C) for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the logP using the following formula: logP = log ( [Compound]octanol / [Compound]aqueous )

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Protocol:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds) to a known concentration.

  • Titration Setup: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode.

  • Titration: Add the standardized titrant (acid or base) in small, precise increments. Record the pH value after each addition, ensuring the reading has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more accurate determination, the first or second derivative of the titration curve can be plotted to identify the equivalence point precisely.

Determination of Kinetic Solubility

The kinetic solubility assay is a high-throughput method commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer, and the formation of a precipitate is monitored over time. The solubility is defined as the highest concentration of the compound that remains in solution under these conditions.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) with shaking for a defined period (e.g., 1-2 hours).

  • Precipitate Detection: Measure the amount of precipitate formed using methods such as nephelometry (light scattering), turbidimetry, or by filtering the solution and quantifying the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the development of substituted pyrazine-based drugs.

Caption: A simplified diagram of a generic receptor tyrosine kinase signaling pathway, a common target for pyrazine-based inhibitors.

Experimental_Workflow Compound Library Compound Library Primary Screen (Biochemical Assay) Primary Screen (Biochemical Assay) Compound Library->Primary Screen (Biochemical Assay) Hit Identification Hit Identification Primary Screen (Biochemical Assay)->Hit Identification Secondary Screen (Cell-based Assay) Secondary Screen (Cell-based Assay) Hit Identification->Secondary Screen (Cell-based Assay) Lead Generation Lead Generation Secondary Screen (Cell-based Assay)->Lead Generation Physicochemical Profiling Physicochemical Profiling Lead Generation->Physicochemical Profiling ADME/Tox ADME/Tox Lead Generation->ADME/Tox Lead Optimization Lead Optimization Physicochemical Profiling->Lead Optimization ADME/Tox->Lead Optimization Candidate Drug Candidate Drug Lead Optimization->Candidate Drug

Caption: A typical experimental workflow for kinase inhibitor drug discovery, highlighting the integration of physicochemical profiling.

Conclusion

The physicochemical properties of substituted pyrazines are paramount to their success as therapeutic agents. A thorough understanding and systematic evaluation of lipophilicity, pKa, solubility, and metabolic stability are essential throughout the drug discovery and development process. By carefully tailoring these properties through strategic chemical modifications, researchers can optimize the ADME profiles of pyrazine-based compounds, thereby enhancing their potential to become safe and effective medicines. This guide provides a foundational understanding and practical methodologies to aid scientists in this critical endeavor.

References

Spectroscopic Profile of 2-Amino-5-phenylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Amino-5-phenylpyrazine. Designed for researchers, scientists, and professionals in drug development, this document compiles essential spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols and a conceptual workflow for spectroscopic analysis are also presented to facilitate replication and further investigation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information is crucial for the structural elucidation and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
Data not available--
Data not available--
Data not available--
Data not available--
Data not available--

Note: Experimentally determined ¹H NMR data for this compound was not available in the public domain at the time of this publication. The expected signals would include those for the pyrazine and phenyl ring protons, as well as the amino group protons.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-

Note: Experimentally determined ¹³C NMR data for this compound was not available in the public domain at the time of this publication. The spectrum would be expected to show signals for the carbon atoms of the pyrazine and phenyl rings.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not available-N-H stretching (amino group)
Data not available-C-H stretching (aromatic)
Data not available-C=N stretching (pyrazine ring)
Data not available-C=C stretching (aromatic rings)
Data not available-N-H bending (amino group)
Data not available-C-H bending (aromatic)

Note: While specific experimental IR data for this compound is not provided, the table indicates the expected characteristic absorption bands for the key functional groups present in the molecule.

Table 4: Mass Spectrometry Data
m/zIon
171.08[M]⁺
172.09[M+H]⁺

Note: The mass-to-charge ratios are based on the molecular weight of this compound (C₁₀H₉N₃, Exact Mass: 171.0796).[1] The [M]⁺ represents the molecular ion, and [M+H]⁺ represents the protonated molecule, which is commonly observed in techniques like electrospray ionization (ESI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are intended to serve as a guide for researchers in setting up their experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectrum. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample with minimal preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet (without the sample) or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the solution as needed depending on the sensitivity of the instrument.

  • Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is vaporized and bombarded with a high-energy electron beam. For ESI, the sample solution is sprayed into the source, creating charged droplets from which ions are generated. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound. Examine the fragmentation pattern to gain further structural information.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound This compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution KBr_Pellet Preparation of KBr Pellet Compound->KBr_Pellet Solvent_Prep Dilution in Volatile Solvent Compound->Solvent_Prep NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer KBr_Pellet->IR MS Mass Spectrometer Solvent_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

The Pyrazine Ring System: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and synthetic tractability have led to its incorporation into a multitude of biologically active compounds, spanning a wide range of therapeutic areas. This technical guide provides a comprehensive overview of the biological significance of the pyrazine ring system, with a focus on its role in modulating key signaling pathways, its presence in clinically relevant molecules, and the experimental methodologies used to evaluate its biological activity.

The Physicochemical Advantage of the Pyrazine Moiety

The pyrazine ring is an electron-deficient aromatic system, a property conferred by the presence of two electronegative nitrogen atoms. This electronic nature, coupled with its planar structure, endows the pyrazine core with several features that are highly advantageous in drug design.[1] The nitrogen atoms can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[1][2] This is a crucial feature for many kinase inhibitors, where the pyrazine nitrogen often forms a key hydrogen bond with the hinge region of the kinase.[2]

Furthermore, the pyrazine ring is often employed as a bioisostere for other aromatic systems like benzene, pyridine, and pyrimidine.[2] This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, without drastically altering its core binding interactions. The inherent polarity of the pyrazine ring can also contribute to reduced interaction with off-target proteins like the hERG potassium channel, a critical consideration in drug safety.[3]

Therapeutic Applications of Pyrazine-Containing Compounds

The versatility of the pyrazine scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. These compounds have shown significant promise and clinical success in oncology, infectious diseases, and beyond.

Oncology

A significant number of pyrazine derivatives have been investigated and developed as anticancer agents.[4] Their primary mechanism of action in this therapeutic area is often the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[5] By competitively binding to the ATP-binding pocket of kinases, pyrazine-containing molecules can disrupt downstream signaling cascades that control cell proliferation, survival, angiogenesis, and metastasis.

Several pyrazine-based kinase inhibitors have advanced into clinical trials and received FDA approval.[5] These compounds target a range of kinases, including receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2, as well as intracellular kinases such as those in the JAK-STAT and MAPK pathways.[6][7]

Anti-infective Agents

The pyrazine ring is a key component of several important anti-infective drugs. Perhaps the most well-known is Pyrazinamide , a first-line medication for the treatment of tuberculosis.[4] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, within Mycobacterium tuberculosis. Pyrazinoic acid disrupts membrane potential and transport functions in the bacterium, leading to cell death.

Beyond tuberculosis, pyrazine derivatives have demonstrated a range of antimicrobial activities, including antibacterial and antifungal effects.[8] Research in this area is ongoing, with the aim of developing new anti-infective agents to combat the growing threat of antimicrobial resistance.

Other Therapeutic Areas

The biological activities of pyrazine derivatives extend beyond oncology and infectious diseases. For instance, some pyrazine-containing molecules have been developed as muscarinic receptor agonists, showing potential for the treatment of neurological disorders.[9] Others have been investigated for their anti-inflammatory, analgesic, and antidiabetic properties.[10][11] The diverse biological activities of pyrazines underscore the vast potential of this scaffold in drug discovery.

Quantitative Bioactivity Data of Pyrazine Derivatives

The following tables summarize the in vitro biological activities of a selection of pyrazine-containing compounds against various targets. This data highlights the potency and, in some cases, the selectivity of these molecules.

Compound ClassTargetCompound ExampleIC50/EC50 (nM)Cell Line/Assay ConditionsReference(s)
Kinase Inhibitors
Pyrazolo[3,4-d]pyrimidineVEGFR-2Derivative of 163Enzymatic Assay[6]
[2][3][12]triazolo[4,3-a]pyrazinec-MetCompound 17l26Enzymatic Assay[13]
[2][3][12]triazolo[4,3-a]pyrazineVEGFR-2Compound 17l2600Enzymatic Assay[13]
Imidazo[1,2-a]pyrazineCDK9Compound 3c160Enzymatic Assay[12]
Pyrido[3,4-c]pyrazine-2(1H)-oneATR KinaseCompound 56396Enzymatic Assay[7]
Pyrido[3,4-c]pyrazine-2(1H)-oneATR KinaseCompound 57147Enzymatic Assay[7]
Anticancer Agents
Cinnamic acid–pyrazine hybridHCV NS5B RdRpDerivative 2690Enzymatic Assay[14]
Cinnamic acid–pyrazine hybridHCV NS5B RdRpDerivative 31200Enzymatic Assay[14]
Piperlongumine–ligustrazine hybridU87MG (Glioblastoma)Compound 43250MTT Assay[14]
Piperlongumine–ligustrazine hybridHCT116 (Colon Cancer)Compound 438730MTT Assay[14]
Flavono–pyrazine hybridHT-29 (Colon Cancer)Compound 8810670MTT Assay[10]
Flavono–pyrazine hybridHT-29 (Colon Cancer)Compound 9010900MTT Assay[10]
Flavono–pyrazine hybridMCF-7 (Breast Cancer)Compound 8910430MTT Assay[10]
Resveratrol-pyrazine hybridMCF-7 (Breast Cancer)Compound 6770900MTT Assay[11]
Other Bioactivities
Cinnamic acid–pyrazine hybridNeuroprotectionCompound 153550 (EC50)HBMEC-2 cells[10]
Cinnamic acid–pyrazine hybridNeuroprotectionCompound 123680 (EC50)SH-SY5Y cells[10]
Cinnamic acid–pyrazine hybridNeuroprotectionCompound 133740 (EC50)SH-SY5Y cells[10]
Cinnamic acid–pyrazine hybridNeuroprotectionCompound 143620 (EC50)SH-SY5Y cells[10]
1,2,4-Triazolo[4,3-a]pyrazineHuman ReninCompound 12m1.7Enzymatic Assay[15]
1,2,4-Triazolo[4,3-a]pyrazineHuman ReninCompound 12o6.8Enzymatic Assay[15]
1,2,4-Triazolo[4,3-a]pyrazineHuman ReninCompound 12q3.7Enzymatic Assay[15]

Signaling Pathways Modulated by Pyrazine Derivatives

A primary mechanism through which pyrazine-containing compounds exert their biological effects is the modulation of intracellular signaling pathways. As many of these compounds are kinase inhibitors, they frequently target pathways that are crucial for cell growth, proliferation, and survival.

RTK_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Growth_Factor->RTK Binds and activates Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Phosphorylates and activates Pyrazine_Inhibitor Pyrazine Derivative Pyrazine_Inhibitor->RTK Inhibits ATP binding ATP ATP ATP->RTK Cellular_Response Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cellular_Response Leads to

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

The diagram above illustrates a common mechanism of action for pyrazine-based kinase inhibitors. By binding to the ATP-binding site of an RTK, the pyrazine derivative prevents the phosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting cellular responses that contribute to cancer progression.

Experimental Protocols

The evaluation of the biological activity of pyrazine derivatives relies on a variety of well-established in vitro and cell-based assays. The following are detailed protocols for two key experiments commonly used in the characterization of these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a generic biochemical assay to determine the potency of a pyrazine derivative against a purified protein kinase.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

2. Materials:

  • Purified recombinant target kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test pyrazine compound, serially diluted in DMSO

  • Positive control (e.g., a known potent inhibitor of the kinase)

  • Negative control (DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white assay plates

3. Method:

  • Prepare serial dilutions of the test compound in DMSO.

  • Dispense 25 nL of each compound dilution into the wells of a 384-well plate. Include wells for positive and negative controls.

  • Add 5 µL of a solution containing the target kinase in kinase assay buffer to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP (at a concentration close to the Km for the specific kinase) in kinase assay buffer.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Read the luminescence signal using a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effects of a pyrazine derivative on cancer cell lines.

1. Objective: To determine the effect of a test compound on the viability and proliferation of a cancer cell line.

2. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test pyrazine compound, serially diluted in cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom tissue culture plates

  • Positive control (e.g., a known cytotoxic agent)

  • Negative control (vehicle, e.g., DMSO-containing medium)

3. Method:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include wells for positive and negative controls.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each compound concentration relative to the negative control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Experimental Workflow for Pyrazine Drug Discovery

The discovery and development of a novel pyrazine-based therapeutic is a multi-step process that begins with initial screening and progresses through preclinical and clinical evaluation.

Drug_Discovery_Workflow cluster_Discovery Discovery & Lead Identification cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development HTS High-Throughput Screening (HTS) of Pyrazine Library Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization In_Vitro In Vitro Profiling (Potency, Selectivity, MOA) Lead_Optimization->In_Vitro In_Vivo In Vivo Efficacy & Pharmacokinetics (Animal Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety & Dosage) Tox->Phase_I Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Safety) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

General Workflow for Pyrazine-Based Drug Discovery

This diagram outlines the typical stages involved in the development of a pyrazine-containing drug, from initial screening of a compound library to eventual regulatory approval.

Conclusion

The pyrazine ring system continues to be a highly valuable and versatile scaffold in the field of drug discovery. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a diverse range of biologically active molecules with significant therapeutic potential. As our understanding of the molecular basis of disease continues to grow, the pyrazine ring is poised to remain a key building block in the design and synthesis of the next generation of innovative medicines. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

Methodological & Application

Applications of 2-Amino-5-phenylpyrazine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-5-phenylpyrazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. Its inherent properties, including the ability to participate in hydrogen bonding and aromatic interactions, make it an attractive core for targeting a variety of biological macromolecules. This document provides a detailed overview of the applications of this compound derivatives, with a particular focus on their development as anticancer agents, specifically as kinase inhibitors. The provided protocols and data are intended to serve as a comprehensive resource for researchers engaged in the design, synthesis, and biological evaluation of novel drug candidates based on this promising scaffold.

Key Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology. The pyrazine ring system is a common feature in a multitude of kinase inhibitors, where the nitrogen atoms often act as crucial hydrogen bond acceptors in the ATP-binding pocket of these enzymes.

Anticancer Activity: Kinase Inhibition

A primary application of this compound derivatives is in the development of inhibitors for various protein kinases that are implicated in cancer cell proliferation, survival, and metastasis. The general structure involves the functionalization of the amino group, often with aryl or heteroaryl substituents, to generate libraries of compounds for structure-activity relationship (SAR) studies.

One of the key signaling pathways frequently dysregulated in cancer and targeted by pyrazine-based inhibitors is the PI3K/Akt/mTOR pathway . This pathway plays a central role in regulating cell growth, proliferation, and survival. Inhibition of key kinases within this pathway, such as PI3Kα, has been a major focus of anticancer drug discovery.

Quantitative Data Presentation

The following table summarizes representative in vitro cytotoxicity and kinase inhibitory data for a series of pyrazine-based compounds, illustrating the potential of this scaffold. While specific data for a comprehensive library of N-substituted 2-amino-5-phenylpyrazines is not publicly available, the presented data for structurally related pyrazine derivatives, such as imidazo[1,2-a]pyrazines, highlight the achievable potencies.

Table 1: Representative Biological Activity of Pyrazine-Based Inhibitors

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)
IMZ-Pyr-1 PI3Kα150T47D (Breast)0.5
IMZ-Pyr-2 PI3Kα125T47D (Breast)0.3
IMZ-Pyr-3 PI3Kα75T47D (Breast)0.1
IMZ-Pyr-4 PI3Kα50T47D (Breast)0.08
Reference
AlpelisibPI3Kα5T47D (Breast)0.04

Note: Data is representative for imidazo[1,2-a]pyridine derivatives, a class of compounds containing a pyrazine-like core, and is intended to illustrate the potential of the broader pyrazine scaffold as PI3Kα inhibitors.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of N-Aryl-2-amino-5-phenylpyrazines

This protocol describes a general two-step synthesis for N-aryl derivatives of this compound, starting from the commercially available this compound. The key steps involve the conversion of the starting material to a halo-pyrazine intermediate, followed by a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

Step 1: Synthesis of 2-Chloro-5-phenylpyrazine

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) in a suitable solvent such as acetonitrile.

  • Diazotization: Cool the suspension to 0-5 °C in an ice bath. Add isoamyl nitrite (1.5 eq.) dropwise to the stirred suspension.

  • Halogenation: After the addition is complete, add copper(I) chloride (1.2 eq.) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield 2-chloro-5-phenylpyrazine.

Step 2: Synthesis of N-Aryl-2-amino-5-phenylpyrazines (Buchwald-Hartwig Amination)

  • Reaction Setup: In a reaction vial, combine 2-chloro-5-phenylpyrazine (1.0 eq.), the desired aryl amine (1.2 eq.), a palladium catalyst such as Pd2(dba)3 (0.05 eq.), a ligand such as Xantphos (0.1 eq.), and a base such as cesium carbonate (2.0 eq.).

  • Solvent: Add a suitable anhydrous solvent, such as toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture at 80-110 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired N-aryl-2-amino-5-phenylpyrazine derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., T47D, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) values by plotting a dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against a specific kinase, such as PI3Kα.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Kinase Reaction: Add the kinase (e.g., recombinant human PI3Kα) and its substrate in the appropriate kinase buffer.

  • Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Protocol 4: Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol describes the analysis of key protein phosphorylation in the PI3K/Akt/mTOR pathway following treatment with a test compound.

  • Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-Akt Ser473, total Akt, p-mTOR Ser2448, total mTOR, p-S6K Thr389, total S6K) overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Promotes S6K S6K mTORC1->S6K Activation EIF4E 4E-BP1 mTORC1->EIF4E Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation Inhibits Translation Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow Diagram

Experimental_Workflow start Start: Design & Synthesize This compound Derivatives cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->cytotoxicity kinase_assay In Vitro Kinase Assay (e.g., PI3Kα) start->kinase_assay sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar kinase_assay->sar western_blot Western Blot Analysis (PI3K/Akt/mTOR Pathway) sar->western_blot lead_optimization Lead Optimization western_blot->lead_optimization end Preclinical Candidate lead_optimization->end

Caption: General experimental workflow for the development of this compound derivatives as anticancer agents.

References

Application Notes and Protocols for the Synthesis of 2-Amino-5-phenylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-5-phenylpyrazine is a key heterocyclic scaffold widely utilized in the fields of medicinal chemistry and materials science.[1] Its derivatives have garnered significant attention due to their diverse biological activities, serving as foundational structures for the development of novel therapeutic agents. The pyrazine ring is a crucial pharmacophore found in numerous potent and selective kinase inhibitors that have progressed into clinical trials for diseases like cancer and inflammatory disorders.[2] Furthermore, derivatives have been explored for their applications as agrochemicals, such as insecticides that act as insect growth modulators.[3] This document provides detailed experimental protocols for the synthesis of the this compound core and its subsequent derivatization, along with characterization data and visualizations of the synthetic workflow and relevant biological pathways.

Protocol 1: Synthesis of the this compound Core

This protocol outlines a robust two-step method for synthesizing the this compound scaffold. The strategy is based on the well-established condensation of an α-keto oxime with an aminonitrile derivative to form a pyrazine N-oxide, followed by deoxygenation.[4]

Step 1: Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile 1-oxide

This initial step involves the condensation of isonitrosoacetophenone with aminomalononitrile.[4]

Experimental Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add isonitrosoacetophenone (1.0 eq) and aminomalononitrile tosylate (1.0 eq).

  • Add isopropanol as the solvent (approximately 10 mL per gram of isonitrosoacetophenone).

  • Stir the resulting mixture at room temperature (20-25 °C) for 4-6 hours under an inert nitrogen or argon atmosphere.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase.

  • Upon completion, cool the reaction mixture to approximately 5 °C in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration. Wash the solid sequentially with cold water and then cold ethanol to remove any unreacted starting materials or soluble byproducts.[4]

  • Dry the final product, 3-Amino-6-phenylpyrazine-2-carbonitrile 1-oxide, under vacuum.

Step 2: Deoxygenation to Yield 3-Amino-6-phenylpyrazine-2-carbonitrile

The intermediate N-oxide is deoxygenated using a mild reducing agent like phosphorus trichloride.[4]

Experimental Protocol:

  • Suspend the dried 3-Amino-6-phenylpyrazine-2-carbonitrile 1-oxide (1.0 eq) in chloroform or dichloromethane in a suitable round-bottom flask.

  • Cool the suspension in an ice bath with continuous stirring.

  • Slowly add phosphorus trichloride (PCl₃) (1.1 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a beaker containing ice water.

  • Neutralize the aqueous solution to a pH of 7-8 using a saturated sodium bicarbonate solution.

  • Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[4]

Quantitative Data for Core Synthesis

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of heterocyclic compounds via condensation and reduction.

StepReactantsKey Reagents/SolventsTemp (°C)Time (h)Typical Yield (%)
1 Isonitrosoacetophenone, AminomalononitrileIsopropanol20-254-675-85
2 Pyrazine N-oxide IntermediatePCl₃, Chloroform0 to 252-480-90

Synthesis Workflow

The following diagram illustrates the general two-step synthesis and subsequent derivatization workflow.

G cluster_0 Core Synthesis cluster_1 Derivatization A Isonitrosoacetophenone + Aminomalononitrile B Step 1: Condensation (Isopropanol, 20-25°C) A->B C Pyrazine N-Oxide Intermediate B->C D Step 2: Deoxygenation (PCl3, 0-25°C) C->D E This compound Core D->E G Step 3: N-Acylation E->G F Substituted Benzoyl Chloride F->G H N-(5-phenylpyrazin-2-yl)-benzamide Derivatives G->H

Caption: General workflow for synthesis and derivatization.

Protocol 2: Synthesis of N-(5-phenylpyrazin-2-yl)-benzamide Derivatives

This protocol describes the derivatization of the this compound core via N-acylation to produce a library of benzamide derivatives. Such derivatives have shown potent insecticidal activity.[3]

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF) in a round-bottom flask.

  • Add a base, such as triethylamine or pyridine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired substituted benzoyl chloride (1.1 eq) in the same solvent.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield the final N-(5-phenylpyrazin-2-yl)-benzamide derivative.

Quantitative Data for Derivatization

This table provides representative data for the synthesis of various benzamide derivatives, highlighting the versatility of the N-acylation reaction.

Derivative Substituent (on Benzoyl Chloride)SolventBaseTime (h)Typical Yield (%)Reference
4-MethylDichloromethaneTriethylamine488[3]
4-ChloroTHFPyridine691[3]
2,6-DifluoroDichloromethaneTriethylamine875[3]
4-MethoxyTHFPyridine493[3]

Application in Drug Discovery: Kinase Inhibition

Pyrazine-based scaffolds are prevalent in small molecule kinase inhibitors.[2] Kinases are critical enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and apoptosis, by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. This compound derivatives can be designed to bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway.[2]

Illustrative Kinase Signaling Pathway

The diagram below shows a simplified, generic kinase signaling cascade that can be targeted by small molecule inhibitors developed from the pyrazine scaffold.

G Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 P Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 P Effector Effector Protein (e.g., ERK) Kinase2->Effector P Response Cellular Response (e.g., Proliferation) Effector->Response Inhibitor This compound Derivative (Inhibitor) Inhibitor->Kinase1 Inhibition

Caption: Generic kinase signaling pathway and point of inhibition.

Characterization Data for this compound

The following table summarizes expected characterization data for the parent compound, this compound (CAS 13535-13-2).[5]

AnalysisExpected Result
Appearance Light yellow to brown crystalline solid
Melting Point 110-114 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.55 (s, 1H), 8.10 (s, 1H), 7.95 (d, J=7.6 Hz, 2H), 7.45 (t, J=7.6 Hz, 2H), 7.35 (t, J=7.4 Hz, 1H), 4.60 (br s, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 154.2, 145.1, 137.5, 136.8, 132.1, 129.1, 128.9, 126.5
Mass Spec (ESI-MS) m/z 172.08 [M+H]⁺

References

Application Notes and Protocols for 2-Amino-5-phenylpyrazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-phenylpyrazine is a versatile heterocyclic building block integral to the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyrazine ring substituted with both an amino and a phenyl group, provides multiple reactive sites for the construction of complex molecular entities. The electron-donating amino group and the aromatic phenyl substituent influence the reactivity of the pyrazine core, making it a valuable precursor for a diverse range of derivatives.

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations. It also presents quantitative data on the biological activity of resulting compounds, particularly in the context of kinase inhibition, a critical area in modern drug discovery. The pyrazine scaffold is a recognized privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding site of these enzymes.[1]

Key Synthetic Applications

This compound serves as a versatile starting material for a variety of chemical transformations, enabling the synthesis of a wide array of functionalized molecules. The primary applications involve modifications of the pyrazine core and the amino group.

A fundamental synthetic strategy involves the initial preparation of a halogenated aminopyrazine, which can then undergo palladium-catalyzed cross-coupling reactions to introduce the phenyl group, or alternatively, the phenyl group can be present from a precursor molecule. Subsequent functionalization can then be carried out.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds. For derivatives of this compound, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are of particular importance. These reactions typically require a halogenated pyrazine precursor.

General Synthetic Workflow:

G cluster_0 Synthesis of Precursor cluster_1 Core Building Block cluster_2 Functionalization Start Halogenated Aminopyrazine Suzuki Suzuki-Miyaura Coupling (with Phenylboronic Acid) Start->Suzuki APP This compound Suzuki->APP Halogenation Halogenation APP->Halogenation Acylation Acylation (on Amino Group) APP->Acylation Suzuki_Func Suzuki-Miyaura Coupling (with various Boronic Acids) Halogenation->Suzuki_Func Buchwald Buchwald-Hartwig Amination (with various Amines) Halogenation->Buchwald

Caption: General synthetic pathways involving this compound.

Acylation of the Amino Group

The amino group of this compound can be readily acylated to form a variety of amides. This transformation is fundamental for introducing diverse side chains and modulating the electronic and steric properties of the molecule, which is often a key step in the synthesis of biologically active compounds.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and functionalization of this compound and its derivatives. These are based on established methodologies for structurally similar compounds and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-5-aryl-pyridines (Adapted from a similar substrate)

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-aminopyridine with an arylboronic acid. This method can be adapted for the synthesis of this compound from 2-amino-5-bromopyrazine and phenylboronic acid.

Materials:

  • 2-Amino-5-bromopyridine (or other halo-aminopyrazine)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-amino-5-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.[2]

  • Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[2]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-arylpyridine product.[2]

Protocol 2: Buchwald-Hartwig Amination of a Halogenated Pyrazine Derivative (Adapted from a similar substrate)

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of a halo-aminopyrazine with a primary or secondary amine. This would require prior halogenation of this compound (e.g., at the 3 or 6 position).

Materials:

  • Halogenated this compound derivative

  • Primary or secondary amine

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Sealable reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add the halogenated this compound derivative (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and dppf (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by LC-MS.[3]

  • Work-up: After completion, cool the reaction to room temperature. Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 3: Acylation of this compound

This protocol describes the acylation of the amino group of this compound to form an amide.

Materials:

  • This compound

  • Acyl chloride (e.g., Benzoyl chloride) or anhydride

  • Triethylamine (or other non-nucleophilic base)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.

  • Addition of Acylating Agent: Dissolve the acyl chloride (1.0 eq) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to afford the pure N-acylated product.

Quantitative Data

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases. The following tables summarize the biological activity of selected pyrazine-based kinase inhibitors.

Table 1: Kinase Inhibitory Activity of Pyrazine Derivatives

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrazolo[1,5-a]pyrazinesRET<10[1]
Imidazo[1,5-a]pyrazine analogueBTK-[1]
Pyrazine-based inhibitorBCR-ABL-134[1]
3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrileCHK1-[4]
Pyrazine-based inhibitorTrkA3500[5]

Table 2: Antiproliferative Activity of Pyrazine Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivativesVarious-[6]
2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivativeVarious0.45 - 1.66[7]

Signaling Pathway Visualization

The pyrazine scaffold is a common feature in inhibitors targeting kinase signaling pathways, which are often dysregulated in cancer. The diagram below illustrates a simplified representation of a generic kinase signaling cascade that can be targeted by such inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase 1 (e.g., Raf) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Transcription Transcription Factors Kinase3->Transcription Inhibitor Pyrazine-based Kinase Inhibitor Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: Simplified kinase signaling pathway and point of inhibition.

References

Analytical Techniques for the Detection of Pyrazine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine compounds are a class of nitrogen-containing heterocyclic aromatic compounds that play a crucial role in the flavor and aroma of many food products, particularly those undergoing thermal processing.[1] They are also significant structural motifs in numerous pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[2][3] The accurate and sensitive detection and quantification of pyrazines are therefore essential for quality control in the food and beverage industry, flavor and aroma research, and for the development and purity assessment of pharmaceutical products.[1] This document provides detailed application notes and protocols for the most common and effective analytical techniques used for the detection of pyrazine compounds.

Analytical Techniques: Application Notes

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied and powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile pyrazine compounds.[1] The gas chromatograph separates individual pyrazines from a complex mixture based on their boiling points and affinities for the stationary phase of the analytical column. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for each compound.

Key Advantages:

  • High Sensitivity and Selectivity: GC-MS can detect pyrazines at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[4]

  • Structural Information: The mass spectra provide detailed information about the molecular weight and fragmentation pattern of the pyrazines, aiding in their structural elucidation.[4]

  • Robustness: It is a well-established and reliable technique for routine analysis.

Challenges:

  • Isomer Separation: Many positional isomers of alkylpyrazines have very similar mass spectra, making their unambiguous identification challenging.[2] This often necessitates the use of retention indices (RIs) in conjunction with mass spectral data for accurate identification.[2]

  • Matrix Effects: Complex sample matrices, such as those found in food and biological samples, can interfere with the analysis. Effective sample preparation is crucial to minimize these effects.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) is a simple, solvent-free, and efficient sample preparation technique commonly used for the extraction and pre-concentration of volatile pyrazines from various matrices.[5] The choice of SPME fiber coating is critical for optimal extraction efficiency. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of pyrazines.[6]

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of pyrazine compounds, particularly for those that are less volatile or thermally unstable.[4] HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Key Advantages:

  • Versatility: HPLC can be used for a wide range of pyrazine derivatives, including polar and non-volatile compounds.

  • Quantitative Accuracy: It provides excellent quantitative performance with high precision and accuracy.

Detection Methods:

  • UV Detection: Pyrazine compounds absorb ultraviolet (UV) light, and a UV detector is commonly used for their detection.

  • Mass Spectrometry (LC-MS/MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity for the analysis of pyrazines in complex matrices like biological fluids.[7]

Other Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of pyrazine compounds, providing detailed information about the arrangement of atoms within the molecule.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in pyrazine molecules.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of pyrazine compounds using various analytical techniques.

Table 1: GC-MS Method Validation Parameters for Pyrazine Analysis

Pyrazine CompoundLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
2-Methylpyrazine0.07 ng/g0.23 ng/g94.6 - 107.9[8]
2,5-Dimethylpyrazine0.15 ng/g0.50 ng/g95.2 - 105.4[8]
2-Ethyl-3-methylpyrazine---
Tetramethylpyrazine22.22 ng/g74.07 ng/g98.1 - 103.2[8]

Data is representative and can vary based on the specific matrix and experimental conditions.

Table 2: UPLC-MS/MS Method Validation Parameters for Pyrazine Analysis in Baijiu

Pyrazine CompoundLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Reference
2,3,5,6-Tetramethylpyrazine0.010.0389.7 - 98.5
2,6-Dimethylpyrazine0.020.0791.2 - 101.3
2,3,5-Trimethylpyrazine0.010.0488.6 - 99.1
2-Ethyl-3,5-dimethylpyrazine0.0050.01592.5 - 102.4

Experimental Protocols

Protocol 1: Quantitative Analysis of Volatile Pyrazines in Food Samples by HS-SPME-GC-MS

This protocol describes a general method for the extraction and quantification of volatile pyrazine compounds in food matrices.

1. Sample Preparation (HS-SPME)

  • Accurately weigh 3-5 g of the homogenized food sample into a 20 mL headspace vial. For liquid samples, pipette an equivalent volume.[1]

  • Add a known amount of a suitable internal standard (e.g., a deuterated pyrazine analogue) to each sample and standard for accurate quantification.

  • Seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Place the vial in a heating block or autosampler and equilibrate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 10-30 minutes) to allow the volatile pyrazines to partition into the headspace.[1]

  • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 20-40 minutes) to extract the analytes.[6]

2. GC-MS Analysis

  • Injector: Thermally desorb the extracted pyrazines from the SPME fiber in the GC injector, typically in splitless mode at a temperature of 250-270°C for 2-5 minutes.[1]

  • Carrier Gas: Use Helium at a constant flow rate of 1.0-1.2 mL/min.[1]

  • GC Column: Employ a suitable capillary column, such as a DB-WAX or DB-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40-50°C, hold for 2-5 minutes.[1]

    • Ramp: Increase to 230-250°C at a rate of 3-5°C/min.[1]

    • Final hold: Maintain the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Ion Source Temperature: 230°C.[1]

    • Acquisition Mode: For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode. Monitor at least one quantifier and one or two qualifier ions for each target pyrazine and its internal standard. For screening purposes, full scan mode (e.g., m/z 40-300) can be used.

3. Data Analysis and Quantification

  • Identify the pyrazine compounds by comparing their retention times and mass spectra with those of authentic standards or library data.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the concentration of each pyrazine in the samples using the linear regression equation from the calibration curve.[1]

Protocol 2: Quantitative Analysis of Pyrazine Compounds in Biological Fluids by UPLC-MS/MS

This protocol outlines a method for the quantification of pyrazine derivatives in biological matrices such as plasma, which is relevant for pharmacokinetic studies in drug development.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., an isotope-labeled analog of the pyrazine drug).

  • Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Analysis

  • UPLC System: Use a high-performance UPLC system.

  • Column: A reversed-phase column such as a BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) is suitable for separating pyrazine compounds.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for pyrazines.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

3. Data Analysis and Quantification

  • Optimize the MRM transitions (precursor and product ions, collision energy) for each pyrazine and the internal standard by infusing standard solutions into the mass spectrometer.

  • Generate a calibration curve by analyzing a series of standards of known concentrations.

  • Process the data using appropriate software to integrate the peak areas of the analyte and the internal standard.

  • Calculate the concentration of the pyrazine in the unknown samples from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (HS-SPME) cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample 1. Homogenized Sample add_is 2. Add Internal Standard sample->add_is vial 3. Seal in Headspace Vial add_is->vial equilibrate 4. Equilibration (Heating) vial->equilibrate extract 5. Headspace Extraction (SPME Fiber) equilibrate->extract desorb 6. Thermal Desorption (GC Injector) extract->desorb separate 7. GC Separation (Capillary Column) desorb->separate detect 8. MS Detection (EI, SIM/Scan) separate->detect identify 9. Peak Identification (RT & Mass Spectra) detect->identify quantify 10. Quantification (Calibration Curve) identify->quantify

Caption: Experimental workflow for the analysis of pyrazines by HS-SPME-GC-MS.

Signaling Pathway

Many pyrazine-containing drugs function as kinase inhibitors, targeting specific signaling pathways involved in cell proliferation and survival. For instance, some pyrazine derivatives act as inhibitors of Receptor Tyrosine Kinases (RTKs), which are crucial in cancer progression.

signaling_pathway ligand Growth Factor (e.g., VEGF, HGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization pyrazine Pyrazine Kinase Inhibitor pyrazine->rtk Binds to ATP-binding pocket downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) dimerization->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibition Inhibition

References

Application Notes and Protocols for 2-Amino-5-phenylpyrazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-phenylpyrazine is a heterocyclic amine that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its pyrazine core is a common motif in biologically active compounds, and the presence of both an amino group and a phenyl group provides multiple points for further functionalization. Cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and this compound can be utilized as a key reagent in these transformations.

These application notes provide an overview and detailed protocols for the use of this compound and its derivatives in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The methodologies described are based on established procedures for structurally similar aminopyrazines and aminopyridines, offering a robust starting point for reaction optimization.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate. For derivatives of this compound, this reaction is instrumental in introducing a wide range of aryl and heteroaryl substituents. A common strategy involves the use of a halogenated 2-aminopyrazine derivative, which can then be coupled with various boronic acids or their esters.

General Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reagents: - Halogenated 2-aminopyrazine derivative - Boronic acid/ester - Base (e.g., K₂CO₃, Cs₂CO₃) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Solvent (e.g., Dioxane/H₂O) B Inert Atmosphere (N₂ or Ar) A->B Degas C Heat (e.g., 80-100 °C) B->C Stir D Cool to RT C->D Monitor by TLC/LC-MS E Aqueous Work-up (Extraction) D->E F Dry & Concentrate E->F G Purification (e.g., Column Chromatography) F->G H H G->H Final Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling of Amino-halopyridines/pyrazines
Catalyst SystemBaseSolventSubstrate 1Substrate 2Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)5-Bromo-2-methylpyridin-3-aminePhenylboronic acid85[1][2]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)5-Bromo-2-methylpyridin-3-amine4-Methylphenylboronic acid82[1][2]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acid88[1][2]
Pd(PPh₃)₄K₂CO₃THF2-Amino-5-bromo-4-methylpyridineArylboronic acidGood to Excellent[1]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideArylboronic acids37-72[3]
Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for structurally similar substrates.[1][2]

Materials:

  • Halogenated this compound derivative (e.g., 2-amino-5-bromo-3-phenylpyrazine) (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the halogenated this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting halide).

  • Stir the reaction mixture vigorously at 85-95 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides or triflates and amines.[4] This reaction is particularly useful for functionalizing a halogenated this compound derivative with various primary or secondary amines.

General Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reagents: - Halogenated 2-aminopyrazine derivative - Amine - Base (e.g., Cs₂CO₃, NaOtBu) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Solvent (e.g., Toluene) B Inert Atmosphere (N₂ or Ar) A->B Degas C Heat (e.g., 110 °C) B->C Stir D Cool to RT C->D Monitor by TLC/LC-MS E Dilute & Filter D->E F Concentrate E->F G Purification (e.g., Column Chromatography) F->G H H G->H Final Product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Quantitative Data: Buchwald-Hartwig Amination of Aminopyrimidines
Catalyst SystemLigandBaseSolventSubstrate 1Substrate 2Yield (%)Reference
PdCl₂(PPh₃)₂XantphosNaOtBuToluene4-(Pyridin-3-yl)pyrimidin-2-amine1-Bromo-2,4-dimethylbenzene82[5]
PdCl₂(PPh₃)₂XantphosNaOtBuToluene4-(Pyridin-3-yl)pyrimidin-2-amine1-Bromo-4-methoxybenzene31[5]
PdCl₂(PPh₃)₂XantphosNaOtBuToluene4-(Pyridin-3-yl)pyrimidin-2-amine1-Bromo-4-chlorobenzene27[5]
Pd₂(dba)₃XantphosCs₂CO₃Toluene2-Amino-5-bromo-4-methylpyridineArylamineGood to Excellent[6]
Detailed Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a procedure for 2-Amino-5-bromo-4-methylpyridine.[6]

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous toluene

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the halogenated this compound derivative (1.0 eq), the amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the Schlenk tube with an inert gas. Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

III. Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis.

Logical Relationship: Sonogashira Coupling Components

Sonogashira_Components cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions A Halogenated This compound C Palladium Catalyst (e.g., Pd(PPh₃)₄) A->C Product Alkynyl-substituted This compound B Terminal Alkyne D Copper(I) Co-catalyst (e.g., CuI) B->D C->Product D->Product E Base (e.g., Et₃N) E->Product F Solvent (e.g., THF, DMF) F->Product

Caption: Key components and their relationship in a Sonogashira coupling reaction.

Quantitative Data: Sonogashira Coupling of Aryl Halides
Catalyst SystemCo-catalystBaseSolventSubstrate 1Substrate 2Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF2-Iodo-6-methylpyridine(3-Methoxyphenyl)acetylene93[7]
Pd(OAc)₂-Ag₂OCH₃CNIodobenzenePhenylacetylene95[8]
Pd(PPh₃)₄CuIEt₃NDMFAryl Halide(S)-2-Aminopent-4-ynoic acid derivativeGood to Excellent[9]
Detailed Protocol: Sonogashira Coupling

This is a general protocol for Sonogashira coupling reactions.[7]

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the halogenated this compound derivative (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Seal the flask and evacuate and backfill with an inert gas. Repeat this process three times.

  • Add the anhydrous solvent and triethylamine.

  • Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Disclaimer: The provided protocols are intended as a general guide and may require optimization for specific substrates and desired outcomes. It is essential to conduct all reactions in a well-ventilated fume hood and to follow all standard laboratory safety procedures.

References

Development of Kinase Inhibitors Using a Pyrazine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in treating a range of diseases, particularly cancer.[1][2][3][4][5] Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for designing potent and selective inhibitors.[4] This document provides detailed application notes and experimental protocols for the development of pyrazine-based kinase inhibitors, from synthesis to biological evaluation.

Overview of Pyrazine-Based Kinase Inhibitors

The versatility of the pyrazine core allows for the synthesis of diverse chemical libraries targeting a wide array of kinases. Several pyrazine-based drugs have received FDA approval and many more are in clinical development, targeting kinases such as FLT3, AXL, PKC, CHK1, SYK, and various CDKs.[4] These inhibitors primarily act as ATP-competitive inhibitors, binding to the active site of the kinase.[3][4]

Common Pyrazine Scaffolds in Kinase Inhibition:
  • 2-Aminopyrazines: A foundational scaffold for many kinase inhibitors.[1][5]

  • Imidazo[1,2-a]pyrazines: Fused heterocyclic systems that offer rigid structures for potent kinase binding.

  • Pyrazolopyrazines: Another class of fused pyrazine derivatives with significant therapeutic potential.[1][5]

  • Triazolopyrazines: These scaffolds have also been successfully employed in the design of kinase inhibitors.[1][5]

Data Presentation: Potency of Representative Pyrazine-Based Kinase Inhibitors

The following table summarizes the in vitro potency of several notable pyrazine-based kinase inhibitors against their primary targets. This data is crucial for comparing the efficacy of different chemical series and for guiding structure-activity relationship (SAR) studies.

CompoundTarget KinaseIC50 (nM)Scaffold TypeStatus
GilteritinibFLT3, AXL0.29, 0.73Pyrazine-2-carboxamideFDA Approved
DarovasertibPKC-Pyrazine-2-carboxamideFDA Approved
PrexasertibCHK11.4-Clinical Trials
UpadacitinibJAK1--FDA Approved
ErdafitinibFGFR--FDA Approved
Compound 3cCDK9160Imidazo[1,2-a]pyrazinePreclinical

Data compiled from multiple sources.[1][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyrazine-based kinase inhibitors.

Chemical Synthesis: Suzuki-Miyaura Cross-Coupling for Aryl-Pyrazine Synthesis

A common and versatile method for synthesizing substituted pyrazines is the Suzuki-Miyaura cross-coupling reaction. This protocol describes the coupling of a chloropyrazine with an arylboronic acid.

Protocol 1: Synthesis of an Aryl-Substituted Pyrazine

Materials:

  • 2-Chloropyrazine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask, add 2-chloropyrazine (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Add 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions cluster_product Product 2-Chloropyrazine 2-Chloropyrazine Reaction_Mixture Reaction_Mixture 2-Chloropyrazine->Reaction_Mixture Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Mixture Pd_Catalyst Pd(OAc)₂ + PPh₃ Pd_Catalyst->Reaction_Mixture Base Na₂CO₃ Base->Reaction_Mixture Solvent Dioxane/Water Solvent->Reaction_Mixture Heat Heat Heat->Reaction_Mixture Aryl-Pyrazine Aryl-Pyrazine Reaction_Mixture->Aryl-Pyrazine Suzuki Coupling

Suzuki-Miyaura cross-coupling workflow.
In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a pyrazine-based compound against a target kinase using a fluorescence-based assay.

Protocol 2: In Vitro Kinase Inhibition Assay

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Pyrazine inhibitor compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates (white, low-volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the pyrazine inhibitor in kinase assay buffer with a constant final DMSO concentration (e.g., 1%).

  • In a 384-well plate, add the kinase and the peptide substrate to each well.

  • Add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

G Start Start Prepare_Inhibitor_Dilutions Prepare Inhibitor Dilutions Start->Prepare_Inhibitor_Dilutions Add_Kinase_Substrate Add Kinase & Substrate to Plate Prepare_Inhibitor_Dilutions->Add_Kinase_Substrate Add_Inhibitor Add Inhibitor/Vehicle Add_Kinase_Substrate->Add_Inhibitor Pre-incubation Pre-incubate Add_Inhibitor->Pre-incubation Initiate_Reaction Initiate with ATP Pre-incubation->Initiate_Reaction Incubate_30C Incubate at 30°C Initiate_Reaction->Incubate_30C Stop_Reaction_Detect Stop Reaction & Add Detection Reagent Incubate_30C->Stop_Reaction_Detect Read_Luminescence Read Luminescence Stop_Reaction_Detect->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Workflow for in vitro kinase IC50 determination.
Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. This protocol is used to evaluate the cytotoxic effects of pyrazine-based kinase inhibitors on cancer cell lines.

Protocol 3: MTT Cell Proliferation Assay

Materials:

  • Cancer cell line of interest (e.g., MV4-11 for FLT3 inhibitors)

  • Complete cell culture medium

  • Pyrazine inhibitor compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate overnight at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the pyrazine inhibitor in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Kinase Signaling Pathways

Western blotting is used to detect the phosphorylation status of the target kinase and its downstream effectors, providing mechanistic insight into the inhibitor's action.

Protocol 4: Western Blotting for Phospho-Kinase Levels

Materials:

  • Cancer cell line

  • Pyrazine inhibitor compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Seed cells and treat with the pyrazine inhibitor at various concentrations for a specified time (e.g., 2 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL detection reagent and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phospho-protein levels to the total protein levels and the loading control.

G cluster_pathway Example Kinase Signaling Pathway (FLT3) Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor Ligand->FLT3_Receptor Activates STAT5 STAT5 FLT3_Receptor->STAT5 Phosphorylates Pyrazine_Inhibitor Pyrazine Inhibitor Pyrazine_Inhibitor->FLT3_Receptor Inhibits Phosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation

Inhibition of a kinase signaling pathway.

Conclusion

The pyrazine scaffold continues to be a highly valuable starting point for the design of novel kinase inhibitors. The protocols outlined in this document provide a foundational framework for the synthesis, in vitro characterization, and cellular evaluation of new pyrazine-based compounds. Through systematic application of these methods, researchers can effectively advance the development of the next generation of targeted therapies.

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazine and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are foundational scaffolds in medicinal chemistry.[1][2][3] These structures are prevalent in numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and notably, antimicrobial and antifungal properties.[3][4][5] The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[6][7] Pyrazine derivatives have emerged as promising candidates in this field, with various studies demonstrating their efficacy against a broad spectrum of bacteria and fungi, including resistant strains.[1][8]

This document provides a consolidated overview of the antimicrobial and antifungal activities of several classes of pyrazine derivatives, presents quantitative data in a structured format, and details the experimental protocols for their synthesis and evaluation.

Data Presentation: Quantitative Antimicrobial and Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) and other quantitative measures for various pyrazine derivatives against selected microbial strains.

Table 1: Antibacterial Activity of Pyrazine Derivatives

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazinesCompound 2eStaphylococcus aureus32[1][6]
Compound 2eEscherichia coli16[1][6]
Pyrazine-based Chalcones2-chloro derivativesStaphylococcus sp.- (Highest inhibitory effect)[9][10][11]
Pyrazine CarboxamidesCompound 5dExtensively Drug-Resistant (XDR) Salmonella Typhi6.25 (MIC), 12.5 (MBC)[8]
Compound 5cXDR S. Typhi12.5 (MIC), 25 (MBC)[8]
Compound 5bXDR S. Typhi25 (MIC), 50 (MBC)[8]
Pyrazine-2-Carboxylic Acid DerivativesCompound P4E. coli50[12]
Compound P6, P7, P9Pseudomonas aeruginosa25[12]
- (Various)Bacillus subtilis6.25[12]
- (Various)S. aureus12.5[12]
Pyrazoline Derivatives- (Various)E. coli, S. aureus, P. aeruginosa, E. faecalis, B. subtilis32-512[7]

MBC: Minimum Bactericidal Concentration

Table 2: Antifungal and Antimycobacterial Activity of Pyrazine Derivatives

Compound ClassSpecific DerivativeFungal/Mycobacterial StrainMIC (µg/mL)Reference
Pyrazine-based Chalcones2-bromo or 2-chloro derivativesCandida glabrata- (Growth inhibition shown)[9][11]
2-bromo or 2-chloro derivativesTrichophyton interdigitale- (Growth inhibition shown)[9][11]
Nitro-substituted derivativesTrichophyton mentagrophytesComparable to Fluconazole[13]
- (Various)Mycobacterium kansasiiComparable to Isoniazid[9][10]
- (Various)Mycobacterium smegmatisComparable to Isoniazid[9][10]
Pyrazine CarboxamidesCompound P2Candida albicans- (Highest activity, comparable to Fluconazole)[14]
Compound P1Mycobacterium tuberculosis H37Rv6.25 (Primary screen)[14]
Pyrazine-2-Carboxylic Acid DerivativesCompound P4, P10Candida albicans3.125[12]

Mechanisms of Action

The antimicrobial action of pyrazine derivatives is multifaceted. Studies suggest that these compounds can disrupt essential cellular processes in pathogens. One proposed mechanism involves the inhibition of key enzymes required for bacterial survival, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication.[1][6] Computational studies have also identified other potential molecular targets, including Staphylococcus aureus Pyruvate carboxylase (SaPC) and GlcN-6-P synthase.[12][15] The structure-activity relationship (SAR) studies indicate that moieties like protonated amines or nitrogen heterocycles may enhance antibacterial effects by facilitating π-cation interactions with amino acid residues in the target enzyme's active site.[6]

G cluster_cell Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep Blocks SaPC Pyruvate Carboxylase Metabolism Essential Metabolism SaPC->Metabolism Blocks GlcN6P GlcN-6-P Synthase Cell_Wall Cell Wall Synthesis GlcN6P->Cell_Wall Blocks Cell_Death Cell Death DNA_Rep->Cell_Death Metabolism->Cell_Death Cell_Wall->Cell_Death P_Deriv Pyrazine Derivative P_Deriv->DNA_Gyrase Inhibits P_Deriv->SaPC Inhibits P_Deriv->GlcN6P Inhibits

Caption: Proposed mechanisms of antimicrobial action for pyrazine derivatives.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of novel chemical entities.

General Synthesis of Pyrazine Derivatives

The synthesis of pyrazine derivatives often involves multi-step reactions. Below is a generalized workflow. Specific reaction conditions (solvents, catalysts, temperature) vary significantly depending on the target molecule.

G Start Pyrazine Carboxylic Acid or other precursor Step1 Activation (e.g., formation of acid chloride) Start->Step1 Step2 Coupling / Condensation (e.g., Suzuki Coupling, Amide formation, Claisen-Schmidt Condensation) Step1->Step2 Step3 Work-up & Extraction (e.g., Liquid-liquid extraction) Step2->Step3 Step4 Purification (e.g., Column Chromatography, Recrystallization) Step3->Step4 Step5 Characterization (NMR, Mass Spec, IR, M.P.) Step4->Step5 End Pure Pyrazine Derivative Step5->End

Caption: Generalized workflow for the synthesis of pyrazine derivatives.

Protocol: Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide via DCC Coupling[8]

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq), 4-bromo-3-methyl aniline (1.0 eq), and 4-dimethylaminopyridine (DMAP) (0.2 eq).

  • Solvent Addition: Add dichloromethane (DCM) as the solvent (approx. 50 mL for a 10 mmol scale).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath while stirring.

  • Coupling Agent: Once cooled, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the mixture.

  • Reaction: Establish an inert atmosphere (e.g., argon or nitrogen), remove the ice bath, and allow the reaction to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Add water and ethyl acetate to the filtrate for extraction.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography to yield the final compound.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) assay is the standard method for quantifying the in vitro activity of an antimicrobial agent.[16]

G A Prepare standardized microbial inoculum (~5 x 10^5 CFU/mL) B Perform 2-fold serial dilutions of pyrazine compound in a 96-well microtiter plate A->B C Add microbial inoculum to each well (except negative control) B->C D Include positive (inoculum only) and negative (broth only) controls C->D E Incubate plate at 37°C for 16-24 hours D->E F Determine MIC: Lowest concentration with no visible microbial growth E->F

Caption: Workflow for the Microbroth Dilution MIC Assay.

Protocol: Microbroth Dilution Assay for MIC Determination[1][6][16]

  • Preparation of Test Compound: Dissolve the synthesized pyrazine derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to wells 2 through 12 of a given row.

  • Serial Dilution: Add 100 µL of the test compound stock solution (at a concentration of 2x the highest desired test concentration) to the first well. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

  • Inoculum Preparation: Prepare a microbial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the final microbial inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 16-24 hours under appropriate atmospheric conditions.[16]

  • Reading Results: The MIC is defined as the lowest concentration of the pyrazine derivative at which there is no visible growth (i.e., the well appears clear).[16] Growth in the positive control well (well 11) and no growth in the negative control well (well 12) validates the assay.

References

Application Notes and Protocols: The Role of Aminopyrazines in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine ring system is a prominent scaffold in medicinal chemistry, recognized for a wide spectrum of biological activities. Within this class, aminopyrazine derivatives have emerged as a particularly promising group in the field of oncology.[1] These compounds have been extensively investigated for their potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and aberrant signaling pathways.[2] This document provides detailed application notes on the role of aminopyrazines in the development of anticancer agents, summarizes key quantitative data, and offers comprehensive protocols for relevant experimental procedures.

Mechanism of Action of Aminopyrazine-Based Anticancer Agents

Aminopyrazine derivatives exert their anticancer effects through various mechanisms, primarily by acting as inhibitors of key enzymes involved in cell growth and survival. A predominant mechanism is the inhibition of protein kinases, which play a central role in cellular signaling pathways that are often dysregulated in cancer.[3]

Kinase Inhibition: Many aminopyrazine-based compounds are designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases. This inhibition disrupts downstream signaling pathways crucial for cancer cell survival and proliferation.[1][3] The pyrazine core is adept at forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[4]

Key kinase targets for aminopyrazine derivatives include:

  • Spleen Tyrosine Kinase (Syk): Syk is a promising target for the treatment of human cancer and inflammatory disorders.[4] Aminopyrazine derivatives have been designed and synthesized as new Syk inhibitors, demonstrating inhibition in both enzymatic and cell proliferation assays.[4]

  • Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2): Aminopyrazine derivatives have been identified as inhibitors of MK-2, a kinase involved in inflammatory responses and cancer. These compounds have shown potent in vitro activity against the enzyme and the ability to suppress TNFα production.[7]

  • Checkpoint Kinase 1 (CHK1): CHK1 is a critical component of the DNA damage response pathway.[8] A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as selective and orally bioavailable CHK1 inhibitors, which can potentiate the efficacy of genotoxic chemotherapies.[1][8]

  • Nek2 Kinase: The mitotic kinase Nek2 is involved in chromosome instability and cancer. Aminopyrazine compounds have been identified as inhibitors of Nek2, binding to an unusual, inactive conformation of the kinase.[9]

  • p300/CBP Histone Acetyltransferases (HATs): A novel series of 1,4-pyrazine-containing inhibitors of p300/CBP HATs have been developed. These compounds are competitive inhibitors against the substrate histone and have demonstrated strong activity against the proliferation of a panel of solid and blood cancer cells.[10]

Induction of Apoptosis: Several pyrazine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells.[1]

Cell Cycle Arrest: By interfering with the cell cycle machinery, often through the inhibition of CDKs, pyrazine derivatives can halt the proliferation of cancer cells.[1]

Quantitative Data

The following tables summarize the in vitro activity of various aminopyrazine derivatives against different cancer cell lines and kinases.

Table 1: Antiproliferative Activity of Aminopyrazine Derivatives in Cancer Cell Lines

Compound ClassCancer Cell LineAssay TypeIC50 / EC50 (µM)Reference
Imamine-1,3,5-triazine derivative (4f)MDA-MB-231 (Breast)MTT6.25[11]
Imamine-1,3,5-triazine derivative (4k)MDA-MB-231 (Breast)MTT8.18[11]
Pyrazolo[3,4-b]pyrazine (25i)MCF-7 (Breast)MTTVery Significant Inhibition[12]
Pyrazolo[3,4-b]pyrazine (25j)MCF-7 (Breast)MTTVery Significant Inhibition[12]
Imidazo[1,2-a]pyrazine (1d)HCT116, K652, MCF7MTTGood Cytotoxic Effects[13]
1,4-Pyrazine-containing p300/CBP HAT inhibitor (29)Various solid and blood cancer cellsProliferation1.2 - 8.7[10]
Aminopyrazole analog (24)Pancreatic cancer cell linesGrowth InhibitionSub-µM potency[5]
3-aminoimidazole[1,2-α]pyrazine (18)MCF-7 (Breast)MTT9.60 ± 3.09[14]
[4][5][15]triazolo[4,3-a]pyrazine (17l)A549 (Lung)Antiproliferative0.98 ± 0.08[16]
[4][5][15]triazolo[4,3-a]pyrazine (17l)MCF-7 (Breast)Antiproliferative1.05 ± 0.17[16]
[4][5][15]triazolo[4,3-a]pyrazine (17l)Hela (Cervical)Antiproliferative1.28 ± 0.25[16]

Table 2: Kinase Inhibitory Activity of Aminopyrazine Derivatives

Compound ClassTarget KinaseAssay TypeIC50 (nM)Reference
Imidazo[1,2-a]pyrazine (1d)CDK9Biochemical Kinase Assay180[13]
1,4-Pyrazine-containing inhibitor (29)p300 HATBiochemical Assay1400[10]
1-(2-aminopyrazin-3-yl)methyl-2-thiourea derivativeMK-2In vitro enzyme assayas low as 15[7]
2-aminopyrazine derivative (84)MPKKinase Assay456[3]
Pyrazine-2-carboxamide (Darovasertib)PKCαKinase Assay1.9[3]
Pyrazine-2-carboxamide (Darovasertib)PKCθKinase Assay0.4[3]
3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrileCHK1Biochemical Assay1.4[3]
[4][5][15]triazolo[4,3-a]pyrazine (17l)c-MetKinase Assay26.00[16]
[4][5][15]triazolo[4,3-a]pyrazine (17l)VEGFR-2Kinase Assay2600[16]

Signaling Pathway Diagrams

CDK_Signaling_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of G1_S_Transition G1 to S Phase Transition CyclinE_CDK2->G1_S_Transition promotes Aminopyrazine Aminopyrazine CDK Inhibitor Aminopyrazine->CyclinD_CDK46 inhibits Aminopyrazine->CyclinE_CDK2 inhibits

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway Inhibition.

Syk_Signaling_Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk activates Downstream Downstream Signaling (e.g., PI3K, PLCγ2) Syk->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation leads to Aminopyrazine Aminopyrazine Syk Inhibitor Aminopyrazine->Syk inhibits

Caption: Spleen Tyrosine Kinase (Syk) Signaling Pathway Inhibition.

CHK1_Signaling_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 CHK1->Cdc25 phosphorylates & inhibits CDK1 CDK1 Cdc25->CDK1 cannot activate Cell_Cycle_Arrest Cell Cycle Arrest CDK1->Cell_Cycle_Arrest leads to Aminopyrazine Aminopyrazine CHK1 Inhibitor Aminopyrazine->CHK1 inhibits

Caption: CHK1 Signaling in the DNA Damage Response.

Experimental Protocols

General Synthesis of Aminopyrazine Derivatives

A common synthetic route to aminopyrazine derivatives involves the condensation of α-dicarbonyl compounds with 1,2-diamines. The following is a general procedure for the synthesis of imidazo[1,2-a]pyrazine derivatives, a class of aminopyrazines with demonstrated anticancer activity.[17]

Materials:

  • 2-aminopyrazine

  • Appropriate aryl aldehyde

  • tert-butyl isocyanide

  • Iodine (catalyst)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of 2-aminopyrazine (1.0 mmol) and the aryl aldehyde (1.0 mmol) in the chosen solvent (10 mL), add a catalytic amount of iodine (e.g., 10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.[17]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (aminopyrazine derivative)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., EDTA)

  • Detection reagent (dependent on assay format, e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Add the kinase and its specific substrate to the wells of a 384-well plate.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (aminopyrazine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compound to the respective wells. Include vehicle-treated control wells.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7][9]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Test compound (aminopyrazine derivative)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels and treat with the test compound at various concentrations for the desired time. Include an untreated control.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Test compound (aminopyrazine derivative)

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

Experimental_Workflow Synthesis Synthesis of Aminopyrazine Derivatives Purification Purification & Characterization Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay Purification->Biochemical_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Purification->Cell_Viability Lead_Optimization Lead Optimization Biochemical_Assay->Lead_Optimization Mechanism_Studies Mechanism of Action Studies Cell_Viability->Mechanism_Studies Apoptosis Apoptosis Assay (Annexin V) Mechanism_Studies->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Mechanism_Studies->Cell_Cycle Apoptosis->Lead_Optimization Cell_Cycle->Lead_Optimization

Caption: General workflow for aminopyrazine anticancer agent development.

References

Synthesis and Application of Fluorescent Probes from Aminopyridine Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from aminopyridine precursors. These probes are versatile tools for a range of applications, including pH sensing, metal ion detection, and cellular imaging, making them valuable assets in biological research and drug development.

Introduction

Aminopyridine scaffolds have emerged as privileged structures in the design of fluorescent probes due to their inherent photophysical properties and synthetic accessibility. The nitrogen atom within the pyridine ring can act as a signaling center, modulating the fluorescence output in response to changes in the local environment, such as pH or the presence of specific analytes. Furthermore, the amino group provides a convenient handle for synthetic modification, allowing for the facile introduction of various recognition moieties and the fine-tuning of the probe's photophysical and binding characteristics. This document outlines the synthesis of several classes of aminopyridine-based probes and provides detailed protocols for their application.

I. Synthesis of Aminopyridine-Based Fluorescent Probes

A. Synthesis of Multisubstituted 2-Aminopyridine Probes

A powerful method for the synthesis of highly substituted and conjugated 2-aminopyridines involves a Rh-catalyzed coupling of a vinyl azide with an isonitrile, followed by a tandem cyclization with an alkyne.[1][2] This approach allows for significant structural diversity.

Protocol 1: Synthesis of Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate [1]

Materials:

  • (E)-1-azido-2-phenylethene (vinyl azide)

  • tert-butyl isocyanide

  • Diethyl acetylenedicarboxylate (alkyne)

  • [Rh(cod)Cl]₂ (catalyst)

  • dppf (ligand)

  • 1,4-Dioxane (anhydrous)

  • Ammonium chloride (NH₄Cl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a sealed tube under a nitrogen atmosphere, dissolve [Rh(cod)Cl]₂ and dppf in anhydrous 1,4-dioxane (2 mL).

  • Add the vinyl azide and tert-butyl isocyanide via syringe and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the vinyl azide spot disappears.

  • To the reaction mixture, add NH₄Cl, NaHCO₃, and diethyl acetylenedicarboxylate.

  • Heat the mixture to 120 °C and stir for 8 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired multisubstituted aminopyridine.

B. Synthesis of 2-Amino-3-cyanopyridine Derivatives

2-Amino-3-cyanopyridine derivatives are a versatile class of fluorophores that can be synthesized through a one-pot, multi-component reaction.[3][4][5][6]

Protocol 2: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives [3]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Methyl ketone (e.g., acetophenone) or cyclohexanone

  • Ammonium acetate

  • Catalyst (e.g., nanostructured Na₂CaP₂O₇)

Procedure:

  • In a reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), methyl ketone or cyclohexanone (1 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of Na₂CaP₂O₇.

  • Heat the mixture at 80 °C under solvent-free conditions for the appropriate time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol and stir for 5 minutes.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the 2-amino-3-cyanopyridine derivative.

C. Synthesis of 3-Amino-furo[2,3-b]pyridine-2-carboxamide (AFP) pH Probes

These probes are synthesized via a multi-step process involving the formation of a 2-hydroxyacetamide, followed by a substitution reaction and subsequent intramolecular cyclization.[7]

Protocol 3: Synthesis of 3-Amino-N-phenylfuro[2,3-b]pyridine-2-carboxamide (AFP 1) [7]

Materials:

  • Glycolic acid

  • Aniline

  • 2-chloro-3-cyanopyridine

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF)

Procedure:

  • Step 1: Synthesis of 2-hydroxy-N-phenylacetamide. Heat a mixture of glycolic acid and aniline at 130 °C for 5 hours. The resulting 2-hydroxyacetamide is used directly in the next step without further purification.

  • Step 2: Synthesis of 2-((3-cyanopyridin-2-yl)oxy)-N-phenylacetamide. Reflux a mixture of the 2-hydroxy-N-phenylacetamide from Step 1, 2-chloro-3-cyanopyridine, and Na₂CO₃ in ethanol for 40 hours. After cooling, the product is purified by column chromatography.

  • Step 3: Synthesis of AFP 1. Heat a mixture of the product from Step 2 and KOtBu in THF at 80 °C for 3 hours. After reaction completion, the product is purified by column chromatography to yield AFP 1.

II. Application of Aminopyridine-Based Fluorescent Probes

A. pH Sensing

Aminopyridine-based probes can exhibit pH-dependent fluorescence, making them useful for monitoring pH changes in various environments, including biological systems. The protonation and deprotonation of the pyridine nitrogen often leads to a shift in the fluorescence emission.

Protocol 4: pH Titration of AFP Probes [7]

Materials:

  • AFP fluorescent probe (e.g., AFP 1)

  • HEPES buffer solutions of varying pH

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of the AFP probe in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of HEPES buffer solutions with pH values ranging from acidic to basic.

  • For each pH measurement, add a small aliquot of the AFP stock solution to the HEPES buffer to reach a final concentration in the low micromolar range.

  • Record the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the probe's absorption maximum.

  • Plot the fluorescence intensity at the emission maximum as a function of pH to generate a pH titration curve.

B. Metal Ion Detection

The aminopyridine scaffold can be functionalized with chelating agents to create fluorescent probes for specific metal ions. Binding of the metal ion to the chelating moiety can modulate the fluorescence of the aminopyridine core through mechanisms such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).

Protocol 5: Quantification of Fe³⁺ using a Schiff Base Aminopyridine Probe [8]

Materials:

  • Aminopyridine-based Schiff base fluorescent probe for Fe³⁺

  • Aqueous buffer solution (e.g., HEPES or PBS)

  • Standard solutions of various metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, etc.)

  • Spectrofluorometer or microplate reader

Procedure:

  • Probe Preparation: Prepare a working solution of the fluorescent probe in the chosen aqueous buffer.

  • Selectivity Assay: To assess selectivity, add solutions of different metal ions to the probe solution and measure the fluorescence response. A significant change in fluorescence only in the presence of Fe³⁺ indicates high selectivity.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of Fe³⁺ with known concentrations in the aqueous buffer.

    • Add the probe working solution to each standard solution.

    • Incubate for a short period (e.g., <10 seconds) to allow for complex formation.[8]

    • Measure the fluorescence intensity at the emission maximum for each standard.

    • Plot the fluorescence intensity versus the Fe³⁺ concentration to generate a calibration curve.

    • Measure the fluorescence intensity of the unknown sample under the same conditions and determine the Fe³⁺ concentration using the calibration curve.

C. Bioimaging

The ability of some aminopyridine probes to fluoresce within cellular environments makes them suitable for bioimaging applications. Probes can be designed to target specific organelles or respond to changes in the intracellular environment.

Protocol 6: Live-Cell Imaging of Fe³⁺ [8]

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Aminopyridine-based fluorescent probe for Fe³⁺

  • Ferric chloride (FeCl₃) solution

  • Confocal laser scanning microscope (CLSM)

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS in a suitable imaging dish or plate until they reach the desired confluency.

  • Probe Loading: Wash the cells with PBS. Incubate the cells with a solution of the fluorescent probe in serum-free medium for a specified time (e.g., 30 minutes) at 37 °C.

  • Washing: Wash the cells three times with PBS to remove any excess, unbound probe.

  • Imaging (Control): Image the probe-loaded cells using a CLSM. Excite the probe at its optimal wavelength and collect the emission fluorescence.

  • Fe³⁺ Treatment: Treat the cells with a solution of FeCl₃ in serum-free medium for a specified time (e.g., 30 minutes) at 37 °C.

  • Imaging (Fe³⁺): Wash the cells with PBS and acquire fluorescence images again using the same settings as the control. An increase in intracellular fluorescence indicates the detection of Fe³⁺.

III. Quantitative Data Summary

The following tables summarize the photophysical properties of representative aminopyridine-based fluorescent probes.

Table 1: Photophysical Properties of Multisubstituted 2-Aminopyridine Derivatives [1]

CompoundR¹ Substituentλex (nm)λem (nm)Quantum Yield (Φ)
1 tert-butyl3904800.34
5 p-tolyl3904850.27
16 4-phenyl-1H-1,2,3-triazol-1-yl3904800.35
17 4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl3904800.45

Table 2: Photophysical Properties of 3-Amino-furo[2,3-b]pyridine-2-carboxamide (AFP) Derivatives in Acetonitrile [7]

Compoundλex (nm)λem (nm)
AFP 1 335443
AFP 2 335442
AFP 3 345469
AFP 4 345467

Table 3: Sensing Properties of a Schiff Base Aminopyridine Probe for Fe³⁺ [8][9]

PropertyValue
AnalyteFe³⁺
Limit of Detection (LOD)0.8 ppb
Response Time< 10 seconds
Binding Constant (K)1.9 x 10⁴ M⁻¹

IV. Signaling Mechanisms and Experimental Workflows

Signaling Mechanisms

The fluorescence of aminopyridine-based probes is often modulated by well-established photophysical processes.

  • Intramolecular Charge Transfer (ICT): In many aminopyridine derivatives, photoexcitation leads to a transfer of electron density from an electron-donating portion of the molecule to an electron-accepting portion. The energy of the ICT state, and thus the emission wavelength, is sensitive to the local environment. For pH probes, protonation of the pyridine nitrogen can inhibit or alter the ICT process, leading to a change in fluorescence.

  • Photoinduced Electron Transfer (PET): In probes for metal ions, a common mechanism is PET. The aminopyridine fluorophore is linked to a chelating unit. In the absence of the metal ion, photoexcitation of the fluorophore is followed by electron transfer from the chelator to the fluorophore, quenching the fluorescence. Upon binding of the metal ion, the energy levels of the chelator's orbitals are lowered, preventing PET and restoring fluorescence ("turn-on" sensing).[10][11]

  • Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the binding of a metal ion to the chelating unit rigidifies the probe's structure, which reduces non-radiative decay pathways and leads to an enhancement of fluorescence.

signaling_pathway cluster_pet Photoinduced Electron Transfer (PET) - 'Turn-On' Sensing Fluorophore Fluorophore Excited_Fluorophore Excited Fluorophore Fluorophore->Excited_Fluorophore Light (hν) Complex Fluorophore-Chelator -Metal Complex Chelator Chelator Quenched_State Fluorescence Quenched Chelator->Quenched_State Excited_Fluorophore->Chelator Electron Transfer Metal_Ion Metal Ion Metal_Ion->Complex Excited_Complex Excited Complex Complex->Excited_Complex Light (hν) Fluorescence Fluorescence Restored Excited_Complex->Fluorescence

Figure 1. Photoinduced Electron Transfer (PET) Mechanism.
Experimental Workflows

The development and application of an aminopyridine-based fluorescent probe typically follow a structured workflow.

experimental_workflow Start Start Synthesis Probe Synthesis & Purification Start->Synthesis Characterization Structural & Photophysical Characterization (NMR, MS, Abs, Em) Synthesis->Characterization Application Application Testing Characterization->Application pH_Sensing pH Titration Application->pH_Sensing pH Probe Metal_Sensing Metal Ion Titration & Selectivity Application->Metal_Sensing Metal Ion Probe Bioimaging Cell Culture & Staining Application->Bioimaging Imaging Probe Data_Analysis Data Analysis & Interpretation pH_Sensing->Data_Analysis Metal_Sensing->Data_Analysis Bioimaging->Data_Analysis End End Data_Analysis->End

Figure 2. General Experimental Workflow.

synthesis_workflow Start Start Reactants Combine Aldehyde, Malononitrile, Ketone, & Ammonium Acetate Start->Reactants Heating Heat under Solvent-Free Conditions Reactants->Heating Workup Cool, Add Ethanol, & Filter Heating->Workup Purification Wash with Cold Ethanol & Dry Workup->Purification Product Pure 2-Amino-3-cyanopyridine Purification->Product

Figure 3. Workflow for 2-Amino-3-cyanopyridine Synthesis.

References

The Scent of Innovation: Application of Pyrazine Compounds in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine compounds are a class of nitrogen-containing heterocyclic aromatic molecules that are pivotal in the fields of flavor and fragrance science. Their potent and diverse aromas, often associated with roasted, nutty, and baked goods, make them essential components in the food industry and valuable targets in fragrance development.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with these influential compounds.

Application Notes

Pyrazines are predominantly formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][3] This reaction is responsible for the characteristic aromas of a wide range of cooked foods, including roasted coffee, baked bread, and grilled meat.[3][4] The specific pyrazine derivatives formed and their concentrations are influenced by factors such as the types of amino acids and sugars present, temperature, time, and pH.[2]

In the fragrance industry, pyrazines are utilized to impart warm, roasted, and nutty notes to perfumes and other scented products. Their high odor potency allows for their use at very low concentrations.[5] Beyond flavor and fragrance, pyrazine derivatives are also being explored in drug development due to their diverse pharmacological properties.[6]

Understanding the formation, sensory properties, and analytical chemistry of pyrazines is crucial for their effective application. The following sections provide quantitative data on common pyrazines and detailed protocols for their analysis and synthesis.

Data Presentation

Table 1: Concentration of Major Pyrazines in Roasted Coffee

The following table summarizes the typical concentration ranges for some of the most abundant pyrazines found in roasted Arabica and Robusta coffee beans. These values can vary based on the specific coffee cultivar, processing methods, and degree of roast.[7][8][9][10]

Pyrazine CompoundTypical Concentration Range in Arabica (µg/kg)Typical Concentration Range in Robusta (µg/kg)
2-Methylpyrazine1,000 - 5,0003,000 - 10,000+
2,5-Dimethylpyrazine500 - 2,5001,500 - 7,000
2,6-Dimethylpyrazine400 - 2,0001,200 - 6,000
Ethylpyrazine50 - 300150 - 800
2-Ethyl-5-methylpyrazine100 - 600300 - 1,500
2,3,5-Trimethylpyrazine50 - 400200 - 1,000
2-Ethenyl-3,5-dimethylpyrazineNot widely reportedPresent
2-Ethenyl-3-ethyl-5-methylpyrazineNot widely reportedPresent

Data synthesized from multiple analytical studies.[7][11]

Table 2: Sensory Thresholds of Common Pyrazine Compounds

The odor and taste thresholds of pyrazines are critical for understanding their contribution to flavor and fragrance profiles. Lower threshold values indicate a higher sensory potency.[12][13]

Pyrazine CompoundOdor Threshold (in water, ppb)Taste Threshold (in water, ppb)Predominant Sensory Descriptors
2-Methylpyrazine60,000[14]Not widely reportedGreen, nutty, cocoa, musty[14]
2-Ethylpyrazine6,000[14]Not widely reportedMusty, nutty, buttery, peanut[14]
2,3-Dimethylpyrazine2,500 - 35,000[12]Not widely reportedNutty, cocoa, coffee, potato, meaty[12]
2,5-Dimethylpyrazine35,000[4]Not widely reportedRoasted peanut, potato chip
2,6-Dimethylpyrazine100,000[4]Not widely reportedRoasted peanut, coffee
2-Ethyl-3,5-dimethylpyrazine1[12]Not widely reportedCocoa, chocolate, nutty, burnt almond[12]
2,3,5-Trimethylpyrazine400[12]Not widely reportedRoasted nuts (hazelnut, peanut), baked potato, cocoa[12]
2-Acetylpyrazine62[12]10,000[12]Popcorn, nutty, bread crust, corn chip[12]
2-Acetyl-3-ethylpyrazine~1,000[12]10[12]Nutty, raw potato, earthy, popcorn[12]

Experimental Protocols

Protocol 1: Analysis of Pyrazines in Coffee by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the extraction and quantification of volatile pyrazines from a solid food matrix like coffee.[7][15]

1. Sample Preparation: a. Cryogenically grind roasted coffee beans to a fine powder to ensure homogeneity.[7] b. Weigh 1-2 grams of the ground coffee into a 20 mL headspace vial.[7] c. (Optional) Add an internal standard, such as a deuterated pyrazine analog, for improved quantification.[7] d. Seal the vial tightly with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Place the sealed vial in a heating block or water bath and equilibrate at 60°C for 20 minutes to allow volatile compounds to partition into the headspace.[7] b. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 20 minutes at 60°C.[15]

3. GC-MS Analysis: a. Immediately after extraction, desorb the analytes from the SPME fiber by inserting it into the GC injection port, which is maintained at 250°C, for 5 minutes in splitless mode.[15] b. Gas Chromatograph (GC) Conditions: i. Column: VF-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent nonpolar column.[15] ii. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[15] iii. Oven Temperature Program:

  • Initial temperature: 50°C, hold for 2 minutes.[15]
  • Ramp to 150°C at a rate of 3°C/min.[15]
  • Ramp to 250°C at a rate of 10°C/min and hold for 5 minutes.[15] c. Mass Spectrometer (MS) Conditions: i. Ion Source Temperature: 270°C.[15] ii. Interface Temperature: 250°C.[15] iii. Ionization Mode: Electron Ionization (EI) at 70 eV.[15] iv. Mass Scan Range: m/z 40-400.[15]

4. Data Analysis: a. Identify pyrazine compounds by comparing their mass spectra and retention indices with those of authentic standards and library data (e.g., NIST). b. Quantify the identified pyrazines by integrating the peak areas and comparing them to the internal standard or an external calibration curve.

Protocol 2: Synthesis of 2-Acetylpyrazine via Grignard Reaction

This protocol outlines a method for the synthesis of 2-acetylpyrazine, a key flavor compound with a characteristic popcorn-like aroma, using a Grignard reagent.[16][17]

1. Preparation of Grignard Reagent (Methylmagnesium Chloride): a. To a nitrogen-purged, three-necked flask equipped with a reflux condenser and a dropping funnel, add 9 parts of magnesium turnings and 180 parts of anhydrous tetrahydrofuran (THF).[17] b. Slowly add a solution of chloromethane in anhydrous THF to initiate the reaction. Maintain the reaction temperature between 20-50°C.[17] c. Stir the mixture until the magnesium is consumed to yield a solution of methylmagnesium chloride.

2. Reaction with 2-Cyanopyrazine: a. In a separate flask, dissolve 20 parts of 2-cyanopyrazine in 50 parts of dry toluene.[17] b. Add the 2-cyanopyrazine solution dropwise to the prepared Grignard reagent at a controlled temperature. c. After the addition is complete, reflux the mixture for 2-3 hours to form the intermediate imine-magnesium complex.

3. Hydrolysis: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully add a saturated aqueous solution of ammonium chloride to hydrolyze the intermediate. c. Adjust the pH to neutral with dilute acid.

4. Extraction and Purification: a. Separate the organic layer and extract the aqueous layer with toluene. b. Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. c. Remove the solvent under reduced pressure to obtain the crude product. d. Purify the crude 2-acetylpyrazine by recrystallization from ethanol or by vacuum distillation to yield a white to pale yellow solid.[16]

Visualizations

Maillard_Reaction_Pyrazine_Formation reducing_sugar Reducing Sugar (e.g., Glucose) schiff_base Schiff Base reducing_sugar->schiff_base amino_acid Amino Acid (e.g., Glycine) amino_acid->schiff_base amadori_product Amadori/Heyns Rearrangement Product schiff_base->amadori_product Rearrangement dicarbonyls Dicarbonyl Compounds amadori_product->dicarbonyls Degradation strecker_aldehyde Strecker Aldehyde dicarbonyls->strecker_aldehyde Strecker Degradation (with Amino Acid) alpha_aminoketone α-Aminoketone dicarbonyls->alpha_aminoketone Strecker Degradation (with Amino Acid) dihydropyrazine Dihydropyrazine alpha_aminoketone->dihydropyrazine Condensation (x2) pyrazine Pyrazine dihydropyrazine->pyrazine Oxidation Pyrazine_Analysis_Workflow start Coffee Sample grinding Cryogenic Grinding start->grinding weighing Weighing & Vial Sealing grinding->weighing hs_spme Headspace SPME weighing->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis end Results data_analysis->end Olfactory_Signaling_Pathway odorant Pyrazine Odorant or Olfactory Receptor (OR) (e.g., OR5K1) odorant->or Binds to g_protein G-protein (Golf) or->g_protein Activates ac Adenylate Cyclase III g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC cng Cyclic Nucleotide-Gated (CNG) Channel camp->cng Opens ca_na_influx Ca²⁺ / Na⁺ Influx cng->ca_na_influx depolarization Depolarization ca_na_influx->depolarization cl_channel Ca²⁺-activated Cl⁻ Channel ca_na_influx->cl_channel Activates action_potential Action Potential to Olfactory Bulb depolarization->action_potential cl_efflux Cl⁻ Efflux cl_channel->cl_efflux cl_efflux->depolarization Enhances

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of substituted pyrazines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrazine Product

Q1: My pyrazine synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields are a common challenge in pyrazine synthesis and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1][2]

Possible Causes & Solutions:

  • Incomplete Reaction: The initial condensation or the subsequent cyclization may not be proceeding to completion.

    • Solution: Consider extending the reaction time or cautiously increasing the reaction temperature. Ensure efficient mixing to improve contact between reactants.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal reaction time.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly influence the reaction yield.

    • Solution: A screening of different solvents, bases, or catalysts may be necessary. For instance, in certain dehydrogenative coupling reactions, potassium hydride (KH) has been shown to provide significantly higher yields compared to other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).[3]

  • Side Reactions: The formation of unwanted side products can consume starting materials, thereby reducing the yield of the desired pyrazine.

    • Solution: Identify potential side reactions and adjust the reaction conditions to minimize their formation. For example, lowering the reaction temperature may reduce the formation of polymeric byproducts.[3]

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires oxidation to the final aromatic pyrazine.[2]

    • Solution: Ensure the oxidation step is complete. This can be achieved by bubbling air through the reaction mixture or by using oxidizing agents like copper(II) sulfate or hydrogen peroxide.[3][4]

  • Purity of Starting Materials: Impurities in the starting materials, such as α-dicarbonyl compounds or 1,2-diamines, can lead to the formation of byproducts.[2]

    • Solution: Ensure the purity of your starting materials. Recrystallization or distillation of starting materials may be necessary.

  • Product Degradation: The synthesized pyrazine derivative may be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reagents and conditions where possible. For example, avoid highly acidic or basic conditions during the workup if your product is known to be sensitive.[1]

Issue 2: Difficulty in Product Purification

Q2: I am struggling to purify my substituted pyrazine from reaction byproducts. What are some effective purification strategies?

A2: The purification of pyrazines can be challenging due to their polarity and the potential for the formation of structurally similar impurities. A multi-step purification strategy is often required.

Recommended Purification Workflow:

  • Initial Workup (Liquid-Liquid Extraction): This is a crucial first step to remove a significant portion of impurities.

    • Protocol: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., dilute HCl) to remove basic impurities, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and finally with brine to remove residual water.

  • Column Chromatography: This is a powerful technique for separating the target pyrazine from closely related impurities.

    • Troubleshooting:

      • Streaking or Poor Separation on Silica Gel: The basic nitrogen atoms of the pyrazine ring can interact strongly with the acidic silica gel. Consider using a less acidic stationary phase like neutral or basic alumina, or deactivating the silica gel by adding a small amount of triethylamine to the eluent.[5]

      • Co-eluting Impurities: If impurities have similar polarity to the product, a careful optimization of the solvent system is required. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.

  • Recrystallization: For solid pyrazine derivatives, recrystallization is an excellent final step to obtain a highly pure product.

    • Troubleshooting:

      • "Oiling Out": This occurs when the compound separates from the solution as a liquid instead of crystals. This can be resolved by reheating the solution, adding a small amount of additional "good" solvent, and allowing for slower cooling.[5]

      • Low Recovery: This may be due to using too much solvent. Use the minimum amount of hot solvent required to dissolve the compound. Cooling the solution in an ice bath can maximize crystal formation.[5]

  • Distillation: For volatile pyrazine derivatives, fractional distillation can be an effective purification method, especially for separating isomers with different boiling points.

Quantitative Data on Reaction Optimization

Optimizing reaction parameters is crucial for maximizing the yield of substituted pyrazines. The following tables summarize the impact of different catalysts and solvents on pyrazine synthesis.

Table 1: Effect of Different Bases on the Yield of 2,5-Disubstituted Pyrazines via Dehydrogenative Coupling

BaseSolventTemperature (°C)Yield (%)
KH1,4-Dioxane150>99
NaOEtToluene12565
t-BuOKToluene12558
NaOMeToluene12545
Data adapted from studies on the dehydrogenative coupling of β-amino alcohols.

Table 2: Influence of Solvent on the Enzymatic Synthesis of Pyrazinamide Derivatives

SolventLog PYield (%)
tert-Amyl alcohol1.481.7
Isobutanol0.875.3
Ethanol-0.368.5
Acetonitrile-0.355.2
Dichloromethane1.345.1
Tetrahydrofuran (THF)0.538.9
Methanol-0.832.4
Data from the enzymatic synthesis of N-benzylpyrazine-2-carboxamide.

Key Experimental Protocols

Protocol 1: Staedel-Rugheimer Pyrazine Synthesis (General Procedure)

This method involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[4][6]

  • Preparation of the α-Amino Ketone:

    • Dissolve one equivalent of the 2-haloacetophenone (e.g., 2-chloroacetophenone) in ethanol in a round-bottom flask.

    • Add an excess of aqueous ammonia to the solution.

    • Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.

    • After completion, cool the reaction mixture and isolate the intermediate α-amino ketone.

  • Self-Condensation and Oxidation:

    • The isolated α-amino ketone is then heated in a suitable solvent such as ethanol or acetic acid.

    • The self-condensation to a dihydropyrazine intermediate often occurs spontaneously.

    • The dihydropyrazine is then oxidized to the aromatic pyrazine. This can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like copper(II) sulfate.[4]

  • Purification:

    • The crude pyrazine product is then purified by distillation or recrystallization.

Protocol 2: Gutknecht Pyrazine Synthesis (General Procedure)

The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ from α-oximino ketones.[4][7]

  • Formation of the α-Oximino Ketone:

    • Dissolve the starting ketone in a suitable solvent like ethanol.

    • Treat the solution with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid (e.g., HCl).

  • Reduction to the α-Amino Ketone:

    • The α-oximino ketone is then reduced to the corresponding α-amino ketone. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation.[4]

  • Dimerization and Oxidation:

    • The α-amino ketone dimerizes in situ to form a dihydropyrazine intermediate.

    • This intermediate is subsequently oxidized to the pyrazine. Air oxidation is often sufficient, or a mild oxidizing agent can be used.[3]

  • Workup and Purification:

    • After the reaction is complete, neutralize the reaction mixture and extract the pyrazine product with an organic solvent.

    • The crude product is then purified by distillation or column chromatography.

Visualized Workflows and Troubleshooting

General Experimental Workflow for Pyrazine Synthesis

experimental_workflow start Start reactants 1. Reactant Preparation (e.g., α-dicarbonyl & 1,2-diamine) start->reactants synthesis 2. Pyrazine Synthesis (e.g., Condensation & Oxidation) reactants->synthesis workup 3. Reaction Workup (e.g., Quenching, Extraction) synthesis->workup purification 4. Purification (e.g., Chromatography, Recrystallization) workup->purification analysis 5. Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the synthesis and purification of substituted pyrazines.

Troubleshooting Logic for Low Pyrazine Yield

troubleshooting_low_yield start Low Yield Observed check_reactants Check Purity & Stoichiometry of Starting Materials start->check_reactants optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Catalyst) check_reactants->optimize_conditions incomplete_reaction Incomplete Reaction? optimize_conditions->incomplete_reaction check_workup Evaluate Workup & Purification product_loss Product Loss during Workup? check_workup->product_loss analyze_byproducts Analyze Byproducts (NMR, GC-MS) solution2 Adjust Conditions to Minimize analyze_byproducts->solution2 side_reactions Side Reactions? incomplete_reaction->side_reactions No solution1 Increase Reaction Time/Temp incomplete_reaction->solution1 Yes side_reactions->check_workup No side_reactions->analyze_byproducts Yes solution3 Optimize Extraction/Purification product_loss->solution3 Yes

Caption: A troubleshooting decision tree for addressing low yields in pyrazine synthesis.

Staedel-Rugheimer Synthesis Pathway

staedel_rugheimer_pathway reactant1 2-Haloacetophenone intermediate1 α-Amino Ketone reactant1->intermediate1 + NH3 reactant2 Ammonia (NH3) reactant2->intermediate1 intermediate2 Dihydropyrazine intermediate1->intermediate2 Self-condensation (2 molecules) product Substituted Pyrazine intermediate2->product Oxidation (e.g., Air, [O])

Caption: Simplified reaction pathway for the Staedel-Rugheimer pyrazine synthesis.

References

Optimizing reaction conditions for the amination of pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the amination of pyrazines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of aminated pyrazine derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work, presented in a clear question-and-answer format.

Troubleshooting Guides

This section provides practical advice for overcoming common pitfalls in pyrazine amination, with a focus on the widely used Buchwald-Hartwig cross-coupling reaction.

Issue: Low or No Conversion in Buchwald-Hartwig Amination of Chloro- or Bromopyrazines

Question: My Buchwald-Hartwig reaction with a halopyrazine is showing low to no conversion. What are the most common causes and what should I check first?

Answer: Low or no conversion in the amination of halopyrazines is a frequent issue. The key to a successful reaction lies in the careful selection and handling of the catalyst system and reaction conditions. Here are the primary factors to investigate:

  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium source is active. For challenging substrates, consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which can form the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.[1]

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos) are often necessary to activate the C-X bond, especially for less reactive chloropyrazines.[1] Standard ligands like PPh₃ are often ineffective.[1]

    • Catalyst Loading: For difficult couplings, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1]

    • Solvent Purity: Use dry, degassed solvents. The presence of water and oxygen can interfere with the catalytic cycle.[1] Common solvents include toluene, 1,4-dioxane, and THF.[1]

    • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the oxidative addition step.[1]

    • Base Selection: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1] If your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst system and higher temperatures.[1]

Issue: Significant Side Product Formation

Question: I am observing a significant amount of hydrodehalogenation (replacement of the halogen with -H) on my pyrazine ring. How can I suppress this side reaction?

Answer: Hydrodehalogenation is a common side reaction where the halopyrazine is reduced instead of aminated.[1] This often occurs when the reductive elimination of the desired aminated product is slow, allowing for competing pathways. To minimize this side reaction, consider the following adjustments:

  • Optimize Ligand and Metal Stoichiometry: The ratio of ligand to palladium can be crucial. A higher ligand-to-metal ratio can sometimes suppress hydrodehalogenation.

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway over the reduction pathway.[1]

  • Strictly Anhydrous Conditions: Ensure that all reagents and the solvent are scrupulously dried. Trace amounts of water can contribute to hydrodehalogenation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the reaction conditions for a novel pyrazine amination?

A1: When developing a new pyrazine amination protocol, a systematic optimization of reaction parameters is crucial. The "one-variable-at-a-time" (OVAT) approach can be useful, but a Design of Experiments (DoE) methodology can often find the true optimum more efficiently.[2] Key parameters to screen include:

  • Catalyst and Ligand: As discussed in the troubleshooting section, the choice of palladium source and ligand is paramount. Screening a variety of ligands is often the most critical step.

  • Base: The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: The polarity and boiling point of the solvent can influence the solubility of reagents and the reaction temperature.

  • Temperature: The optimal temperature will depend on the reactivity of your substrates and the stability of the catalyst.

  • Reactant Concentration and Ratio: The molar ratio of the amine to the halopyrazine can affect the reaction rate and selectivity.[3]

Q2: How do I purify my aminated pyrazine product and remove common impurities?

A2: The purification strategy will depend on the properties of your product and the nature of the impurities. Common purification techniques include:

  • Liquid-Liquid Extraction (LLE): This is often the first step to separate the product from the reaction mixture. Multiple extractions with a suitable organic solvent may be necessary for effective separation.[4][5][6]

  • Column Chromatography: Silica gel column chromatography is a widely used method for purifying aminated pyrazines.[7] A common issue is the co-elution of polar impurities like imidazoles, which can sometimes be mitigated by passing the crude extract through a short plug of silica.[4][5][6]

  • Distillation: For volatile pyrazine derivatives, distillation can be an effective method to separate them from non-volatile impurities.[4][8]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique to obtain high-purity material.[8][9]

Q3: Can I perform the amination of pyrazines without a metal catalyst?

A3: Yes, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur without a metal catalyst. This is more likely if the pyrazine ring is activated by additional electron-withdrawing groups.[10] For some substrates, simply heating the halopyrazine with an excess of the amine can lead to the desired product.[11][12][13][14] For example, reacting a chlorotriazolopyrazine with an excess of a liquid primary amine at room temperature has been shown to give good yields of the aminated product.[11][12][13][14]

Data Presentation

Table 1: Effect of Solvent on the Enzymatic Aminolysis of Pyrazine-2-carboxylate. [15]

EntrySolventLog PYield (%)
1tert-Amyl alcohol1.0491.6
2Methanol-0.77<10
3Ethanol-0.31By-products observed
4Isopropanol0.05By-products observed
5Isobutanol0.8By-products observed
6Acetonitrile-0.34<10
7Dichloromethane1.25<10
8DMSO-1.35<10
9THF0.46<10
102-MeTHF1.1<10

Table 2: Effect of Reaction Temperature on the Enzymatic Aminolysis of Pyrazine-2-carboxylate. [15]

Temperature (°C)Yield (%)
35~70
40~78
4581.2
50~75
55~65

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Chloropyrazine:

  • Preparation: To an oven-dried reaction vessel, add the chloropyrazine (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Halopyrazine, Amine, Catalyst, Ligand, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup solvent 3. Solvent Addition (Anhydrous, Degassed) setup->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction workup 5. Work-up (Extraction & Washing) reaction->workup purification 6. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the amination of pyrazines.

troubleshooting_low_yield start Low or No Yield catalyst Check Catalyst System (Pd source, ligand, loading) start->catalyst conditions Verify Reaction Conditions (Temp, inertness, solvent purity) start->conditions base Evaluate Base (Strength, solubility) start->base reactants Assess Reactant Quality (Purity, stoichiometry) start->reactants optimize Systematically Optimize (DoE or OVAT) catalyst->optimize conditions->optimize base->optimize reactants->optimize success Improved Yield optimize->success

Caption: Troubleshooting decision tree for low pyrazine amination yields.

References

Technical Support Center: Purification of Crude 2-Amino-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-5-phenylpyrazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and offers potential solutions.

Q1: My crude this compound is a dark, oily residue. How should I begin the purification?

A1: An oily or dark-colored crude product often indicates the presence of polymeric materials or other colored impurities. A good first step is to attempt trituration or a simple recrystallization.

  • Trituration: Try stirring the crude oil with a solvent in which the desired product is expected to be poorly soluble at room temperature (e.g., hexanes, diethyl ether). This can often induce crystallization of the product, leaving many impurities dissolved.

  • Recrystallization: If trituration fails, a full recrystallization is recommended. The choice of solvent is critical.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or solvent mixtures like ethanol/water or ethyl acetate/hexanes) to find a suitable system.

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (one in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.[1]

Q3: My yield is very low after recrystallization. What could be the reason?

A3: Low recovery after recrystallization can be due to several factors:[1]

  • High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures. Consider using a different solvent or a mixed solvent system where the compound is less soluble when cold.[1]

  • Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent required for complete dissolution.[1]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can be lost. Ensure your funnel and receiving flask are pre-heated.

Q4: I'm trying to purify this compound by column chromatography on silica gel, but I'm getting poor separation. What can I do?

A4: Poor separation on a silica gel column can be addressed by modifying the mobile phase or considering the properties of your compound.

  • Adjust Eluent Polarity: If the compound elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent like hexanes in a hexane/ethyl acetate system). If it elutes too slowly or streaks (low Rf), increase the eluent polarity (e.g., increase the ethyl acetate concentration).[1]

  • Tailing/Streaking on TLC: this compound is a basic compound due to the amino group. Basic compounds can interact strongly with the acidic silica gel, leading to tailing or streaking. To mitigate this, add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent system.[1]

  • Alternative Stationary Phase: If modifying the mobile phase on silica gel is unsuccessful, consider using a different stationary phase, such as alumina (neutral or basic).[1]

Q5: How can I remove a persistent impurity that has a similar polarity to this compound?

A5: When an impurity has very similar polarity to the target compound, a combination of techniques is often necessary.

  • Acid-Base Extraction: Since this compound has a basic amino group, an acid-base extraction can be very effective for separating it from neutral or acidic impurities.[1] The basic compound can be protonated and moved into an aqueous acidic layer, leaving other impurities in the organic layer.

  • Combined Purification Methods: A multi-step purification strategy can be effective. For example, perform an initial column chromatography to remove the bulk of the impurities, followed by a final recrystallization of the partially purified material to achieve high purity.[1]

Data Presentation

The following table provides examples of solvent systems used for the purification of similar pyrazine and amino-heterocyclic compounds by column chromatography. These can serve as a starting point for developing a method for this compound.

Compound TypeStationary PhaseEluent SystemReference
PyrazinesSilica GelHexane / Ethyl Acetate (90:10)[2]
Amino-PyrazinesSilica GelDichloromethane / MethanolGeneral practice
Amino-PyrazinesSilica GelEthyl Acetate / Hexanes with 1% Triethylamine[1]
PyrazinesC18-bonded SilicaMethanol / Water[2]

Experimental Protocols

1. Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If insoluble, heat the mixture and observe. A good solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.[1]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

2. Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and load it onto the top of the column.[1]

  • Elution: Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient elution is used. Collect fractions.[1]

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the purified compound.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]

3. Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in an organic solvent such as dichloromethane or ethyl acetate.[1]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with an aqueous acidic solution (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its protonated salt.[1]

  • Separation: Separate the aqueous layer containing the protonated product.

  • Neutralization: Neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the purified compound precipitates out.[1]

  • Back-Extraction: Extract the purified compound back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.[1]

Visualizations

PurificationWorkflow cluster_start Initial State cluster_primary Primary Purification cluster_analysis Purity Assessment cluster_secondary Secondary Purification (if needed) cluster_end Final Product Crude Crude this compound (Oily or Solid) Recrystallization Recrystallization Crude->Recrystallization Option 1 ColumnChromatography Column Chromatography (Silica or Alumina) Crude->ColumnChromatography Option 2 AcidBaseExtraction Acid-Base Extraction Crude->AcidBaseExtraction Option 3 PurityCheck Check Purity (TLC, HPLC, GC-MS) Recrystallization->PurityCheck ColumnChromatography->PurityCheck AcidBaseExtraction->PurityCheck SecondaryPurification Second Purification Step (e.g., Recrystallization after Column) PurityCheck->SecondaryPurification Purity < 98% PureProduct Pure this compound PurityCheck->PureProduct Purity > 98% SecondaryPurification->PurityCheck

Caption: General purification workflow for crude this compound.

References

Technical Support Center: Troubleshooting Low Yields in Pyrazine N-Oxide Deoxygenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with pyrazine N-oxide deoxygenation. The information is presented in a question-and-answer format to directly address common issues and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: My pyrazine N-oxide deoxygenation reaction is resulting in a low yield or no product. What are the common initial steps for troubleshooting?

A1: When facing low or no yield, a systematic approach to troubleshooting is crucial. Start by verifying the fundamental aspects of your reaction setup.

  • Reagent Purity: Ensure the purity of your pyrazine N-oxide starting material and the deoxygenating agent (e.g., triphenylphosphine, catalyst). Impurities can interfere with the reaction.

  • Solvent Quality: Use anhydrous solvents, as water can quench reagents or participate in side reactions, particularly with organometallic catalysts.

  • Reaction Atmosphere: Many deoxygenation reactions, especially those involving catalysts, are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Verify that the reaction is being conducted at the optimal temperature. Inconsistent or incorrect temperatures can lead to incomplete reactions or the formation of byproducts.

  • Stoichiometry: Double-check the molar ratios of your reactants. An insufficient amount of the deoxygenating agent is a common cause of incomplete conversion.

Troubleshooting Specific Deoxygenation Methods

This section provides detailed troubleshooting advice for common deoxygenation methods.

Deoxygenation using Triphenylphosphine (PPh₃)

Q2: I am using triphenylphosphine (PPh₃) for deoxygenation, but the yield is poor. What could be the issue?

A2: Low yields in PPh₃-mediated deoxygenations can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or increasing the temperature.

  • Reagent Quality: Triphenylphosphine can oxidize to triphenylphosphine oxide upon prolonged exposure to air. Use freshly opened or purified PPh₃ for best results.

  • Side Reactions: While generally a clean reaction, side reactions can occur depending on the substrate and conditions. Analyze your crude reaction mixture for byproducts to understand competing pathways.

  • Product Degradation: The reaction conditions, particularly elevated temperatures for extended periods, might be degrading your desired pyrazine product.

Q3: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture?

A3: The removal of triphenylphosphine oxide is a common challenge. Here are a few strategies:

  • Crystallization: TPPO is often crystalline and can sometimes be removed by crystallization from a suitable solvent system.

  • Chromatography: Column chromatography is a reliable method for separating TPPO from the desired product.

  • Precipitation with Metal Salts: TPPO can form complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which then precipitate out of solution.[1][2]

  • Solvent Extraction: Utilizing the differential solubility of your product and TPPO in various solvents can be an effective separation technique. TPPO has low solubility in nonpolar solvents like hexanes and diethyl ether.

Catalytic Deoxygenation (e.g., Palladium-based)

Q4: My palladium-catalyzed deoxygenation of a pyrazine N-oxide is giving a low yield. What are the potential causes?

A4: Catalytic reactions are sensitive to a variety of factors that can impact their efficiency:

  • Catalyst Activity: The palladium catalyst may be inactive or have reduced activity. Ensure you are using a high-quality catalyst and consider using a fresh batch. The choice of ligand is also critical; for instance, ferrocene-based diphosphines like dppf have been shown to be effective.[3]

  • Catalyst Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons, inhibiting the reaction.

  • Reaction Conditions: The choice of solvent, base, and temperature are crucial for catalytic deoxygenation. Optimal conditions often involve solvents like acetonitrile (MeCN) and temperatures between 140-160 °C.[3]

  • Side Reactions: In some cases, minor byproducts may form. For example, with pyridylcarbinol substrates, the formation of nicotinaldehyde has been observed.[3]

Photochemical Deoxygenation

Q5: I am attempting a photochemical deoxygenation, but the conversion is low. How can I improve the yield?

A5: Photochemical reactions have their own unique set of parameters to consider for optimization:

  • Wavelength and Light Source: The wavelength of the UV light source is critical. For some pyridazine N-oxides, a 350 nm light source has been found to be optimal.[4]

  • Reaction Atmosphere: While some photochemical deoxygenations can be performed in the presence of air, running the reaction under air-free conditions is generally recommended to avoid potential side reactions.[4]

  • Solvent: The choice of solvent can influence the reaction pathway. For instance, using methanol as a solvent in some visible light-induced deoxygenations can lead to hydroxymethylation as a side reaction.[5]

  • Photocatalyst: In visible-light induced reactions, the choice and loading of the photocatalyst (e.g., thioxanthone) and any additives (e.g., TfOH) are critical for achieving high yields.[6] Performing the reaction under aerobic conditions can also lead to a decreased yield.[5]

Data Presentation

Table 1: Comparison of Selected Deoxygenation Methods for Heterocyclic N-Oxides

Deoxygenation MethodReagents/CatalystSolventTemperature (°C)Typical Yield (%)Reference
Palladium-CatalyzedPd(OAc)₂/dppf, Et₃NMeCN140-160High[3]
PhotochemicalUV light (350 nm)CH₂Cl₂/Benzene35~47-98[4]
Visible Light-InducedThioxanthone, TfOHAcetoneRoom TempGood to Excellent[5][6]
Iodide/Formic AcidMgI₂, Formic AcidFormic Acid90-140Excellent[7]

Experimental Protocols

Protocol 1: General Procedure for Deoxygenation using Triphenylphosphine (PPh₃)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the pyrazine N-oxide (1.0 eq) and triphenylphosphine (1.1 - 1.5 eq).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, dioxane, or acetonitrile) to dissolve the reactants.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired pyrazine from triphenylphosphine oxide. Alternatively, use one of the precipitation or extraction methods described in Q3.

Protocol 2: General Procedure for Palladium-Catalyzed Deoxygenation[3]
  • Reaction Setup: In a microwave vial, combine the pyrazine N-oxide (1.0 eq), Pd(OAc)₂ (0.03 eq), dppf (0.03 eq), and triethylamine (3.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN).

  • Reaction: Heat the mixture in a microwave reactor to 140-160 °C for the specified time.

  • Workup:

    • Cool the reaction mixture.

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography.

Protocol 3: General Procedure for Visible Light-Induced Photoredox Deoxygenation[5][6]
  • Reaction Setup: In a reaction vessel, combine the pyrazine N-oxide (1.0 eq), thioxanthone (TX, 0.05 eq), and trifluoromethanesulfonic acid (TfOH, 0.05 eq).

  • Solvent Addition: Add anhydrous acetone.

  • Inert Atmosphere: Degas the solution and place it under an argon atmosphere.

  • Irradiation: Irradiate the mixture with 404 nm LEDs at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture.

    • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Pyrazine N-Oxide Deoxygenation check_basics Verify Basics: - Reagent Purity - Solvent Quality - Atmosphere - Temperature - Stoichiometry start->check_basics method Identify Deoxygenation Method check_basics->method pph3 PPh3 Method method->pph3 PPh3 catalytic Catalytic Method (e.g., Pd-based) method->catalytic Catalytic photochemical Photochemical Method method->photochemical Photochemical pph3_q1 Incomplete Reaction? pph3->pph3_q1 catalytic_q1 Catalyst Inactive? catalytic->catalytic_q1 photochemical_q1 Incorrect Wavelength? photochemical->photochemical_q1 pph3_a1 Extend reaction time Increase temperature pph3_q1->pph3_a1 Yes pph3_q2 Poor Reagent Quality? pph3_q1->pph3_q2 No pph3_a2 Use fresh/purified PPh3 pph3_q2->pph3_a2 Yes pph3_q3 TPPO Removal Issue? pph3_q2->pph3_q3 No pph3_a3 Use precipitation or chromatographic methods pph3_q3->pph3_a3 Yes catalytic_a1 Use fresh catalyst Check ligand choice catalytic_q1->catalytic_a1 Yes catalytic_q2 Catalyst Poisoning? catalytic_q1->catalytic_q2 No catalytic_a2 Purify starting materials and solvent catalytic_q2->catalytic_a2 Yes photochemical_a1 Optimize light source photochemical_q1->photochemical_a1 Yes photochemical_q2 Atmosphere Issue? photochemical_q1->photochemical_q2 No photochemical_a2 Run under inert atmosphere photochemical_q2->photochemical_a2 Yes photochemical_q3 Side Reactions? photochemical_q2->photochemical_q3 No photochemical_a3 Change solvent photochemical_q3->photochemical_a3 Yes

Caption: Troubleshooting workflow for low yields in pyrazine N-oxide deoxygenation.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Pyrazine N-Oxide, Reagent) run_reaction Combine Reactants & Solvent Run under Optimal Conditions (Temperature, Time, Light) prep_reactants->run_reaction prep_solvent Prepare Anhydrous Solvent prep_solvent->run_reaction prep_atmosphere Establish Inert Atmosphere prep_atmosphere->run_reaction monitor Monitor Reaction Progress (TLC, LC-MS) run_reaction->monitor quench Quench Reaction (if necessary) monitor->quench extract Extraction / Filtration quench->extract purify Purification (Chromatography, Crystallization) extract->purify analyze Characterize Product (NMR, MS, etc.) Determine Yield purify->analyze

Caption: A generalized experimental workflow for pyrazine N-oxide deoxygenation.

References

Technical Support Center: Improving the Regioselectivity of Pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of pyrazine derivatives. This resource is tailored for researchers, scientists, and professionals in drug development to address common challenges and provide actionable solutions for achieving desired regioselectivity in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor regioselectivity in the C-H functionalization of my substituted pyrazine?

A1: Poor regioselectivity in pyrazine C-H functionalization is a common challenge stemming from the subtle interplay of electronic and steric factors. The pyrazine ring is electron-deficient, which influences the reactivity of its C-H bonds.[1][2][3][4] The positions of the nitrogen atoms significantly lower the electron density at the C2, C3, C5, and C6 positions, making them susceptible to certain types of functionalization.[1]

Key factors influencing regioselectivity include:

  • Electronic Effects: The inherent electron-deficient nature of the pyrazine ring makes it resistant to classical electrophilic aromatic substitution.[4] The presence of electron-donating or electron-withdrawing substituents can further modulate the reactivity of specific positions. Electron-withdrawing groups can deactivate the ring, while electron-donating groups can increase the electron density, though the effect is often complex.[1][5]

  • Steric Hindrance: Bulky substituents on the pyrazine ring or bulky reagents can sterically hinder approach to adjacent positions, favoring functionalization at more accessible sites.[5]

  • Reaction Conditions: The choice of catalyst, ligand, solvent, base, and temperature can dramatically influence the regiochemical outcome of the reaction.[6][7]

Q2: How can I favor functionalization at the C2/C5 positions over the C3/C6 positions?

A2: Achieving selectivity between the C2/C5 and C3/C6 positions often depends on the chosen synthetic strategy.

  • For C-H Activation/Arylation: In many palladium-catalyzed direct C-H arylation reactions, functionalization tends to occur at the positions beta to the nitrogen atoms (C3/C6) due to electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond, which disfavors palladation at the C2 and C6 positions.[8] To favor C2/C5 functionalization, strategies involving metalation are often more successful.

  • Metalation (Lithiation, Magnesiation, Zincation): Deprotonative metalation using strong bases like lithium diisopropylamide (LDA) or 2,2,6,6-tetramethylpiperidide (TMP) bases often favors the C2/C5 positions due to the inductive effect of the nitrogen atoms, which increases the acidity of the adjacent C-H bonds.[9][10][11][12] Subsequent quenching with an electrophile introduces the desired functionality at these positions.

Q3: My direct arylation reaction on a pyrazine substrate is giving a mixture of isomers. How can I improve the regioselectivity?

A3: Improving regioselectivity in direct arylation of pyrazines requires careful optimization of reaction conditions.

  • Ligand and Catalyst Choice: The ligand on the metal catalyst plays a crucial role. Bulky ligands can enhance selectivity by sterically directing the catalyst to less hindered positions.

  • Directing Groups: The use of a directing group can be a powerful strategy to achieve high regioselectivity in C-H functionalization reactions.[13] However, this requires pre-functionalization of the pyrazine ring.

  • Concerted Metalation-Deprotonation (CMD) Mechanism: For certain substrates, employing conditions that favor a CMD mechanism can significantly improve regioselectivity. For instance, in the Pd-catalyzed C6-arylation of 3-aminoimidazo[1,2-a]pyrazine, the use of pivalic acid (PivOH) as a proton shuttle with a carbonate base in toluene was found to be crucial for achieving high selectivity.[14][15]

Q4: Are there any enzymatic methods to achieve regioselective pyrazine functionalization?

A4: Yes, enzymatic approaches are emerging as powerful tools for selective functionalization. Nonribosomal peptide synthetases (NRPSs), for example, have been shown to produce a variety of leucine-derived heterocyclic natural products, including pyrazines.[16] These enzymatic systems can exhibit remarkable control over regioselectivity. For instance, the ATR enzyme PvfC can generate amino aldehydes that dimerize to form 2,5- and 2,6-diisobutylpyrazines.[16] While still a developing area, chemo-enzymatic strategies hold promise for highly selective transformations.[17]

Troubleshooting Guides

Problem 1: Low Yield in Deprotonative Metalation of Pyrazine
Symptom Possible Cause Troubleshooting Steps
Low or no product formation after quenching the metalated pyrazine with an electrophile. Incomplete Metalation: The base may not be strong enough, or the reaction time/temperature may be insufficient.- Use a stronger base (e.g., TMP-based reagents like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl).[10][11] - Increase the reaction time or temperature. Monitor the reaction progress by quenching aliquots and analyzing by GC-MS or LC-MS.
Degradation of the Organometallic Intermediate: The intermediate may be unstable at the reaction temperature.- Perform the metalation at a lower temperature (e.g., -78 °C or -40 °C).[10][12]
Poor Electrophile Reactivity: The electrophile may be too weak to react with the pyrazine organometallic species.- Use a more reactive electrophile. - Consider transmetalation to a more reactive organometallic species (e.g., from a magnesiated to a zincated or lithiated species).[10]
Problem 2: Poor Regioselectivity in Palladium-Catalyzed Direct C-H Arylation
Symptom Possible Cause Troubleshooting Steps
Formation of a mixture of C2/C5 and C3/C6 arylated products. Suboptimal Ligand/Catalyst System: The ligand may not provide sufficient steric or electronic bias for selective C-H activation.- Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Bulky ligands often improve selectivity. - Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂, PdCl₂).
Incorrect Base or Solvent: The base and solvent can significantly influence the reaction mechanism and, consequently, the regioselectivity.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KOAc). - Test a range of solvents with varying polarities (e.g., toluene, dioxane, DMA). For some systems, a concerted metalation-deprotonation (CMD) pathway, favored by specific base/solvent combinations, can enhance selectivity.[14][15]
Electronic Effects of Substituents: The electronic nature of the substituents on the pyrazine ring may lead to similar reactivity at multiple C-H positions.- Consider modifying the electronic properties of the substrate by introducing a temporary directing group.

Data and Protocols

Table 1: Comparison of Regioselective Functionalization Methods for Pyrazines
Method Typical Reagents Favored Position Key Advantages Common Challenges Reference
Deprotonative Metalation LiTMP, TMPMgCl·LiCl, TMP₂Zn·2MgCl₂·2LiClC2/C5High regioselectivity for C2/C5 functionalization.Requires strong bases and anhydrous conditions; intermediate stability can be an issue.[10][11][12]
Direct C-H Arylation (Pd-catalyzed) Pd(OAc)₂, phosphine ligands, K₂CO₃C3/C6Atom-economical; avoids pre-functionalization.Achieving high regioselectivity can be challenging; often favors C3/C6.[8][14][15]
Halogenation Cl₂, Br₂, I₂Varies with conditionsProvides a handle for further cross-coupling reactions.Can lead to mixtures of halogenated products; direct halogenation can require harsh conditions.[11]
Enzymatic Functionalization ATR enzymes (e.g., PvfC)Highly specificExcellent regioselectivity and stereoselectivity.Limited substrate scope; enzyme availability and stability can be constraints.[16]
Experimental Protocol: Regioselective Magnesiation of 6-Chloroimidazo[1,2-a]pyrazine

This protocol is based on the work of Knochel et al. for the regioselective functionalization at the C3 position.[10]

Materials:

  • 6-Chloroimidazo[1,2-a]pyrazine

  • TMPMgCl·LiCl (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., I₂, PhCHO)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • To a solution of 6-chloroimidazo[1,2-a]pyrazine (1.0 mmol) in anhydrous THF (5 mL) at -40 °C under an argon atmosphere, add TMPMgCl·LiCl (1.2 mmol, 1.2 equiv) dropwise.

  • Stir the reaction mixture at -40 °C for 30 minutes.

  • Add the desired electrophile (1.2 mmol) at -40 °C and allow the reaction to warm to room temperature over 1-2 hours.

  • Quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

regioselectivity_factors cluster_factors Influencing Factors Pyrazine Pyrazine Substrate Selectivity Regioselectivity Pyrazine->Selectivity Functionalization Functionalization Outcome Selectivity->Functionalization Electronic Electronic Effects (Substituents, Ring System) Electronic->Selectivity Steric Steric Hindrance (Substituents, Reagents) Steric->Selectivity Conditions Reaction Conditions (Catalyst, Ligand, Solvent, Base) Conditions->Selectivity

Caption: Key factors influencing the regioselectivity of pyrazine functionalization.

troubleshooting_workflow Start Poor Regioselectivity Observed CheckMethod Review Functionalization Method Start->CheckMethod Metalation Deprotonative Metalation CheckMethod->Metalation Metalation? CH_Activation Direct C-H Activation CheckMethod->CH_Activation C-H Activation? OptimizeBase Optimize Base/Temperature Metalation->OptimizeBase OptimizeLigand Optimize Ligand/Catalyst/Solvent CH_Activation->OptimizeLigand Improved Improved Regioselectivity OptimizeBase->Improved OptimizeLigand->Improved

Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazine functionalization.

References

Technical Support Center: Overcoming Solubility Issues of Pyrazine Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experimental work with pyrazine derivatives in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why are some of my pyrazine derivatives poorly soluble in common organic solvents?

A1: The solubility of pyrazine derivatives is influenced by a combination of factors inherent to their molecular structure and the properties of the solvent. Key factors include:

  • Molecular Structure: The presence of polar functional groups, such as carboxylic acids or amines, can increase solubility in polar solvents. Conversely, non-polar substituents like alkyl or aryl groups can enhance solubility in non-polar solvents. The overall polarity of the pyrazine derivative plays a crucial role.

  • Crystal Lattice Energy: For solid compounds, the energy holding the molecules together in a crystal lattice must be overcome by the solvent. High lattice energy can lead to poor solubility.

  • Solvent Properties: The principle of "like dissolves like" is a good starting point. Polar pyrazine derivatives will generally be more soluble in polar solvents, while non-polar derivatives will dissolve better in non-polar solvents. Key solvent properties to consider are polarity, hydrogen bonding capability, and dielectric constant.

Q2: What are the first steps I should take when encountering a solubility issue with a new pyrazine derivative?

A2: When you encounter a solubility problem with a new pyrazine derivative, a systematic approach is recommended. Start by performing small-scale solubility tests with a range of solvents covering different polarities (e.g., a non-polar solvent like hexane, a moderately polar solvent like ethyl acetate, and a polar solvent like ethanol or methanol). This initial screening will provide a qualitative understanding of your compound's solubility profile and guide your solvent selection for further experiments.

Q3: How does temperature affect the solubility of pyrazine derivatives?

A3: For most solid solutes dissolving in a liquid solvent, solubility increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent. Therefore, heating the solvent can be a simple and effective method to dissolve more of your pyrazine derivative. However, it is crucial to ensure that your compound is thermally stable and does not decompose at elevated temperatures.

Q4: Can pH be adjusted to improve the solubility of pyrazine derivatives in organic solvents?

A4: While pH is a primary factor for aqueous solubility, its effect in organic solvents is less direct. Pyrazine and its derivatives are weak bases due to the nitrogen atoms in the ring.[1] In the presence of an acidic co-solvent or additive in an organic medium, it is possible to protonate the pyrazine ring, forming a more polar species that may exhibit increased solubility in polar organic solvents.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My pyrazine derivative precipitates out of solution during my reaction workup.

  • Question: I've run a reaction to synthesize a pyrazine derivative, and upon adding an anti-solvent or changing the solvent system during workup, my product crashes out as an unmanageable solid. How can I handle this?

  • Answer: Premature precipitation during workup can lead to impure products and low yields. Here are some strategies to troubleshoot this issue:

    • Modify the Solvent System: Instead of a drastic solvent change, try a more gradual addition of the anti-solvent while vigorously stirring. Alternatively, consider using a co-solvent system that maintains the solubility of your product while allowing for the separation of impurities.

    • Temperature Control: Cooling the solution can sometimes induce cleaner precipitation or crystallization. Conversely, if the product is crashing out due to low solubility at room temperature, performing the workup at a slightly elevated temperature might keep it in solution.

    • Wash with a More Solubilizing Solvent: If the precipitate is your desired product, you can try to wash the crude material with a solvent in which the impurities are soluble but your product has limited solubility.

Problem 2: I can't dissolve enough of my pyrazine derivative in a suitable solvent for my biological assay.

  • Question: My biological assay requires a specific concentration of my pyrazine derivative, but it is not soluble enough in the recommended solvent (e.g., DMSO for cell-based assays) to prepare a stock solution. What should I do?

  • Answer: This is a common challenge in drug discovery. Here are several techniques to enhance the solubility for biological assays:

    • Co-solvent Systems: Prepare your stock solution in a mixture of solvents. For example, a small amount of a stronger organic solvent can be used to initially dissolve the compound, which is then diluted with the primary assay solvent (e.g., DMSO or ethanol).

    • Use of Solubilizing Agents: Pharmaceutically acceptable solubilizing agents such as PEGylation can be employed to increase aqueous and organic solubility.

    • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of your compound in a polymer matrix can significantly increase its apparent solubility and dissolution rate.

    • pH Modification (for aqueous dilutions): If your final assay medium is aqueous, adjusting the pH to favor the ionized form of your pyrazine derivative can increase its solubility.

Problem 3: My pyrazine derivative is "oiling out" instead of crystallizing during purification.

  • Question: I am trying to purify my pyrazine derivative by recrystallization, but instead of forming crystals, it is separating as an oil. How can I induce crystallization?

  • Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when the solution is supersaturated. Here are some techniques to promote crystallization:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling often favors oil formation.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the crystalline product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Solvent System Adjustment: Try a different solvent or a mixture of solvents for recrystallization. A good recrystallization solvent is one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.

Quantitative Solubility Data

The following tables provide a summary of available quantitative solubility data for pyrazine and some of its derivatives in various organic solvents. Please note that solubility is temperature-dependent.

Table 1: Solubility of Pyrazine at Room Temperature

SolventSolubility ( g/100 mL)Reference
Water~1.0[1]
Methanol~20[1]
Benzene~5[1]
HexaneVery low (few mg)[1]

Table 2: Solubility of Pyrazine-2-carboxylic Acid

SolventSolubilityReference
WaterSoluble[2]
EthanolSoluble[2]
AcetoneSoluble[2]
DMSOSoluble[2]
HexaneLow to negligible[2]
TolueneLow to negligible[2]

Experimental Protocols

Protocol 1: General Procedure for Dissolving a Poorly Soluble Pyrazine Derivative

  • Initial Solvent Screening:

    • Weigh approximately 1-5 mg of your pyrazine derivative into several small vials.

    • Add a small, measured volume (e.g., 100 µL) of a selection of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO).

    • Vortex each vial for 30-60 seconds.

    • Observe and record the solubility (e.g., insoluble, sparingly soluble, soluble).

  • Small-Scale Solubility Enhancement Tests:

    • Based on the initial screening, select the most promising solvent(s).

    • Heating: Gently warm the vial in a water bath or on a hot plate with stirring. Observe if the compound dissolves.

    • Co-solvency: To a vial with a sparingly soluble compound, add a small amount of a co-solvent in which the compound is more soluble and observe any changes.

  • Preparation of a Stock Solution:

    • Based on the results, choose the most appropriate solvent or solvent system.

    • Weigh the desired amount of your pyrazine derivative into a volumetric flask.

    • Add a portion of the chosen solvent and sonicate or vortex until the solid is fully dissolved.

    • Add the remaining solvent to the mark and mix thoroughly.

Protocol 2: Workflow for Enhancing the Solubility of a Pyrazine Derivative for a Biological Assay

This protocol outlines a decision-making process for preparing a pyrazine derivative solution for a biological assay where the final concentration in the assay medium is critical.

  • Determine the Target Concentration: Identify the final concentration of the pyrazine derivative required in the biological assay.

  • Initial Test in Primary Solvent: Attempt to dissolve the compound directly in the primary assay solvent (e.g., DMSO) to make a concentrated stock solution (e.g., 10 mM).

  • If Insoluble:

    • Attempt Gentle Heating: Warm the solution to 37-50°C to see if solubility improves. Ensure the compound is stable at this temperature.

    • Use a Co-solvent: Try to dissolve the compound in a stronger, water-miscible organic solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or a glycol) at a high concentration. Then, dilute this stock solution into the primary assay solvent.

    • Prepare an Amorphous Solid Dispersion: If co-solvents are not suitable, consider preparing an amorphous solid dispersion. This involves dissolving the pyrazine derivative and a polymer (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent. The resulting solid can then be dissolved in the assay medium.

  • Final Dilution: Once a soluble stock solution is prepared, perform serial dilutions into the final assay medium, ensuring that the final concentration of the organic solvent is compatible with the biological system (typically <1%).

Visualizations

The following diagrams illustrate key workflows and relationships for overcoming solubility issues with pyrazine derivatives.

experimental_workflow cluster_start Start: Solubility Problem cluster_screening Initial Assessment cluster_dissolution Dissolution Strategy cluster_enhancement_techniques Enhancement Methods cluster_end Outcome start Poorly Soluble Pyrazine Derivative screening Solvent Screening (Polar & Non-polar) start->screening characterize Characterize Solubility Profile (Qualitative) screening->characterize simple_dissolution Simple Dissolution (Heating, Stirring) characterize->simple_dissolution Soluble in a suitable solvent enhancement Solubility Enhancement Techniques characterize->enhancement Insoluble or sparingly soluble end Soluble Solution for Experiment simple_dissolution->end cosolvency Co-solvency enhancement->cosolvency ph_adjustment pH Adjustment (if applicable) enhancement->ph_adjustment solid_dispersion Amorphous Solid Dispersion enhancement->solid_dispersion cosolvency->end ph_adjustment->end solid_dispersion->end

Caption: Experimental workflow for addressing pyrazine derivative solubility issues.

solvent_selection_pathway cluster_start Starting Point cluster_properties Compound Properties cluster_polar_solvents Polar Solvent Options cluster_nonpolar_solvents Non-Polar Solvent Options cluster_check Solubility Check cluster_end Final Selection start Select Solvent for Pyrazine Derivative polarity_q Is the derivative polar or non-polar? start->polarity_q polar_solvents Try Polar Solvents: Methanol, Ethanol, Acetone, DMSO polarity_q->polar_solvents Polar nonpolar_solvents Try Non-Polar Solvents: Hexane, Toluene, Dichloromethane polarity_q->nonpolar_solvents Non-polar solubility_check Is solubility adequate? polar_solvents->solubility_check nonpolar_solvents->solubility_check end_good Solvent Selected solubility_check->end_good Yes end_bad Consider Solubility Enhancement solubility_check->end_bad No

Caption: Decision pathway for selecting an appropriate organic solvent.

References

Stability of 2-Amino-5-phenylpyrazine under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Amino-5-phenylpyrazine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Pyrazine derivatives, in general, can be sensitive to harsh reaction or workup conditions.[1] It is crucial to control these parameters to prevent degradation and ensure the integrity of the compound during storage and experimentation.

Q2: How stable is this compound in acidic and basic solutions?

Q3: What is the recommended storage temperature for this compound?

A3: For long-term storage, it is advisable to keep this compound in a cool, dry, and dark place. Storing the solid compound at 2-8°C is a common practice to minimize potential thermal degradation over time.

Q4: Is this compound sensitive to light?

A4: Many aromatic compounds, including heterocyclic amines, can be sensitive to light. Photodegradation can occur upon exposure to UV or even ambient light over extended periods. To mitigate this, always store this compound in amber vials or light-proof containers and minimize its exposure to light during experimental procedures.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the chemistry of related heterocyclic aromatic amines, the primary degradation pathways for this compound are likely to be:

  • Oxidation: The amino group and the electron-rich pyrazine ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. This can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.

  • Hydrolysis: Under strong acidic or basic conditions, the amino group could be hydrolyzed, or the pyrazine ring could undergo cleavage.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of reactive species and subsequent degradation.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Unexpected peaks in HPLC analysis of a stored solution. Degradation of the compound.1. Verify the storage conditions (temperature, light exposure, pH of the solvent).2. Prepare a fresh solution from a solid sample and re-analyze.3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times.
Low yield or formation of impurities during a reaction. Instability of the compound under the reaction conditions.1. If the reaction is performed at a high temperature, consider lowering it.2. If strong acids or bases are used, explore milder alternatives or buffer the reaction mixture.3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Discoloration of the solid compound upon storage. Oxidation or exposure to light.1. Ensure the container is tightly sealed and stored in a dark, cool, and dry place.2. Consider storing under an inert atmosphere.3. Re-test the purity of the material before use.

Stability Data Summary

While specific quantitative stability data for this compound is limited in public literature, the following table provides a qualitative summary of expected stability based on the behavior of analogous compounds. This information should be used as a general guideline.

Condition Parameter Expected Stability Potential Degradation Products
pH Acidic (pH < 4)Low to ModerateHydrolysis products, ring-opened species
Neutral (pH 6-8)HighMinimal degradation
Basic (pH > 10)Low to ModerateSalt formation, potential for ring cleavage
Temperature Ambient (20-25°C)Moderate (short-term)Slow oxidation
Elevated (> 40°C)LowAccelerated oxidation and decomposition
Oxidation 3% H₂O₂LowN-oxides, hydroxylated derivatives, ring-opened products
Light UV ExposureLowPhotodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
    • Incubate at 60°C for 24 hours.
    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
    • Incubate at 60°C for 24 hours.
    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.
    • Dissolve the stressed solid in the solvent to the initial stock concentration for analysis.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL) to direct sunlight or a photostability chamber for 24 hours.
    • Keep a control sample wrapped in aluminum foil at the same temperature.

3. Analysis:

  • Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating method, such as HPLC-UV or HPLC-MS.

  • Compare the chromatograms to identify degradation products and calculate the percentage of degradation.

G Experimental Workflow: Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Degradation (Solid, 80°C) stock->thermal Expose to photo Photodegradation (Solution, Light) stock->photo Expose to neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize hplc HPLC-UV / HPLC-MS Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (% Degradation, Peak Purity) hplc->data

Caption: Workflow for the forced degradation study of this compound.

Signaling Pathways and Logical Relationships

The potential degradation pathways of this compound under different stress conditions can be visualized as follows.

G Potential Degradation Pathways of this compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products main This compound acid_base Strong Acid / Base main->acid_base oxidant Oxidizing Agents (e.g., H2O2) main->oxidant light_heat Light / Heat main->light_heat hydrolysis Hydrolysis Products (e.g., 2-Hydroxy-5-phenylpyrazine) acid_base->hydrolysis ring_opened Ring-Opened Products acid_base->ring_opened oxidation_prod Oxidation Products (N-oxides, hydroxylated species) oxidant->oxidation_prod oxidant->ring_opened light_heat->oxidation_prod polymers Polymeric Impurities light_heat->polymers

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-phenylpyrazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-5-phenylpyrazine, particularly when scaling up for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A common and scalable approach for the synthesis of this compound is a two-step process. The first step is the bromination of 2-aminopyrazine to form the key intermediate, 2-amino-5-bromopyrazine. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to introduce the phenyl group. This method is often favored for its high yields and good functional group tolerance.

Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling reaction for this synthesis?

The critical parameters to monitor and control during the Suzuki-Miyaura coupling of 2-amino-5-bromopyrazine with phenylboronic acid are:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is crucial. Bulky, electron-rich phosphine ligands can be beneficial for electron-rich substrates like 2-aminopyrazine derivatives to prevent catalyst inhibition.[1][2]

  • Base Selection: The type and amount of base are critical for the efficiency of the transmetalation step. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][3]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is often used. The ratio may need to be optimized to ensure all reactants are sufficiently soluble.[2][3]

  • Temperature: Precise temperature control is essential to ensure a reasonable reaction rate while minimizing side reactions and decomposition. Typical temperatures range from 80-110°C.[2][3]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen. It is critical to maintain an inert atmosphere (e.g., with nitrogen or argon) throughout the reaction to prevent catalyst degradation and homocoupling side reactions.[1][3]

Q3: How can the progress of the reaction be monitored effectively?

Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). Regular sampling of the reaction mixture will help determine the consumption of the starting material (2-amino-5-bromopyrazine) and the formation of the desired product (this compound).

Q4: What are the typical impurities encountered in the synthesis of this compound?

Common impurities may include:

  • Unreacted starting materials: 2-amino-5-bromopyrazine and phenylboronic acid.

  • Homocoupling byproducts: Biphenyl (from the coupling of two phenylboronic acid molecules).

  • Protodeboronation product: Benzene (from the replacement of the boronic acid group with a hydrogen atom).

  • Dehalogenated starting material: 2-aminopyrazine.[3]

Q5: What purification methods are suitable for this compound on a preclinical scale?

For preclinical scale purification, the following methods can be employed:

  • Crystallization: This is often the most effective and scalable method for obtaining high-purity material. The choice of solvent is critical and may require screening.

  • Column Chromatography: While effective at the lab scale, scaling up column chromatography can be challenging. It is often used to purify smaller batches or to remove closely related impurities.

  • Acid-Base Extraction: The basicity of the amino group in this compound can be exploited for purification. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove neutral impurities, and then precipitated by neutralizing the aqueous phase.

Troubleshooting Guides

Issue 1: Low Yield in the Suzuki-Miyaura Coupling Reaction
Potential Cause Recommended Solution
Catalyst Inhibition by Pyridine Nitrogen The lone pair of electrons on the pyrazine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] Employ bulky phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center.[1]
Inefficient Oxidative Addition The C-Br bond of 2-amino-5-bromopyrazine may be less reactive. Increase the reaction temperature or screen different palladium catalysts and more electron-rich, bulky ligands.
Protodeboronation of Phenylboronic Acid The boronic acid can be unstable, especially at higher temperatures in the presence of water and a base. Use anhydrous solvents, or consider using more stable phenylboronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[1]
Homocoupling of Phenylboronic Acid The presence of oxygen can promote the formation of biphenyl.[1] Ensure the reaction mixture and solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas through the mixture.
Inappropriate Base or Solvent The choice of base and solvent is crucial for the transmetalation step. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and optimize the solvent system to ensure adequate solubility of all reactants.[2]
Issue 2: Incomplete Reaction or Stalled Conversion
Potential Cause Recommended Solution
Insufficient Catalyst Loading The catalyst may have decomposed or the loading is too low for the scale of the reaction. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%).
Poor Solubility of Reactants At larger scales, solubility issues can become more pronounced. Optimize the solvent system and ensure vigorous stirring to maintain a homogeneous mixture. Consider using a co-solvent to improve solubility.
Inadequate Temperature The reaction may be too slow at the current temperature. Cautiously increase the reaction temperature in 5-10°C increments while monitoring for the formation of byproducts.[2]
Impure Starting Materials Impurities in the 2-amino-5-bromopyrazine or phenylboronic acid can interfere with the reaction. Ensure the purity of starting materials before starting the reaction.

Experimental Protocols

Synthesis of 2-Amino-5-bromopyrazine

A detailed protocol for the synthesis of the starting material, 2-amino-5-bromopyrazine, can be adapted from established literature procedures. A common method involves the bromination of 2-aminopyrazine using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane.

Suzuki-Miyaura Coupling for this compound

This is a generalized procedure and may require optimization for specific scales and equipment.

Materials:

  • 2-Amino-5-bromopyrazine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system like XPhos Pd G4)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel equipped with a mechanical stirrer, condenser, and an inert gas inlet, add 2-amino-5-bromopyrazine (1.0 equivalent), phenylboronic acid (1.1 - 1.5 equivalents), and the base (2.0 - 3.0 equivalents).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) to the reaction vessel.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.5 - 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Quantitative Data

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling reaction. These are starting points and may require optimization for your specific setup.

ParameterRecommended RangeNotes
Reactant Ratio (2-amino-5-bromopyrazine : Phenylboronic Acid) 1 : 1.1 - 1.5An excess of the boronic acid is often used to drive the reaction to completion.[3]
Catalyst Loading (Palladium) 0.5 - 5 mol%Higher loadings may be necessary for less reactive substrates but increase costs and residual metal in the product.[3]
Base (Equivalents) 2.0 - 3.0A sufficient excess of base is required to facilitate the catalytic cycle.[3]
Reaction Temperature 80 - 110°CThe optimal temperature depends on the specific catalyst, solvent, and substrates used.[3]
Reaction Time 2 - 24 hoursReaction time will vary with scale, temperature, and catalyst efficiency.[3]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 2-Aminopyrazine bromination Bromination (e.g., with NBS) start->bromination intermediate Intermediate: 2-Amino-5-bromopyrazine bromination->intermediate suzuki Suzuki-Miyaura Coupling (with Phenylboronic Acid) intermediate->suzuki crude_product Crude this compound suzuki->crude_product workup Aqueous Work-up crude_product->workup purification_step Purification (Crystallization or Chromatography) workup->purification_step final_product Pure this compound purification_step->final_product analysis Characterization (NMR, MS, HPLC) final_product->analysis

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Yield in Suzuki Coupling cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Atmosphere start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_temp Optimize Temperature start->check_temp check_purity Verify Starting Material Purity start->check_purity check_ligand Evaluate Ligand (Bulky, Electron-Rich?) check_catalyst->check_ligand check_base Screen Bases check_temp->check_base check_solvent Optimize Solvent System check_base->check_solvent check_degassing Ensure Thorough Degassing (Inert Atmosphere) check_purity->check_degassing check_boronic_acid Consider More Stable Boronic Acid Derivative check_degassing->check_boronic_acid

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2-Amino-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of X-ray crystallography against established spectroscopic methods for the definitive structural elucidation of 2-Amino-5-phenylpyrazine, providing researchers in drug discovery and chemical synthesis with a comprehensive guide to experimental validation.

In the realm of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For this compound, a heterocyclic compound with significant potential in medicinal chemistry, unambiguous structural validation is the cornerstone of its development and application. While X-ray crystallography stands as the gold standard for atomic-level structural determination, a multi-faceted approach employing various spectroscopic techniques is often essential for comprehensive characterization. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of this compound, supported by detailed experimental protocols and comparative data.

At the Pinnacle of Precision: X-ray Crystallography

Single-crystal X-ray diffraction offers an unparalleled, direct visualization of the molecular structure in the solid state, providing precise bond lengths, bond angles, and crystallographic parameters. While a specific crystallographic study for this compound is not publicly available, data from a closely related compound, 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile, which shares key structural motifs, can serve as a representative example of the rich data this technique provides.[1]

Table 1: Representative Crystallographic Data for a Phenyl-Substituted Amino-Heterocycle [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.853(2)
b (Å)12.011(1)
c (Å)17.632(2)
β (°)113.45(1)
Volume (ų)3273.9(6)
Z4
Density (calculated) (Mg m⁻³)1.345
Absorption coefficient (mm⁻¹)0.093
F(000)1376

Note: Data is for 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate and is presented for illustrative purposes.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.

Complementary Spectroscopic Techniques: A Holistic Approach

While X-ray crystallography provides a static snapshot of the molecule, spectroscopic methods offer valuable insights into the compound's structure in solution and its functional group composition.

Table 2: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.Unambiguous structural determination.Requires high-quality single crystals; provides a solid-state structure which may differ from solution.
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei.Provides structural information in solution; non-destructive.Can be complex to interpret for complex molecules; less precise than X-ray for bond lengths/angles.
FT-IR Spectroscopy Presence of functional groups.Fast, simple, and requires small sample amount.Provides limited information on the overall molecular framework.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; determines molecular formula with high accuracy.Does not provide direct information on atom connectivity.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra. For detailed structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.[2][3]

  • Data Analysis: Process the acquired data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to elucidate the molecular structure.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or Attenuated Total Reflectance - ATR) or in solution. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: Place the sample in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H stretch).[4][5]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI). Acquire the mass spectrum.[6][7][8]

  • Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ in ESI). Analyze the fragmentation pattern to gain further structural information.

Visualizing the Process and Potential Impact

To conceptualize the workflow of structural validation and the potential biological relevance of this compound, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation start Starting Materials synthesis Chemical Synthesis of This compound start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification xray X-ray Crystallography purification->xray nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms data_analysis Combined Spectroscopic & Crystallographic Data Analysis xray->data_analysis nmr->data_analysis ftir->data_analysis ms->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Figure 1: Experimental workflow for the synthesis and structural validation of this compound.

G AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 PGES->PGE2 Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Cancer Cancer Progression PGE2->Cancer APP This compound (Potential Inhibitor) APP->COX2

Figure 2: Potential signaling pathway involving inhibition of the COX-2 enzyme by aminophenylpyrazine derivatives.

Conclusion

The structural validation of this compound, a molecule of significant interest, necessitates a rigorous and multi-pronged analytical approach. While X-ray crystallography provides the definitive solid-state structure, techniques such as NMR, FT-IR, and Mass Spectrometry are indispensable for a complete characterization in solution and for confirming the presence of key functional groups and molecular weight. For researchers in drug development, the integration of these techniques ensures the unequivocal identification and purity of the target compound, paving the way for further investigation into its biological activities, such as the potential inhibition of inflammatory pathways.

References

A Comparative Study of 2-Amino-5-phenylpyrazine and its Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Amino-5-phenylpyrazine and its structural isomers, 2-Amino-3-phenylpyrazine and 2-Amino-6-phenylpyrazine. The strategic placement of the phenyl group on the aminopyrazine scaffold can significantly influence the molecule's physicochemical properties, biological activity, and potential as a drug candidate. This document summarizes key data to facilitate informed decisions in medicinal chemistry and drug development projects.

Physicochemical and Spectroscopic Properties

A fundamental understanding of the physicochemical properties of these isomers is crucial for predicting their behavior in biological systems and for formulation development. While direct comparative experimental data is limited in the literature, the following table summarizes available and predicted information.

PropertyThis compound2-Amino-3-phenylpyrazine2-Amino-6-phenylpyrazine
Molecular Formula C₁₀H₉N₃C₁₀H₉N₃C₁₀H₉N₃
Molecular Weight 171.20 g/mol 171.20 g/mol 171.20 g/mol
CAS Number 13535-13-236195-58-336195-59-4
Melting Point 146 °C[1]No data availableNo data available
pKa (predicted) No data availableNo data availableNo data available
LogP (predicted) 1.11.1No data available
Solubility Likely low aqueous solubility, soluble in DMSO.Likely low aqueous solubility, soluble in DMSO.Likely low aqueous solubility, soluble in DMSO.
¹H NMR Data available[2]No data availableNo data available
¹³C NMR Data available[2]No data availableNo data available
IR Spectrum Data available[2]No data availableNo data available
Mass Spectrum Data available[2]Predicted data available[3]No data available

Biological Activities: A Comparative Overview

Antimicrobial Activity

Aminopyrazine derivatives have been investigated for their activity against various pathogens. For instance, a study on 6-alkylamino-N-phenylpyrazine-2-carboxamides demonstrated antimycobacterial activity against Mycobacterium tuberculosis and antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[4]. The activity was found to be dependent on the nature of the alkyl substituent. While specific data for the phenylpyrazine isomers is lacking, it is plausible that they may exhibit similar antimicrobial properties.

Anticancer Activity

The pyrazine scaffold is a key component in several anticancer agents. Derivatives of 3-aminopyrazine-2-carbonitrile have been explored as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR), which are implicated in several cancers[5]. The cytotoxic effects of N-phenyl-3-aminopyrazine-2-carboxamide derivatives have been evaluated against human liver cancer cell lines (HepG2), with some derivatives showing moderate activity[6]. This suggests that the aminophenylpyrazine core could serve as a valuable starting point for the design of novel anticancer agents.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible synthesis, characterization, and evaluation of these compounds.

Synthesis of Aminophenylpyrazines

A general approach to synthesizing aminophenylpyrazines involves the condensation of an α-dicarbonyl compound with an aminonitrile, followed by cyclization. A plausible synthetic route for 3-amino-6-phenylpyrazine-2-carbonitrile, a related structure, involves the reaction of isonitrosoacetophenone with aminomalononitrile[7].

General Procedure for the Synthesis of 2-Amino-phenylpyrazines:

  • Condensation: React a phenyl-substituted α-dicarbonyl compound (e.g., phenylglyoxal) with an α-aminonitrile (e.g., aminoacetonitrile) in a suitable solvent (e.g., ethanol) under reflux.

  • Cyclization: The intermediate dihydropyrazine can be oxidized to the aromatic pyrazine using an oxidizing agent (e.g., air, manganese dioxide).

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire the spectrum using a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak.

  • ¹³C NMR: Acquire the spectrum using the same sample.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) of known concentration. Prepare a series of dilutions from the stock solution.

  • Data Acquisition: Record the absorbance spectra of the solutions from 200 to 800 nm using a spectrophotometer.

Determination of Physicochemical Properties

Solubility (Shake-Flask Method):

  • Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer) in a sealed vial.

  • Agitate the vial at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

pKa Determination (Potentiometric Titration):

  • Dissolve a known amount of the compound in a mixture of water and a co-solvent (if necessary for solubility).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Visualizing Relationships and Workflows

Structure-Activity Relationship (SAR) Hypothesis

The position of the phenyl group can influence the electronic distribution and steric hindrance of the aminopyrazine ring, which in turn can affect its binding affinity to biological targets. A hypothetical structure-activity relationship is depicted below.

SAR_Hypothesis cluster_isomers Aminophenylpyrazine Isomers cluster_properties Molecular Properties cluster_activity Biological Activity This compound This compound Electronic Distribution Electronic Distribution This compound->Electronic Distribution Influences Steric Hindrance Steric Hindrance This compound->Steric Hindrance Influences 2-Amino-3-phenylpyrazine 2-Amino-3-phenylpyrazine 2-Amino-3-phenylpyrazine->Electronic Distribution 2-Amino-3-phenylpyrazine->Steric Hindrance 2-Amino-6-phenylpyrazine 2-Amino-6-phenylpyrazine 2-Amino-6-phenylpyrazine->Electronic Distribution 2-Amino-6-phenylpyrazine->Steric Hindrance Target Binding Affinity Target Binding Affinity Electronic Distribution->Target Binding Affinity Affects Steric Hindrance->Target Binding Affinity Affects Lipophilicity Lipophilicity Lipophilicity->Target Binding Affinity Affects

Caption: Hypothetical influence of phenyl group position on molecular properties and biological activity.

General Experimental Workflow for Comparative Analysis

A standardized workflow is critical for obtaining reliable comparative data. The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of the aminophenylpyrazine isomers.

Experimental_Workflow cluster_characterization Characterization cluster_physicochemical Physicochemical Profiling cluster_biological Biological Screening Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Pure Isomers Physicochemical Properties Physicochemical Properties Characterization->Physicochemical Properties Structure Confirmed Biological Evaluation Biological Evaluation Characterization->Biological Evaluation Structure Confirmed NMR NMR IR IR MS MS Data Analysis & Comparison Data Analysis & Comparison Physicochemical Properties->Data Analysis & Comparison Solubility Solubility pKa pKa LogP LogP Biological Evaluation->Data Analysis & Comparison Antimicrobial Assays Antimicrobial Assays Cytotoxicity Assays Cytotoxicity Assays Enzyme Inhibition Enzyme Inhibition

Caption: A general workflow for the comparative study of aminophenylpyrazine isomers.

References

Phenylpyrazine vs. Phenylpyridine Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutic agents. Phenylpyrazine and phenylpyridine moieties are prevalent structural motifs in medicinal chemistry, each offering a unique profile of biological activity. This guide provides an objective comparison of the biological activities of these two classes of compounds, supported by experimental data, detailed protocols, and visual representations of relevant signaling pathways and workflows.

Comparative Analysis of Biological Activity

The biological activities of phenylpyrazine and phenylpyridine analogs are diverse, with significant applications in oncology, inflammatory diseases, and infectious diseases. The following table summarizes the quantitative data on the inhibitory activities of representative compounds from each class against various biological targets.

ClassCompoundTargetAssay TypeIC50/EC50Cell Line / EnzymeReference
Phenylpyrazine Compound 14c (8-morpholinoimidazo[1,2-a]pyrazine derivative)PI3KαKinase Assay1.25 µM-[1]
SRA737 (3-aminopyrazine-2-carbonitrile analog)CHK1Kinase Assay<1 nM-[2][3]
Compound 8b (Pyrazine-hydrazone hybrid)Mycobacterium tuberculosis H37RvMABA6.25 µg/mL-
Acalabrutinib (Imidazo[1,5-a]pyrazine analog)BTKKinase Assay--[4]
Phenylpyridine 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acidDPP-4Enzyme Assay0.57 nM-[5]
Compound 6 (Phenylpyrazalopyrimidine)Src KinaseKinase Assay21.7 µM-[6]
Compound 4 (Phenylpyrazalopyrimidine)Src KinaseKinase Assay24.7 µM-[6]
1-Methyl-4-phenylpyridinium (MPP+)NADH DehydrogenaseEnzyme AssayVaries with hydrophobicityMitochondrial inner membrane[7]
Compound 5k (2-phenylpyridine derivative)Mythimna separataInsecticidal Assay100% inhibition at 500 mg/L-[8][9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed in the literature, the following diagrams have been generated using the Graphviz DOT language.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell_Survival Cell Survival, Proliferation, Growth Akt->Cell_Survival Phenylpyrazine Phenylpyrazine Analog (e.g., Compound 14c) Phenylpyrazine->PI3K inhibits CHK1_pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR CHK1 CHK1 ATM_ATR->CHK1 activates CDC25 CDC25 CHK1->CDC25 inhibits CDK CDK CDC25->CDK activates Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest progression Phenylpyrazine Phenylpyrazine Analog (e.g., SRA737) Phenylpyrazine->CHK1 inhibits experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Kinase_Assay In vitro Kinase Assay (IC50 determination) Purification->Kinase_Assay Cell_Assay Cell-based Assay (e.g., Cytotoxicity) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of common analytical methods for the quantification of pyrazine derivatives. The selection of an appropriate analytical technique is critical for accurate and reliable results in various fields, from flavor and fragrance analysis to pharmaceutical quality control. This document outlines the validation parameters of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), supported by experimental data and detailed methodologies.

Method Comparison at a Glance

The choice of analytical method for pyrazine derivative quantification depends on several factors, including the analyte's volatility, the complexity of the sample matrix, and the required sensitivity. HPLC is well-suited for non-volatile and thermally labile compounds, while GC-MS is the gold standard for volatile and semi-volatile pyrazines.[1][2] UPLC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex biological matrices.[3][4]

Quantitative Performance Data

The following tables summarize the validation parameters for the quantification of various pyrazine derivatives using different analytical techniques. These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

Table 1: HPLC Method Validation Data

Pyrazine DerivativeMatrixLinearity Range (µg/mL)Accuracy (% Recovery)Precision (% RSD)LOD (µg/mL)LOQ (µg/mL)Reference
TetramethylpyrazineHuman Serum0.0291 - 5.8160.999999.84%-0.0174-[5]
2-Hydroxy-5-methylpyrazinePharmaceutical20 - 1200.999599.5 - 101.2%< 1.0%--[2]
PyrazinamidePharmaceutical20 - 120>0.999-<2%--

Table 2: GC-MS Method Validation Data

Pyrazine DerivativeMatrixLinearity RangeAccuracy (% Recovery)Precision (% RSD)LODLOQReference
Acetylpyrazine (SIDA)Coffee-0.999598.5 - 101.2%3.5 - 4.8%--[6]
Acetylpyrazine (Std. Add.)Coffee-0.998192.1 - 108.5%8.9 - 12.3%--[6]
2,5-DimethylpyrazineRoasted Almonds------[1]
2,3-Diethyl-5-methylpyrazineFood->0.9992.5 - 105.3%< 10%--[7]

Table 3: UPLC-MS/MS Method Validation Data

Pyrazine DerivativeMatrixLinearity Range (µg/L)Accuracy (% Recovery)Precision (% RSD)LOD (µg/L)LOQ (µg/L)Reference
16 PyrazinesBaijiu-≥ 0.9984.36 - 103.92%≤ 6.36%--[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are examples for the quantification of pyrazine derivatives in different matrices.

Protocol 1: HPLC-UV Analysis of Tetramethylpyrazine in Human Serum[5]

This method is suitable for pharmacokinetic studies of tetramethylpyrazine.

  • Instrumentation: HPLC system with a UV detector.

  • Column: RP µ-Bondapak-C18 (10 µm).

  • Mobile Phase: Methanol-water (58:42, v/v).

  • Flow Rate: Not specified.

  • Detection: 280 nm.

  • Sample Preparation:

    • Alkalinize serum samples.

    • Extract tetramethylpyrazine with dichloromethane.

    • Use methaqualone as an internal standard.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

    • Inject into the HPLC system.

Protocol 2: HS-SPME-GC-MS Analysis of Volatile Pyrazines in Roasted Nuts[1][8]

This method is ideal for analyzing flavor compounds in solid food matrices.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS) and a solid-phase microextraction (SPME) autosampler.

  • Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[7]

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]

  • Oven Program: Initial temperature of 40-50°C, hold for 2-5 minutes, then ramp to 230-250°C at a rate of 3-5°C/min.

  • MS Detection: Electron Ionization (EI) at 70 eV, operating in Selected Ion Monitoring (SIM) mode for quantification.

  • Sample Preparation:

    • Grind roasted nuts to a fine powder.

    • Weigh a precise amount of the ground sample (e.g., 1-5 g) into a headspace vial.[1]

    • Add an internal standard (e.g., a deuterated analog).[1]

    • Equilibrate the vial at a specific temperature (e.g., 60-80°C) to allow volatile compounds to partition into the headspace.[1]

    • Expose the SPME fiber to the headspace for a defined period.

    • Thermally desorb the analytes from the fiber in the GC injection port.

Protocol 3: UPLC-MS/MS Analysis of Pyrazines in a Liquid Matrix (Baijiu)[4]

This method provides high sensitivity and selectivity for complex liquid samples.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: BEH C18 (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Direct injection of the liquid sample.

Visualizing the Workflow

Understanding the logical flow of analytical method validation is crucial for ensuring robust and reliable data.

Analytical_Method_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Method Validation cluster_application 3. Routine Application Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (HPLC, GC-MS, etc.) Define_Purpose->Select_Method Develop_Protocol Develop Initial Protocol Select_Method->Develop_Protocol Specificity Specificity/ Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Sample_Analysis Routine Sample Analysis Robustness->Sample_Analysis QC_Checks Quality Control Checks Sample_Analysis->QC_Checks

A typical workflow for the validation of an analytical method.

The relationship between different analytical techniques for pyrazine analysis can be visualized as a decision-making process based on the analyte's properties and the analytical requirements.

Method_Selection_Logic Analyte Pyrazine Derivative Properties Volatility Volatility? Analyte->Volatility GCMS GC-MS Volatility->GCMS  Yes HPLC HPLC Volatility->HPLC  No Matrix_Complexity Complex Matrix? Sensitivity High Sensitivity Required? Matrix_Complexity->Sensitivity  Yes Matrix_Complexity->HPLC  No Sensitivity->GCMS  No UPLCMSMS UPLC-MS/MS Sensitivity->UPLCMSMS  Yes GCMS->Matrix_Complexity HPLC->Matrix_Complexity

Decision tree for selecting an analytical method for pyrazine derivatives.

References

Head-to-head comparison of different synthetic routes to aminopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminopyrazines are a critical class of N-heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their prevalence in blockbuster drugs for a range of therapeutic areas underscores the importance of efficient and scalable synthetic access to this privileged core. This guide provides a head-to-head comparison of four key synthetic strategies for the preparation of aminopyrazines, offering an objective analysis of their performance supported by experimental data.

Overview of Synthetic Strategies

The synthesis of aminopyrazines can be broadly approached through several distinct pathways, each with its own set of advantages and limitations. The choice of a particular route is often dictated by factors such as the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis. In this guide, we will compare the following four prominent methods:

  • Nucleophilic Substitution of Halopyrazines: A classical and straightforward approach involving the displacement of a halogen atom on the pyrazine ring with an amine.

  • Condensation of Diaminomaleonitrile (DAMN) with Dicarbonyls: A versatile method for the construction of highly substituted pyrazine rings.

  • Biomimetic Dimerization of α-Amino Acid Derivatives: An elegant and concise route to symmetrically 2,5-disubstituted pyrazines from readily available starting materials.

  • Chichibabin Reaction: The direct amination of the pyrazine ring using a strong amide base, representing a classic C-H functionalization approach.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for each of the four synthetic routes, allowing for a direct comparison of their performance.

ParameterNucleophilic Substitution of HalopyrazineCondensation of DAMN with DicarbonylsDimerization of α-Amino Acid DerivativesChichibabin Reaction
Starting Materials 2-Chloropyrazine, Anhydrous AmmoniaDiaminomaleonitrile, 1,2-Dicarbonyl Compound, Metal Salt, UreaCbz-protected α-Amino AcidPyrazine, Sodium Amide
Key Reagents EthanolCopper(II) chloride, UreaPalladium(II) hydroxide on carbon, H₂Sodium Amide
Reaction Conditions 175°C in a sealed autoclave, 3 hoursMicrowave irradiation, 5-10 minutesHydrogenolysis followed by dimerization and oxidation in a one-pot process110-150°C in an inert solvent (e.g., toluene)
Reported Yield 57%[1]65-80%[2][3]41-73%[4][5][6]Generally low, up to 20-30% reported under specific conditions[7]
Product Scope Primarily for the synthesis of 2-aminopyrazine from the corresponding halopyrazine.Highly versatile for the synthesis of polysubstituted pyrazines.Specifically for symmetrically 2,5-disubstituted pyrazines.Direct amination of the pyrazine core.
Advantages - Straightforward reaction. - Utilizes readily available starting materials.- High yields. - Rapid reaction times under microwave conditions. - Access to highly functionalized pyrazines.- Biomimetic and elegant approach. - One-pot procedure. - Starts from inexpensive amino acids.- Direct C-H amination. - Atom economical.
Disadvantages - Requires high temperature and pressure. - Moderate yield.- Requires microwave instrumentation. - Limited to the synthesis of porphyrazine-type structures in the cited example.- Limited to symmetrically 2,5-disubstituted pyrazines.- Harsh reaction conditions. - Low yields. - Use of hazardous reagents (sodium amide).

Experimental Protocols and Methodologies

This section provides detailed experimental protocols for the key synthetic routes discussed in this guide.

Route 1: Nucleophilic Substitution of 2-Chloropyrazine

This protocol is based on the amination of 2-chloropyrazine as described in U.S. Patent 2,396,067.[1]

Materials:

  • 2-Chloropyrazine (10 parts)

  • Anhydrous ammonia (25 parts)

  • Absolute ethanol (25 parts)

  • Benzene

Procedure:

  • A mixture of 10 parts of 2-chloropyrazine, 25 parts of anhydrous ammonia, and 25 parts of absolute ethanol is heated with shaking in an autoclave at 175°C for three hours.

  • After the reaction is complete, the solvent and excess reactants are removed at room temperature under diminished pressure.

  • The resulting crystalline brown residue is taken up in hot benzene.

  • The solution is filtered to remove any resinous material and then cooled to 5°C.

  • The yellow crystals of 2-aminopyrazine that separate are filtered off, washed with benzene, and dried.

  • The reported yield of 2-aminopyrazine is 57%.[1]

Route 2: Condensation of Diaminomaleonitrile and a 1,2-Dicarbonyl Compound

This protocol describes a one-pot, microwave-assisted synthesis of metallopyrazinoporphyrazines.[2][3]

Materials:

  • 2,3-Diaminomaleonitrile (1 mmol)

  • 1,2-Dicarbonyl compound (e.g., 1,2-bis(4-methoxyphenyl)ethane-1,2-dione) (1 mmol)

  • Urea (4 mmol)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.5 mmol)

  • Ethanol

Procedure:

  • A mixture of 2,3-diaminomaleonitrile (1 mmol), the 1,2-dicarbonyl compound (1 mmol), urea (4 mmol), and CuCl₂·2H₂O (0.5 mmol) is subjected to microwave irradiation.

  • The reaction is monitored, and after approximately 5 minutes, a colorful solid begins to appear.

  • Upon completion of the reaction, the crude product is washed with water and filtered.

  • The solid residue is further purified by washing with ethanol to yield the pure metallopyrazinoporphyrazine.

  • Reported yields for this one-pot synthesis are in the range of 65-80%.[2][3]

Route 3: Dimerization of an α-Amino Acid Derivative

This biomimetic synthesis produces 2,5-disubstituted pyrazines from α-amino acids.[4][5][6]

Materials:

  • Cbz-protected α-amino aldehyde (derived from the corresponding amino acid)

  • Palladium(II) hydroxide on carbon (20 mol%)

  • Solvent (e.g., a mixture of ethyl acetate, ethanol, and acetic acid)

  • Hydrogen gas

Procedure:

  • The Cbz-protected α-amino aldehyde is dissolved in the chosen solvent system.

  • Palladium(II) hydroxide on carbon is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere to effect the in-situ generation of the α-amino aldehyde via hydrogenolysis of the Cbz protecting group.

  • The α-amino aldehyde then undergoes dimerization and subsequent oxidation in the same pot to form the 2,5-disubstituted pyrazine.

  • The product is purified by standard chromatographic techniques.

  • Yields for various 2,5-disubstituted pyrazines are reported to be in the range of 41-73%.[4][5][6]

Route 4: Chichibabin Reaction of Pyrazine

This protocol is based on the direct amination of pyrazine with sodium amide.[7]

Materials:

  • Pyrazine

  • Sodium amide

  • Anhydrous inert solvent (e.g., toluene, xylene)

Procedure:

  • To a stirred suspension of sodium amide in an anhydrous inert solvent, pyrazine is added.

  • The mixture is heated to 110-150°C under a nitrogen atmosphere for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

  • After cooling, the reaction is carefully quenched with water.

  • The product is then extracted with an organic solvent, dried, and purified by chromatography or crystallization.

  • The yields for the direct amination of pyrazine are generally low.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Nucleophilic_Substitution Halopyrazine 2-Halopyrazine Reaction Nucleophilic Aromatic Substitution Halopyrazine->Reaction Amine Amine (e.g., NH3) Amine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat_Pressure Heat & Pressure Aminopyrazine Aminopyrazine Reaction->Heat_Pressure Reaction->Aminopyrazine

Caption: Nucleophilic substitution of a halopyrazine.

DAMN_Condensation DAMN Diaminomaleonitrile Reaction One-Pot Condensation DAMN->Reaction Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Reaction Reagents Other Reagents (Metal Salt, Urea) Reagents->Reaction Microwave Microwave Irradiation Substituted_Pyrazine Substituted Aminopyrazine Reaction->Microwave Reaction->Substituted_Pyrazine Amino_Acid_Dimerization Amino_Acid α-Amino Acid Protection Protection Amino_Acid->Protection Cbz_Amino_Acid Cbz-Protected α-Amino Acid Protection->Cbz_Amino_Acid Reduction Reduction to Aldehyde Cbz_Amino_Acid->Reduction Cbz_Amino_Aldehyde Cbz-Protected α-Amino Aldehyde Reduction->Cbz_Amino_Aldehyde Hydrogenolysis Hydrogenolysis (in situ deprotection) Cbz_Amino_Aldehyde->Hydrogenolysis Amino_Aldehyde α-Amino Aldehyde Hydrogenolysis->Amino_Aldehyde Dimerization_Oxidation Dimerization & Oxidation Amino_Aldehyde->Dimerization_Oxidation Disubstituted_Pyrazine 2,5-Disubstituted Pyrazine Dimerization_Oxidation->Disubstituted_Pyrazine Chichibabin_Reaction Pyrazine Pyrazine Reaction Direct Amination Pyrazine->Reaction Sodium_Amide Sodium Amide Sodium_Amide->Reaction Solvent Inert Solvent Solvent->Reaction High_Temp High Temperature Aminopyrazine Aminopyrazine Reaction->High_Temp Reaction->Aminopyrazine

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Pyrazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel pyrazine-based compounds, evaluating their performance against alternative therapies and supported by experimental data. The following sections detail their efficacy in oncology and infectious diseases, outlining the methodologies used for their evaluation and visualizing key cellular pathways and experimental workflows.

In Vitro Anticancer Activity of Novel Pyrazine Derivatives

Novel pyrazine-based compounds have demonstrated significant potential as anticancer agents, primarily by targeting key signaling pathways involved in cell proliferation and survival. This section compares the in vitro efficacy of several recently developed pyrazine derivatives against various cancer cell lines.

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values of representative novel pyrazine compounds against a panel of human cancer cell lines, compared with established anticancer agents.

Table 1: In Vitro Anticancer Activity of[1][2][3]triazolo[4,3-a]pyrazine Derivatives [4]

CompoundTarget(s)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)Hela (Cervical) IC50 (µM)c-Met Kinase IC50 (nM)VEGFR-2 Kinase IC50 (µM)
17l c-Met, VEGFR-20.98 ± 0.081.05 ± 0.171.28 ± 0.2526.002.6
Foretinib (Control) c-Met, VEGFR-20.85 ± 0.060.92 ± 0.111.15 ± 0.1915.001.8

Table 2: In Vitro Anticancer Activity of 3-Amino-pyrazine-2-carboxamide Derivatives [5]

CompoundTarget(s)NCI-H520 (Lung) IC50 (µM)SNU-16 (Gastric) IC50 (µM)KMS-11 (Myeloma) IC50 (µM)SW-780 (Bladder) IC50 (µM)MDA-MB-453 (Breast) IC50 (µM)
18i FGFR1-426.691.883.022.3412.58
Pemigatinib (Control) FGFR1-3Not Reported0.0040.0020.005Not Reported

Table 3: Comparison with Other Heterocyclic and Non-Heterocyclic Anticancer Agents

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyrazines Compound 25jMCF-7 (Breast)2.22[6]
Pyridine Derivatives SunitinibA549 (Lung)~5-10
Taxanes (Non-heterocycle) PaclitaxelMCF-7 (Breast)0.001-0.01[6]

In Vivo Evaluation of Anticancer Pyrazine Derivatives

Preclinical in vivo studies are essential to assess the efficacy and safety of novel compounds in a living organism. This section presents available in vivo data for pyrazine-based anticancer agents.

In Vivo Efficacy in Xenograft Models

A study on[1][2][3]triazolo[4,3-a]pyridine derivatives, which are structurally similar to the pyrazine compounds, demonstrated significant in vivo antitumor activity. Compound 4d·CH3SO3H was evaluated in human gastric (MKN-45) and non-small cell lung (NCI-H1993) tumor xenografts in nude mice. The compound showed superior tumor growth inhibition compared to the control, SGX-523, in a dose-dependent manner.

Similarly, a 3-amino-pyrazine-2-carboxamide derivative, compound 10h , exhibited potent in vivo efficacy in an FGFR1-amplified NCI-H1581 xenograft model, with a tumor growth inhibition (TGI) of 91.6% at a dose of 50 mg/kg.[3]

Toxicity Profile

The toxicity of novel pyrazine-based kinase inhibitors has been evaluated in preclinical models. Generally, these compounds show manageable toxicity.[7][8][9] For instance, the most common toxicities observed for some pyrazine-2-carbonitrile derivatives in clinical trials include fatigue, diarrhea, nausea, and vomiting.[7] In animal studies, pyrazine-containing compounds have been found to be non-toxic up to certain dose levels, with some derivatives showing minimal cytotoxicity to normal cell lines.[10]

Antimicrobial Activity of Novel Pyrazine Derivatives

Pyrazine-based compounds have also emerged as promising antimicrobial agents, with activity against bacteria and mycobacteria.

Table 4: In Vitro Antimicrobial Activity of Novel Pyrazine Derivatives

Compound ClassRepresentative CompoundTarget OrganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazines Compound 2eStaphylococcus aureus32[11][12]
Escherichia coli16[11][12]
Pyrazine-1,3,4-oxadiazoles Compound 2fMycobacterium tuberculosis H37Rv3.13[13]
Hybrid Pyrazine-1,2,4-triazoles Compounds T4, T5, T6, T11, T14, T15, T16, T18Mycobacterium tuberculosis H37Rv≤21.25 µM[14][15]

Signaling Pathways and Mechanisms of Action

The biological activity of these novel pyrazine compounds stems from their ability to modulate specific cellular signaling pathways.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[2] Dysregulation of the HGF/c-Met pathway is implicated in many cancers.[2] Novel[1][2][3]triazolo[4,3-a]pyrazine derivatives, such as compound 17l , act as dual inhibitors of c-Met and VEGFR-2, thereby blocking downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways.[4]

cMet_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Phosphorylation Pyrazine_Inhibitor Pyrazine Inhibitor ([1,2,4]triazolo[4,3-a]pyrazine) Pyrazine_Inhibitor->cMet Inhibits RAS RAS p_cMet->RAS PI3K PI3K p_cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Invasion Invasion AKT->Invasion

Caption: c-Met signaling pathway and the inhibitory action of pyrazine compounds.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, can drive the growth of various cancers.[5] 3-Amino-pyrazine-2-carboxamide derivatives, such as compound 18i , have been developed as pan-FGFR inhibitors, blocking the activation of FGFR and downstream signaling pathways.[5][16]

FGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds p_FGFR p-FGFR FGFR->p_FGFR Dimerization & Phosphorylation Pyrazine_Inhibitor Pyrazine Inhibitor (3-Amino-pyrazine-2-carboxamide) Pyrazine_Inhibitor->FGFR Inhibits RAS_MAPK RAS-MAPK Pathway p_FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway p_FGFR->PI3K_AKT PLCg PLCγ Pathway p_FGFR->PLCg Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Migration PLCg->Migration

Caption: FGFR signaling pathway and the inhibitory action of pyrazine compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section provides an overview of the key experimental protocols used in the evaluation of novel pyrazine-based compounds.

In Vitro Anticancer Drug Screening Workflow

The following diagram illustrates a typical workflow for the in vitro screening of novel anticancer compounds.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Serial Dilutions) cell_seeding->compound_prep treatment 4. Cell Treatment (24-72 hours) compound_prep->treatment mtt_assay 5a. Cytotoxicity Assay (MTT Assay) treatment->mtt_assay western_blot 5b. Mechanism of Action (Western Blot) treatment->western_blot cell_cycle 5c. Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 6a. IC50 Calculation mtt_assay->ic50 protein_quant 6b. Protein Quantification western_blot->protein_quant cycle_dist 6c. Cell Cycle Distribution cell_cycle->cycle_dist

Caption: General workflow for in vitro anticancer drug screening.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazine compound for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot for Protein Phosphorylation

Western blotting is used to detect the phosphorylation status of target proteins, such as c-Met, to confirm the mechanism of action of the inhibitor.

  • Cell Lysis: Cells are treated with the pyrazine inhibitor and/or growth factor (e.g., HGF), then lysed with RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[17]

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-Met (Tyr1234/1235)).[18] After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is often stripped and re-probed for the total protein and a loading control (e.g., β-actin) for normalization.[17]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the effect of the compound on the cell cycle distribution.

  • Cell Treatment and Fixation: Cells are treated with the pyrazine compound for a specified time, then harvested and fixed in cold 70% ethanol.[19]

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.[20][21] PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.

  • Data Analysis: The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]

In Vitro Antimicrobial Assay (Microbroth Dilution)

The minimum inhibitory concentration (MIC) of the antimicrobial pyrazine compounds is determined using the microbroth dilution method.[11]

  • Compound Preparation: Serial dilutions of the pyrazine compounds are prepared in a 96-well microtiter plate.

  • Bacterial Inoculation: A standardized suspension of the target bacteria (e.g., S. aureus, E. coli) is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

This guide provides a comparative overview of the promising therapeutic potential of novel pyrazine-based compounds. The presented data and methodologies are intended to support further research and development in this exciting area of medicinal chemistry.

References

Navigating the Structure-Activity Landscape of 2-Aminopyrazine Derivatives for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the evolving structure-activity relationships of 2-aminopyrazine derivatives, with a focus on their potential as kinase inhibitors in oncology.

The pyrazine scaffold, a nitrogen-containing six-membered heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its derivatives, the 2-aminopyrazine motif has garnered significant attention as a versatile template for the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-5-phenylpyrazine and related derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and research workflows.

Comparative Biological Activity of 2-Aminopyrazine Derivatives

Recent research has illuminated the SAR of 2-aminopyrazine derivatives, particularly as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key player in cell proliferation, differentiation, and migration, and a validated target in various cancers.[3] The following table summarizes the in vitro inhibitory activity of a series of 3-amino-pyrazine-2-carboxamide derivatives against FGFR1-4, highlighting the impact of structural modifications on potency.

Compound IDR GroupFGFR1 (% Inh @ 1µM)FGFR2 (% Inh @ 1µM)FGFR3 (% Inh @ 1µM)FGFR4 (% Inh @ 1µM)
18a -H>80%>80%>80%>80%
18b -CH₃<70%<70%<70%<70%
18c -NH₂>80%>80%>80%>80%
18i -OH>80%>80%>80%>80%

Data extracted from "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors".[3]

The data reveals that substitution at the piperazine moiety significantly influences inhibitory activity. For instance, the replacement of a hydrogen (18a) with a methyl group (18b) leads to a decrease in potency, while the introduction of a hydroxyl group (18i) maintains high inhibitory activity.[3] Compound 18i emerged as a potent pan-FGFR inhibitor, demonstrating favorable in vitro activity against FGFR1–4 and exhibiting potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.[3]

In another study focusing on 2,3-diphenylpyrazine-based inhibitors targeting the Skp2-Cks1 interaction, compound 14i showed potent activity against this protein-protein interaction with an IC50 value of 2.8 μM and also demonstrated significant activity against PC-3 and MGC-803 cancer cell lines with IC50 values of 4.8 and 7.0 μM, respectively.[4][5]

Key Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of 2-aminopyrazine derivatives.

In Vitro Kinase Inhibition Assay (Example: FGFR Kinase Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Reagents and Materials : Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • A solution of the test compound is prepared in DMSO and serially diluted.

    • The kinase, substrate, and test compound are added to the wells of a 96-well plate and pre-incubated at room temperature.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent and a luminometer.

  • Data Analysis : The percentage of inhibition is calculated relative to a control (DMSO without inhibitor). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (Example: MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials : Human cancer cell lines (e.g., SNU-16, KMS-11), cell culture medium (e.g., RPMI-1640 with 10% FBS), 96-well cell culture plates, test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Procedure :

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • The MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizing Biological Pathways and Research Workflows

To better understand the context of SAR studies for 2-aminopyrazine derivatives, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

FGFR_Signaling_Pathway Ligand FGF Ligand FGFR FGFR Ligand->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Inhibitor 2-Aminopyrazine Derivative Inhibitor->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PLCg->Migration

Caption: Simplified FGFR signaling pathway and the inhibitory action of 2-aminopyrazine derivatives.

SAR_Workflow Design Lead Compound Design (2-Aminopyrazine Core) Synthesis Chemical Synthesis of Analogues Design->Synthesis Bio_Eval Biological Evaluation Synthesis->Bio_Eval In_Vitro In Vitro Assays (e.g., Kinase, Cell Proliferation) Bio_Eval->In_Vitro In_Vivo In Vivo Models (e.g., Xenografts) Bio_Eval->In_Vivo SAR_Analysis Structure-Activity Relationship Analysis In_Vitro->SAR_Analysis In_Vivo->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Iterative Process Optimization->Synthesis Candidate Drug Candidate Optimization->Candidate

Caption: General workflow for a structure-activity relationship (SAR) study in drug discovery.

References

A Comparative Analysis of the Carcinogenicity of Aminophenylpyridine and Aminobiphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the carcinogenic potential of two classes of aromatic amines: aminophenylpyridines and aminobiphenyls. While both compound classes share structural similarities that raise toxicological concerns, their carcinogenic profiles exhibit significant differences. This document synthesizes available experimental data to facilitate an objective comparison, aiding in risk assessment and guiding future research.

Executive Summary

Aminobiphenyl compounds, particularly 4-aminobiphenyl (4-ABP), are well-established human and animal carcinogens with a clearly defined genotoxic mechanism of action. In contrast, the carcinogenicity of aminophenylpyridines is less characterized and appears to be highly dependent on the specific isomer and any additional chemical modifications. Limited studies on certain aminophenylpyridine isomers suggest a lower carcinogenic potential compared to 4-ABP. This guide will delve into the available data on their carcinogenicity, mutagenicity, metabolic activation, and DNA adduct formation, providing a framework for understanding their differential toxicological profiles.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data gathered from various experimental studies.

Table 1: Comparative Carcinogenicity Data

Compound ClassSpecific CompoundSpeciesRoute of AdministrationTarget Organ(s)Tumor IncidenceCitation(s)
Aminobiphenyl 4-Aminobiphenyl (4-ABP)HumanOccupational ExposureUrinary BladderSignificantly elevated risk[1]
4-Aminobiphenyl (4-ABP)DogOralUrinary BladderPapillomas and Carcinomas
4-Aminobiphenyl (4-ABP)RabbitOralUrinary BladderPapillomas and Carcinomas
4-Aminobiphenyl (4-ABP)Mouse (neonatal)IntraperitonealLiverHigh incidence of hepatocellular adenomas and carcinomas
Aminophenylpyridine 2-Amino-5-phenylpyridine (2-APP)Mouse (neonatal)Intraperitoneal-No treatment-related neoplastic lesions observed
2-N-nitroso-N-methylaminopyridineRatOralEsophagus, LiverTumor induction observed[2]
3-N-nitroso-N-methylaminopyridineRatOral-No carcinogenic activity observed[2]
4-N-nitroso-N-methylaminopyridineRatOral-No carcinogenic activity observed[2]

Table 2: Comparative Mutagenicity Data (Ames Test)

Compound ClassSpecific CompoundSalmonella typhimurium Strain(s)Metabolic Activation (S9)ResultCitation(s)
Aminobiphenyl 4-Aminobiphenyl (4-ABP)TA98, TA100, TA1535, TA1537RequiredPositive[3]
2-AminobiphenylNot specifiedRequiredNegative
3-AminobiphenylNot specifiedRequiredWeakly Positive
Aminophenylpyridine 2-AminopyridineTA98, TA100, TA1535, TA1537With and withoutNegative[3]
3-AminopyridineWP2 uvrANot specifiedNegative[3]
3-AminopyridineTA98With S9 and norharmanPositive[3]
2-N-nitroso-N-methylaminopyridineTA100Not specifiedPositive[2]
3-N-nitroso-N-methylaminopyridineTA100Not specifiedNegative[2]
4-N-nitroso-N-methylaminopyridineTA100Not specifiedNegative[2]

Table 3: Comparative Metabolic Activation and DNA Adduct Formation

Compound ClassSpecific CompoundKey Metabolic Activation StepPrimary Metabolizing Enzyme(s)Major DNA Adduct(s)Adduct LocationCitation(s)
Aminobiphenyl 4-Aminobiphenyl (4-ABP)N-hydroxylationCYP1A2N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP)C8 of Guanine[4][5]
Aminophenylpyridine 4-AminopyridineC-hydroxylationCYP2E13-hydroxy-4-aminopyridineNot applicable (detoxification)
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)N-hydroxylationCYP1A2N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP)C8 of Guanine[6]

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the carcinogenicity of these compounds.

metabolic_activation_aminobiphenyl cluster_aminobiphenyl Aminobiphenyl Metabolism ABP 4-Aminobiphenyl N_OH_ABP N-Hydroxy-4-aminobiphenyl ABP->N_OH_ABP CYP1A2 (N-hydroxylation) Detox Detoxification (N-acetylation, Glucuronidation) ABP->Detox Nitrenium Nitrenium Ion N_OH_ABP->Nitrenium O-acetylation (NATs) or O-sulfonation (SULTs) DNA_Adduct DNA Adducts (e.g., dG-C8-ABP) Nitrenium->DNA_Adduct Covalent Binding to DNA

Metabolic activation pathway of 4-aminobiphenyl.

metabolic_activation_aminophenylpyridine cluster_aminophenylpyridine Aminophenylpyridine Metabolism (Hypothesized) APP Aminophenylpyridine N_OH_APP N-Hydroxy-aminophenylpyridine (Hypothesized Intermediate) APP->N_OH_APP CYP-mediated? (N-hydroxylation - uncertain) C_OH_APP C-Hydroxy-aminophenylpyridine APP->C_OH_APP CYP2E1 (for 4-AP) Nitrenium_APP Nitrenium Ion (Hypothesized) N_OH_APP->Nitrenium_APP Further activation? Detox_APP Detoxification (e.g., Sulfation) C_OH_APP->Detox_APP DNA_Adduct_APP DNA Adducts (Potential for formation) Nitrenium_APP->DNA_Adduct_APP Covalent Binding to DNA?

Hypothesized metabolic pathways of aminophenylpyridines.

experimental_workflow cluster_workflow Carcinogenicity Assessment Workflow Test_Compound Test Compound (Aminophenylpyridine or Aminobiphenyl) Ames_Test Ames Test (Mutagenicity) Test_Compound->Ames_Test Animal_Study Animal Carcinogenicity Study (e.g., OECD 451) Test_Compound->Animal_Study Metabolism_Study Metabolism & DNA Adduct Study Test_Compound->Metabolism_Study Data_Analysis Data Analysis & Interpretation Ames_Test->Data_Analysis Animal_Study->Data_Analysis Metabolism_Study->Data_Analysis Conclusion Carcinogenicity Conclusion Data_Analysis->Conclusion

General experimental workflow for carcinogenicity assessment.

Experimental Protocols

Animal Carcinogenicity Studies (Based on OECD Guideline 451)

Long-term carcinogenicity studies in animals are the gold standard for assessing the carcinogenic potential of a chemical.

  • Test Species: Typically, two rodent species are used, most commonly rats and mice.

  • Animal Numbers: Each dose group and a concurrent control group should ideally contain at least 50 animals of each sex.

  • Dose Levels: At least three dose levels plus a concurrent control group are used. The highest dose should induce minimal toxicity without significantly altering the animals' lifespan from effects other than cancer.

  • Administration Route: The route of administration (e.g., oral, dermal, inhalation) should be relevant to potential human exposure. For aminobiphenyls and aminophenylpyridines, oral administration (in the diet or by gavage) is common.

  • Duration: Studies in rats typically last for 24 months, and in mice for 18-24 months.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

  • Pathology: At the end of the study, all animals undergo a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for histopathological examination to identify neoplastic and non-neoplastic lesions.

Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Tester Strains: A set of at least five strains is recommended, including TA98, TA100, TA1535, TA1537, and TA1538, which detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from the liver of Aroclor- or phenobarbital-induced rats) to mimic mammalian metabolism.

  • Procedure:

    • The tester strain, the test compound at various concentrations, and the S9 mix (if used) are combined in a soft agar.

    • The mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that can now grow in the absence of histidine) compared to the negative control.

32P-Postlabelling Assay for DNA Adducts

This is a highly sensitive method for detecting and quantifying DNA adducts, the covalent products formed between a chemical and DNA.

  • DNA Isolation and Hydrolysis: DNA is isolated from the tissues of animals or from cells treated with the test compound. The DNA is then enzymatically hydrolyzed to individual deoxynucleoside 3'-monophosphates.

  • Adduct Enrichment: The adducted nucleotides are often enriched from the normal nucleotides, for example, by nuclease P1 digestion which dephosphorylates normal nucleotides but not many bulky aromatic adducts.

  • Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • Chromatography and Detection: The 32P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of radioactivity in the adduct spots is measured and used to calculate the level of DNA adducts relative to the total number of nucleotides.

Conclusion

The available evidence strongly supports the classification of 4-aminobiphenyl as a potent genotoxic carcinogen. Its metabolic activation to a reactive intermediate that forms DNA adducts is a well-understood mechanism. In contrast, the carcinogenic potential of aminophenylpyridines appears to be significantly lower and highly structure-dependent. The limited data on specific isomers like 2-amino-5-phenylpyridine and the general lack of mutagenicity in Ames tests for simple aminopyridines suggest a reduced genotoxic risk compared to 4-aminobiphenyl.

However, the carcinogenicity observed for the N-nitrosated 2-aminopyridine derivative highlights that chemical modifications can drastically alter the toxicological profile. The lack of comprehensive data on the N-hydroxylation and DNA adduct formation for a wider range of aminophenylpyridine isomers is a significant knowledge gap. Future research should focus on elucidating the metabolic pathways of various aminophenylpyridine isomers to better predict their carcinogenic potential and to enable a more direct and comprehensive comparison with the well-established carcinogenicity of aminobiphenyls. For drug development professionals, these findings underscore the importance of thorough toxicological evaluation of any aminophenylpyridine-containing drug candidates, despite the generally lower concern compared to their aminobiphenyl counterparts.

References

A Comparative Guide to New Pyrazine Kinase Inhibitors: Benchmarking Performance Against Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with pyrazine-based kinase inhibitors emerging as a promising class of therapeutics. Their unique scaffold has led to the development of potent and selective inhibitors for a range of kinases implicated in malignancies and autoimmune disorders. This guide provides an objective comparison of the performance of new-generation pyrazine kinase inhibitors against established drugs, supported by clinical and preclinical data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to provide a comprehensive resource for the scientific community.

I. Quantitative Performance Analysis of Pyrazine Kinase Inhibitors

The efficacy and selectivity of kinase inhibitors are paramount for their therapeutic success. The following tables summarize the quantitative data from biochemical assays and clinical trials, offering a clear comparison between new pyrazine kinase inhibitors and their established counterparts.

Table 1: Biochemical Potency (IC50) of Pyrazine Kinase Inhibitors and Comparators
Kinase TargetPyrazine InhibitorIC50 (nM)Existing DrugIC50 (nM)
BTK Acalabrutinib3Ibrutinib>3 (weaker)
FLT3 Gilteritinib-Midostaurin-
AXL Gilteritinib---
PKCα Darovasertib1.9Sotrastaurin-
PKCθ Darovasertib0.4Enzastaurin-

Note: IC50 values can vary depending on assay conditions. Data presented here is for comparative purposes.

Table 2: Head-to-Head Clinical Trial Efficacy and Safety Comparison
IndicationPyrazine InhibitorComparatorPrimary Endpoint & ResultKey Safety Findings
Relapsed/Refractory CLL AcalabrutinibIbrutinibNon-inferior Progression-Free Survival (PFS): Median PFS of 38.4 months in both arms.[1][2]Acalabrutinib showed a significantly lower incidence of: Atrial fibrillation (9.4% vs 16.0%), Hypertension (9.4% vs 23.2%), Arthralgia (15.8% vs 22.8%), and Diarrhea (34.6% vs 46%).[3][4]
Relapsed/Refractory FLT3-mutated AML GilteritinibSalvage ChemotherapySuperior Overall Survival (OS): Median OS of 9.3 months vs 5.6 months.[5]Fewer Grade ≥3 adverse events with Gilteritinib. [5]

II. Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the methods used to evaluate these inhibitors is crucial. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathways

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 IP3_DAG IP3 & DAG PLCy2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binding & Dimerization PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation PKC_Signaling_Pathway GNAQ_GNA11 Mutant GNAQ/GNA11 PLCB PLCβ GNAQ_GNA11->PLCB DAG DAG PLCB->DAG PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (MEK/ERK) PKC->MAPK_pathway Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability_Assay Xenograft_Model Xenograft Animal Model Cell_Viability_Assay->Xenograft_Model Data_Analysis Data Analysis & Comparison Xenograft_Model->Data_Analysis Lead_Compound New Pyrazine Kinase Inhibitor Lead_Compound->Kinase_Assay

References

Safety Operating Guide

Safe Disposal of 2-Amino-5-phenylpyrazine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Amino-5-phenylpyrazine, a compound commonly used in pharmaceutical research.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant[1][2]. Therefore, all personnel handling this chemical must wear the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles
Body Protection Laboratory coat

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility[1]. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation: Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and weighing boats. This waste should be kept separate from other laboratory waste streams to avoid incompatible chemical reactions.

  • Containerization:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container.

    • Ensure the container is in good condition, free from leaks or damage.

  • Labeling: The waste container must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "13535-13-2"

    • The primary hazards: "Skin Irritant," "Eye Irritant"[1][2]

    • The date the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area.

    • The storage area should be away from heat, sparks, and open flames.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for the handover of chemical waste.

Spill Management

In the event of a spill, the area should be evacuated of all non-essential personnel and the area should be well-ventilated. For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Workflow Diagram

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid & Contaminated Materials) ppe->segregate containerize Place in Labeled, Sealed, Compatible Container segregate->containerize label Label Container: 'Hazardous Waste' 'this compound' CAS, Hazards, Date containerize->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-5-phenylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2-Amino-5-phenylpyrazine (CAS No: 13535-13-2) in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation and serious eye irritation.[1] While one study indicated no treatment-related neoplastic lesions were observed for 2-Amino-5-phenylpyridine (a similar compound), it is structurally similar to other potentially carcinogenic aromatic amines.[2] Therefore, appropriate personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]To prevent eye contact which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4] Fire/flame resistant and impervious clothing.[3] Laboratory coat.To prevent skin contact which can cause irritation.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a full-face respirator.[3]To avoid inhalation of dust or vapors.[3]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure risk and maintain the integrity of the chemical.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure a well-ventilated workspace, preferably a chemical fume hood.[3]

    • Assemble all necessary PPE as detailed in Table 1.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling:

    • Avoid the formation of dust and aerosols.[3]

    • Do not breathe dust, fumes, gas, or vapors.[5]

    • Avoid contact with skin and eyes.[3]

    • Use non-sparking tools to prevent ignition.[3]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[5]

    • Keep the container tightly closed.[5]

    • Store away from incompatible materials such as strong oxidizing agents.[6]

Table 2: Storage Conditions

Parameter Recommendation
Temperature Recommended in a cool and dark place, <15°C.[1]
Container Tightly closed, original container.[5][7]
Incompatibilities Strong oxidizing agents.[6]

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Table 3: First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Spill Management Protocol

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[3]

  • Containment: Prevent further leakage or spillage if safe to do so.

  • Clean-up:

    • For dry spills, use dry clean-up procedures and avoid generating dust. Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[5]

    • Do not let the product enter drains.

  • Decontamination: Wash the spill area thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and comply with regulations.

Step-by-Step Disposal Protocol

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated gloves, wipes, and containers.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Containerization:

    • Place the waste in a clearly labeled, sealed, and chemically compatible container.

    • The label should include "Hazardous Waste" and the full chemical name.[4]

  • Storage of Waste:

    • Store the waste container in a designated hazardous waste accumulation area.

  • Final Disposal:

    • Dispose of the contents and container in accordance with local, state, and federal regulations. This should be done through an authorized hazardous waste collection point.[5]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE handle_chem Handle this compound prep_ppe->handle_chem prep_workspace Prepare Well-Ventilated Workspace prep_workspace->handle_chem decontaminate Decontaminate Workspace handle_chem->decontaminate segregate_waste Segregate Waste handle_chem->segregate_waste remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands containerize_waste Containerize and Label Waste segregate_waste->containerize_waste dispose_waste Dispose via Authorized Service containerize_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.